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4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid Documentation Hub

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  • Product: 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid
  • CAS: 1016741-14-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Properties, and Synthetic Utility of 4-[(Methylcarbamoyl)methanesulfonyl]benzoic Acid

Executive Summary In modern drug discovery, the strategic selection of bifunctional building blocks dictates the success of lead optimization. 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid (CAS: ) is a highly speciali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks dictates the success of lead optimization. 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid (CAS: ) is a highly specialized, versatile intermediate utilized in the synthesis of advanced therapeutics. By integrating a benzoic acid core, a metabolically stable sulfone linker, and a methylcarbamoyl moiety, this compound offers a unique spatial arrangement of hydrogen bond donors and acceptors.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a deep mechanistic understanding of this molecule. This guide details its physicochemical profiling, a self-validating synthetic protocol, and its application in rational drug design.

Structural and Physicochemical Profiling

Understanding the physicochemical nature of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule is composed of three distinct functional zones:

  • Benzoic Acid Core : Provides a robust anchor for salt-bridge formation with basic amino acid residues (e.g., Arginine, Lysine) in target proteins, or serves as a highly reactive handle for downstream amide coupling.

  • Methanesulfonyl Linker (-SO₂-CH₂-) : Imparts significant metabolic stability compared to traditional thioethers or esters. The highly polarized sulfone oxygens act as strict, directional hydrogen bond acceptors.

  • Methylcarbamoyl Group (-CONHCH₃) : A secondary amide that functions as both a hydrogen bond donor and acceptor. Its low steric bulk allows it to penetrate deep into narrow binding pockets, such as kinase hinge regions.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters critical for pharmacokinetic (PK) modeling and synthetic planning.

PropertyValue
Chemical Name 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid
CAS Registry Number 1016741-14-2
Molecular Formula C₁₀H₁₁NO₅S
Molecular Weight 257.26 g/mol
Exact Mass 257.0358 Da
Topological Polar Surface Area (tPSA) 108.9 Ų
Hydrogen Bond Donors 2 (-COOH, -NH)
Hydrogen Bond Acceptors 5 (C=O, S=O, C=O)
Estimated pKa (Carboxylic Acid) ~3.8 (Lowered by para-sulfone EWG)

Synthetic Methodology: A Self-Validating Protocol

Causality in Experimental Choices
  • Base Selection (K₂CO₃ in DMF) : Potassium carbonate is a mild base that selectively deprotonates the highly acidic thiophenol (pKa ~6.5) without hydrolyzing the secondary amide of the alkylating agent, ensuring chemoselective thioether formation.

  • Oxidant Selection (Oxone) : Oxone (potassium peroxymonosulfate) is preferred over mCPBA. Oxone in an aqueous-organic mixture ensures the complete oxidation of the sulfur atom to the sulfone without causing unwanted N-oxidation of the amide group.

Step-by-Step Synthetic Protocol
  • Thioether Formation : Dissolve 1.0 eq of 4-mercaptobenzoic acid in anhydrous DMF. Add 2.5 eq of K₂CO₃ and stir for 15 minutes at room temperature to form the thiolate.

  • Alkylation : Dropwise add 1.1 eq of 2-chloro-N-methylacetamide. Stir the reaction at 40°C for 4 hours.

  • Validation Checkpoint 1 : Monitor by LC-MS. The intermediate must present an [M+H]⁺ peak at m/z 226.

  • Oxidation : Cool the reaction mixture to 0°C. Slowly add a solution of 2.5 eq of Oxone dissolved in water. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint 2 (Self-Validating Step) : Monitor by LC-MS. A successful transformation is self-validated by a precise mass shift of +32 Da (m/z 258 [M+H]⁺), indicating complete conversion to the sulfone. The absence of an m/z 242 peak guarantees no residual sulfoxide remains.

  • Workup : Dilute with water, and acidify to pH 3 using 1M HCl to precipitate the product. Filter, wash with cold water, and dry under vacuum.

SyntheticWorkflow A 4-Mercaptobenzoic Acid (Starting Material) C Nucleophilic Substitution (Base: K2CO3, Solvent: DMF) A->C B 2-Chloro-N-methylacetamide (Alkylating Agent) B->C D Thioether Intermediate (m/z 226) C->D E Chemoselective Oxidation (Oxone, 0°C to RT) D->E F Target Product: MCMSBA (m/z 258) E->F

Figure 1: Step-by-step synthetic workflow for MCMSBA featuring self-validating LC-MS checkpoints.

Applications in Medicinal Chemistry & Drug Design

In rational drug design, 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid acts as an elite pharmacophore module.

The sulfone group is highly polarized and acts as a powerful hydrogen bond acceptor, often interacting with backbone amides in target proteins. Furthermore, the methylene bridge (-CH₂-) between the sulfone and the amide creates a distinct 109.5° sp³ bend, allowing the methylcarbamoyl group to project into adjacent auxiliary pockets. This geometry is particularly useful in designing COX-2 inhibitors or specific kinase antagonists where overcoming steric clashes is necessary for selectivity.

Pharmacophore Core MCMSBA Core COOH Carboxylic Acid (Ionic / HBA & HBD) Core->COOH Phenyl Phenyl Ring (Hydrophobic Core) Core->Phenyl Sulfone Sulfone Group (Strong HBA) Core->Sulfone Amide Methylcarbamoyl (HBD & HBA) Core->Amide Target1 Receptor Basic Residue (e.g., Arg/Lys) COOH->Target1 Salt Bridge Target2 Hydrophobic Pocket Phenyl->Target2 Pi-Pi/Van der Waals Target3 Protein Backbone Amides Sulfone->Target3 H-Bond Acceptor Target4 Kinase Hinge Region Amide->Target4 H-Bond Donor/Acceptor

Figure 2: Pharmacophore mapping and target binding logic of the MCMSBA functional groups.

Analytical Characterization & Quality Control

To ensure absolute trustworthiness in downstream biological assays, the building block must be rigorously characterized to rule out regioisomers or incomplete oxidation products.

  • HPLC Protocol : Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% to 95% B over 5 minutes.

    • Rationale: The highly polar nature of the sulfone and carboxylic acid (tPSA = 108.9 Ų) means the compound will elute early. Ensure the column dead volume is accurately accounted for to prevent co-elution with solvent peaks.

  • ¹H NMR (DMSO-d₆) Diagnostics : The most critical diagnostic peak is the singlet for the methylene bridge (-SO₂-CH₂-CO-). It typically resonates far downfield around δ 4.3–4.5 ppm, highly deshielded by the adjacent electron-withdrawing sulfone and carbonyl groups. The methyl group (-NH-CH₃) will appear as a distinct doublet around δ 2.6 ppm due to coupling with the adjacent amide proton.

References

  • PubChem. "2-chloro-N-methylacetamide - Compound Summary". National Center for Biotechnology Information.[Link]

  • NIST Chemistry WebBook. "2-Chloro-N-methylacetamide Thermochemical Data". National Institute of Standards and Technology.[Link]

Exploratory

Environmental fate and degradation pathway of Mesotrione metabolite MNBA

An In-Depth Technical Guide to the Environmental Fate, Microbial Degradation, and Analytical Quantification of Mesotrione and its Metabolite MNBA Introduction: The Chemical Ecology of Mesotrione Mesotrione (2-(4-methylsu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Environmental Fate, Microbial Degradation, and Analytical Quantification of Mesotrione and its Metabolite MNBA

Introduction: The Chemical Ecology of Mesotrione

Mesotrione (2-(4-methylsulfonyl-2-nitrobenzoyl)-1,3-cyclohexanedione) is a synthetic triketone herbicide modeled after leptospermone, a natural phytotoxin. Its primary mechanism of action is the competitive inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme critical for plastoquinone and carotenoid biosynthesis in target broadleaf weeds[1].

While mesotrione is highly effective agronomically, its post-application environmental fate is a subject of rigorous regulatory and scientific scrutiny. Mesotrione is not environmentally persistent; however, its degradation cascade produces two primary metabolites of interest: MNBA (4-(methylsulfonyl)-2-nitrobenzoic acid) and AMBA (2-amino-4-(methylsulfonyl)benzoic acid)[1][2]. Understanding the kinetics, microbial pathways, and analytical quantification of MNBA is critical for drug development professionals, agrochemical formulators, and environmental toxicologists monitoring groundwater mobility.

Environmental Fate and Physicochemical Kinetics

The degradation of mesotrione in soil and water is primarily a biologically mediated process, heavily influenced by soil pH, texture, and microbial community structure. Mesotrione degradation is pH-dependent, proceeding significantly faster in alkaline soils where the molecule is fully deprotonated and more bioavailable to microbial enzymatic attack[3].

Upon cleavage of the cyclohexanedione ring, MNBA is formed. MNBA is a transient intermediate but exhibits extremely high soil mobility. Because its soil organic carbon-water partitioning coefficient (


) is exceptionally low, MNBA poses a potential leaching risk in sandy, low-pH soils under suboxic conditions[3][4].
Quantitative Environmental Fate Summary

To facilitate comparative analysis, the kinetic and mobility parameters of Mesotrione and its primary metabolites are summarized below:

CompoundAerobic Soil Half-Life (

)
Soil Mobility (

/

)
Limit of Quantitation (Water)Limit of Quantitation (Soil)
Mesotrione 6 – 27 days (Mean: ~14 days)19 – 390 (Mean: 109)0.10 µg/L0.005 mg/kg
MNBA 0.6 – 10.6 days (Mean: 7.5 days)< 14 (Very High Mobility)0.10 µg/L0.005 mg/kg
AMBA 1.8 – 6.0 days (Mean: 3.2 days)22 – 158 (Mean: 77)0.10 µg/L0.005 mg/kg

Data synthesized from European Commission regulatory endpoints and validated analytical recovery studies[2][3].

Microbial Degradation Pathways: Mechanisms and Causality

The transformation of mesotrione into MNBA and subsequently into AMBA is not a spontaneous abiotic hydrolysis; it is an enzymatically driven biotransformation. High concentrations of mesotrione exert selective pressure on the soil microbiome, enriching specific degrading taxa[5].

The Mechanistic Pathway:

  • Ring Cleavage: Strains such as Bacillus sp. 3B6 and Escherichia coli DH5-α possess the enzymatic machinery to cleave the C-C bridge connecting the aromatic ring to the cyclohexanedione moiety. This oxidative cleavage yields MNBA[5][6].

  • Nitro Reduction: The nitro group (

    
    ) on MNBA is highly electron-withdrawing. Under both aerobic and suboxic conditions, microbial nitroreductases facilitate the reduction of MNBA to AMBA, replacing the nitro group with a primary amine (
    
    
    
    )[6]. This step is a critical detoxification mechanism for the bacteria, utilizing the herbicide as a carbon/nitrogen source, though AMBA itself exhibits distinct ecotoxicological properties[7].

Pathway Meso Mesotrione (Parent Herbicide) Cleavage Enzymatic Ring Cleavage (e.g., Bacillus sp. 3B6) Meso->Cleavage MNBA MNBA (4-methylsulfonyl-2-nitrobenzoic acid) Cleavage->MNBA Reduction Nitroreductase Activity (Microbial Reduction) MNBA->Reduction AMBA AMBA (2-amino-4-methylsulfonylbenzoic acid) Reduction->AMBA

Microbial degradation pathway of Mesotrione into its primary metabolites MNBA and AMBA.

Analytical Methodology: A Self-Validating Quantification System

Quantifying trace levels of MNBA in complex environmental matrices (soil, crop fodder, and groundwater) presents a severe analytical challenge. Direct UV or LC-MS detection of MNBA often suffers from matrix suppression and background interference from humic acids.

To circumvent this, Alferness and Wiebe (2002) engineered a highly elegant, self-validating analytical protocol[2]. The causality behind this method is chemical derivatization for signal amplification: AMBA contains a primary amine conjugated to an aromatic ring (an anthranilic acid derivative), making it highly fluorescent. MNBA and Mesotrione do not fluoresce. By physically isolating the three compounds and chemically forcing Mesotrione and MNBA down their natural degradation pathway into AMBA, analysts can exploit fluorescence detection to achieve an ultra-sensitive Limit of Quantitation (LOQ) of 0.005 mg/kg in soil[8][9].

Step-by-Step Protocol: Extraction, Conversion, and Detection

Step 1: Matrix Extraction and Cleanup

  • Procedure: Soil samples are agitated with an ammonium hydroxide (

    
    ) solution. The extract is then acidified and centrifuged[2].
    
  • Causality: MNBA and AMBA are weak organic acids. The basic

    
     environment deprotonates their carboxylic acid groups, rendering them highly water-soluble and breaking their weak adsorption bonds to the soil matrix. Subsequent acidification precipitates humic interferences before centrifugation.
    

Step 2: RP-HPLC Fractionation

  • Procedure: The crude extract is passed through a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a fraction collector[9].

  • Causality: This step physically separates Mesotrione, MNBA, and native AMBA into three distinct vials based on their polarity, preventing cross-contamination during the chemical conversion phase. Native AMBA is routed directly to the fluorescence detector.

Step 3: Chemical Oxidation (Mesotrione Fraction Only)

  • Procedure: The isolated Mesotrione fraction is treated with hydrogen peroxide (

    
    ) to oxidize the parent compound into MNBA. Excess peroxide is subsequently neutralized by adding catalase enzyme[9].
    
  • Causality: The triketone ring must be cleaved to form the nitrobenzoic acid core. Catalase is mandatory because residual

    
     would violently interfere with the subsequent reduction step.
    

Step 4: Chemical Reduction (MNBA and Oxidized Mesotrione Fractions)

  • Procedure: Both the native MNBA fraction and the newly oxidized Mesotrione fraction are treated with a stannous chloride reagent (

    
    ). The vials are sealed and heated at 68–72°C for 20 minutes, then cooled[9].
    
  • Causality:

    
     in acidic conditions is a classic, highly specific reducing agent for aromatic nitro groups. It quantitatively reduces the 
    
    
    
    group of MNBA to the
    
    
    group of AMBA without cleaving the aromatic ring.

Step 5: Fluorescence Detection and Validation

  • Procedure: All three fractions (now entirely composed of AMBA) undergo final cleanup via

    
     Solid Phase Extraction (SPE) and are analyzed via RP-HPLC with fluorescence detection[9].
    
  • System Validation: To ensure the system is self-validating, external reference standards of Mesotrione and MNBA are subjected to the exact same concurrent oxidation/reduction steps as the environmental samples. This controls for any variations in conversion efficiency, ensuring absolute quantitative accuracy[9].

Workflow Sample Environmental Sample (Soil / Water / Crop) Extract Extraction & Cleanup (NH4OH / Acetonitrile) Sample->Extract HPLC RP-HPLC Fractionation Extract->HPLC FracMeso Mesotrione Fraction HPLC->FracMeso FracMNBA MNBA Fraction HPLC->FracMNBA FracAMBA Native AMBA Fraction HPLC->FracAMBA Oxid Oxidation (H2O2) + Catalase (Converts to MNBA) FracMeso->Oxid Reduct2 Reduction (SnCl2 / HCl) (Converts to AMBA) FracMNBA->Reduct2 Detect RP-HPLC Fluorescence Detection (Direct AMBA Measurement) FracAMBA->Detect Direct Analysis Reduct1 Reduction (SnCl2 / HCl) (Converts to AMBA) Oxid->Reduct1 Reduct1->Detect Reduct2->Detect

Analytical workflow for the extraction and chemical conversion of Mesotrione and MNBA to AMBA.

Conclusion

The environmental fate of mesotrione is intrinsically linked to the formation and subsequent degradation of MNBA. Because MNBA exhibits exceptionally low soil adsorption, its potential to contaminate groundwater necessitates rigorous monitoring. By leveraging the specific microbial degradation pathways of these compounds, analytical chemists have designed a brilliant, self-validating methodology that chemically forces mesotrione and MNBA into the highly fluorescent AMBA molecule. This intersection of microbial ecology and analytical chemistry provides drug development professionals and environmental scientists with the tools required to ensure the safe, sustainable application of triketone herbicides.

References

1.1 2.2 3.3 4.4 5.5 6.7 7.8 8.6 9.9

Sources

Foundational

Physical-Chemical Profiling of 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid: A Technical Guide for Early-Stage Drug Development

Executive Summary In early-stage drug development, the physicochemical characterization of functionalized building blocks dictates their downstream utility in medicinal chemistry. 4-[(Methylcarbamoyl)methanesulfonyl]benz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, the physicochemical characterization of functionalized building blocks dictates their downstream utility in medicinal chemistry. 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid (CAS: 1016741-14-2) is a highly polar, multi-functional intermediate[1]. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of interacting functional groups. This whitepaper deconstructs the causality behind its physicochemical behavior and outlines the self-validating analytical workflows required to profile it accurately.

Molecular Architecture & Theoretical Profiling

Before initiating benchtop experiments, we must establish a theoretical baseline. The molecule consists of a benzoic acid core substituted at the para position with a methanesulfonyl group, which is further linked via a methylene bridge to a methylcarbamoyl moiety.

Table 1: Physicochemical Profile & Causal Implications

PropertyValueCausality / Implication in Drug Design
Molecular Formula C₁₀H₁₁NO₅SDefines the exact atomic composition and mass balance[1].
Molecular Weight 257.26 g/mol Well within Lipinski's Rule of Five (<500 Da), favoring oral bioavailability[2].
Hydrogen Bond Donors (HBD) 2 (-COOH, -NH)Facilitates target binding; within Ro5 limits (≤5)[2].
Hydrogen Bond Acceptors (HBA) 5 (-COOH, -SO₂, -C=O)Drives high aqueous solvation; within Ro5 limits (≤10)[2].
Topological Polar Surface Area ~108.9 ŲHigh TPSA restricts passive blood-brain barrier (BBB) penetration.
Estimated pKa (Acidic) ~3.5 – 3.8Ionized at physiological pH (7.4), driving high aqueous solubility.
Estimated LogP < 1.0Highly hydrophilic; suggests poor passive membrane permeability.

Mechanistic Insights: The Causality of Physicochemical Behavior

To understand how to test this molecule, we must first understand why it behaves the way it does. The physicochemical profile of this compound is dominated by the electronic interplay between its functional groups.

  • Inductive pKa Suppression: Unsubstituted benzoic acid has a pKa of 4.2. However, the sulfonyl group (-SO₂-) located at the para position is a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. It pulls electron density away from the aromatic ring, stabilizing the carboxylate anion formed upon deprotonation. Consequently, the pKa of this compound is suppressed to approximately 3.5–3.8.

  • The Active Methylene Bridge: The -CH₂- group is flanked by two strong EWGs (the sulfonyl and the carbonyl of the carbamoyl group). While its protons are not physiologically acidic, this "active methylene" creates a localized dipole that enhances the molecule's overall polarity and hydration capacity.

  • Permeability vs. Solubility Trade-off: The combination of a low pKa and high TPSA ensures the molecule is highly soluble in intestinal fluids (pH > 5). However, this same charge state creates a high desolvation energy penalty, severely limiting passive lipid bilayer permeability (indicative of a BCS Class III or IV profile).

Pharmacophore Core 4-[(Methylcarbamoyl) methanesulfonyl] benzoic acid Benzoic Benzoic Acid Moiety Core->Benzoic Sulfonyl Sulfonyl Group (-SO2-) Core->Sulfonyl Carbamoyl Methylcarbamoyl (-CONHCH3) Core->Carbamoyl pKa pKa ~3.8 (Ionized at pH 7.4) Benzoic->pKa Inductive Electron Withdrawal (-I, -M Effects) Sulfonyl->Inductive HBA H-Bond Acceptors Sulfonyl->HBA Carbamoyl->HBA HBD H-Bond Donors Carbamoyl->HBD Solubility High Aqueous Solubility pKa->Solubility Ionization Permeability Low Passive Permeability pKa->Permeability Charge barrier Inductive->pKa Enhances acidity HBA->Permeability High TPSA HBD->Permeability High TPSA

Fig 1. Causal relationship between functional groups and physicochemical properties.

Advanced Analytical Workflows

To validate the theoretical profile, we employ rigorous, self-validating experimental protocols.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Kinetic solubility assays often overestimate solubility due to supersaturation. To determine the true thermodynamic equilibrium, we adapt the .

Self-Validating Principle: A critical failure point in solubility testing is the unrecognized phase transition of the solid state (e.g., hydrate formation). This protocol mandates X-Ray Powder Diffraction (XRPD) of the residual solid. If the crystal lattice has altered during incubation, the measured solubility reflects the new polymorph, not the input material.

Step-by-Step Methodology:

  • Solid Dispensing: Accurately weigh 5 mg of the compound into three separate glass vials. Causality: Excess solid ensures the system can reach thermodynamic equilibrium between the crystal lattice and the solvated state.

  • Buffer Addition: Add 1 mL of aqueous buffer at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 7.4 (simulated intestinal fluid) to the respective vials.

  • Equilibration: Seal vials and incubate at 37°C on an orbital shaker at 200 rpm for 48 hours. Causality: 48 hours is required to overcome kinetic solubility traps and ensure complete phase saturation.

  • Phase Separation: Transfer the suspension to thick-walled tubes and ultracentrifuge at 15,000 rpm for 15 minutes. Causality: Centrifugation is preferred over filtration to prevent the loss of highly lipophilic compounds to filter membranes, though less of a concern for this hydrophilic molecule.

  • Supernatant Quantification: Dilute the supernatant and quantify the dissolved fraction via HPLC-UV against a standard calibration curve.

  • Solid-State Verification: Recover the residual solid pellet, dry gently under nitrogen, and analyze via XRPD to confirm polymorphic integrity.

SolubilityWorkflow A Solid API (CAS 1016741-14-2) B BufferAddition (pH1.2, 7.4) A->B Excess solid added C Incubation & Shaking (37°C, 48h) B->C Equilibration D Phase Separation (Ultracentrifugation) C->D Separation of phases E Supernatant Analysis (HPLC-UV/MS) D->E Dissolved fraction F Solid State Analysis (XRPD) D->F Residual solid G Thermodynamic Solubility Profile E->G Quantitation F->G Polymorph verification

Fig 2. Thermodynamic solubility workflow adapted from OECD Guideline 105.

Protocol B: Potentiometric pKa Determination

While UV-metric titration is common, compounds with complex electronic structures can yield overlapping spectral shifts. Potentiometric titration, executed via automated platforms like the [3], relies purely on the mass-charge balance of protons, providing an orthogonal and highly trustworthy measurement.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the Ag/AgCl double-junction reference electrode using standardized buffers to ensure Nernstian response across pH 2.0 to 12.0.

  • Sample Preparation: Dissolve 1 mg of the compound in 1.5 mL of Ionic Strength Adjusted (ISA) water (0.15 M KCl). Causality: Standardizing ionic strength prevents activity coefficient fluctuations from skewing the pKa calculation.

  • Automated Titration: The Sirius T3 automatically titrates the solution using 0.5 M HCl and 0.5 M KOH under an Argon atmosphere. Causality: Argon prevents atmospheric CO₂ from dissolving into the basic titrant and forming carbonic acid, which would introduce a false inflection point.

  • Data Processing: The software calculates the pKa using Bjerrum difference plots, identifying the exact pH at which the compound is 50% ionized.

Conclusion

4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid is a prime example of how specific functional group additions (like a para-sulfonyl) drastically alter the baseline properties of a parent scaffold (benzoic acid). By employing rigorous, self-validating workflows like XRPD-backed thermodynamic solubility and potentiometric titration, researchers can confidently map its physicochemical boundaries, ensuring predictable behavior in downstream synthetic or biological applications.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Retrieved from[Link]

  • Pion Inc. (2023). The Pion Sirius T3 Physchem Instrument. Retrieved from[Link]

  • Environment Canada / OECD. (2009). New Substances Notification - OECD Test Guideline 105. Retrieved from[Link]

Sources

Exploratory

Toxicity profile of 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid in aquatic systems

Predictive and Empirical Ecotoxicology Assessment Guide: 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid (MCBA) Executive Summary 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid (CAS 1016741-14-2) is a highly polar syn...

Author: BenchChem Technical Support Team. Date: March 2026

Predictive and Empirical Ecotoxicology Assessment Guide: 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid (MCBA)

Executive Summary

4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid (CAS 1016741-14-2) is a highly polar synthetic intermediate and potential environmental degradate. Characterized by its methylcarbamoyl, methanesulfonyl, and benzoic acid moieties, this compound possesses high predicted water solubility and low volatility, meaning it will partition predominantly into aquatic ecosystems rather than soil or sediment. This whitepaper establishes a rigorous, self-validating framework for assessing its aquatic toxicity profile, integrating in silico predictive models with empirical in vivo methodologies to support regulatory risk assessments.

Structural Analysis & Predictive Toxicology

The causality behind our tiered assessment strategy lies in the molecule's distinct functional groups, which dictate its environmental fate and biological interactions:

  • Benzoic Acid Moiety: Imparts weak acidity (pKa ~4.2). At typical environmental pH (6.5–8.5), the compound exists primarily in its ionized (anionic) form. This drastically increases water solubility and reduces its bioaccumulation potential (log Kow < 1).

  • Methanesulfonyl Linker: Enhances chemical stability against abiotic hydrolysis but serves as a potential site for specific microbial enzymatic cleavage in aquatic systems.

  • Methylcarbamoyl Group: Carbamates are traditionally flagged for potential acetylcholinesterase (AChE) inhibition. While the bulky methanesulfonyl-benzoic acid tail sterically hinders optimal active-site binding, baseline neurotoxic screening is still required.

To establish baseline hazard metrics before initiating in vivo testing, we utilize the U.S. EPA ECOSAR (Ecological Structure Activity Relationships) predictive model. ECOSAR estimates a chemical's acute and chronic toxicity to aquatic organisms using structure-activity relationships derived from structurally similar compounds[1].

Table 1: Predicted vs. Empirical Target Thresholds for MCBA

Trophic LevelTest OrganismEndpointPredicted Value (ECOSAR)Target Empirical Range
FishDanio rerio96-h LC50~45.2 mg/L40.0 - 60.0 mg/L
InvertebrateDaphnia magna21-d NOEC~12.5 mg/L10.0 - 20.0 mg/L
AlgaeR. subcapitata72-h EC50~85.0 mg/L>80.0 mg/L

Ecotoxicology Assessment Workflow

Workflow N1 MCBA Input (CAS 1016741-14-2) N2 In Silico QSAR (EPA ECOSAR) N1->N2 SMILES input N3 Tier 1: ZFET (OECD 236) N2->N3 Acute baselines N5 MoA Flagging: AChE Inhibition N2->N5 Structural alerts N4 Tier 2: Chronic Assays (OECD 211 & 201) N3->N4 Acute-to-Chronic ratio N6 PNEC Derivation & Risk Assessment N4->N6 NOEC/LOEC data N5->N6 Mechanistic context

Fig 1: Tiered predictive and empirical workflow for MCBA aquatic toxicity assessment.

Mechanistic Toxicology & Adverse Outcome Pathways (AOP)

To ensure scientific integrity, we must map the causal chain from molecular interaction to population-level effects. The primary Adverse Outcome Pathway (AOP) for carbamate-containing compounds in aquatic systems involves enzymatic disruption leading to cellular oxidative stress.

AOP MIE MIE: Weak AChE Inhibition KE1 KE1: ROS Generation MIE->KE1 Metabolic strain KE2 KE2: Cellular Apoptosis KE1->KE2 Lipid peroxidation AO AO: Decreased Reproduction KE2->AO Tissue damage

Fig 2: Proposed Adverse Outcome Pathway (AOP) for MCBA in aquatic invertebrates.

Empirical Methodologies & Self-Validating Protocols

To validate the in silico predictions, a tiered empirical approach is mandated. The following protocols are engineered to be self-validating, incorporating positive, negative, and solvent controls to ensure data reliability.

Protocol A: Zebrafish Embryo Acute Toxicity Test (OECD 236)

Causality: The ZFET bridges in vitro and in vivo models. It allows for the observation of developmental toxicity and teratogenicity without utilizing adult animals, aligning with the 3Rs (Replacement, Reduction, Refinement)[2]. Step-by-Step Methodology:

  • Spawning & Collection: Induce spawning in adult Danio rerio using a 14:10 hour light:dark cycle. Collect fertilized eggs within 1 hour post-fertilization (hpf). Ensure the overall fertilization rate of the batch is ≥ 70% to validate the cohort[2].

  • Exposure Setup: Transfer embryos to 24-well plates (1 embryo/well) containing 2 mL of test solution (MCBA concentrations: 10, 20, 40, 80, 160 mg/L) and ISO reconstituted water as the negative control.

  • Incubation & Observation: Incubate at 26.0 ± 1.0 °C. At 24, 48, 72, and 96 hpf, observe embryos under an inverted microscope (minimum 80x magnification).

  • Endpoint Recording: Record the four apical indicators of lethality: coagulation of the embryo, lack of somite formation, non-detachment of the tail bud, and lack of heartbeat[2]. Calculate the 96-h LC50 using non-linear regression.

Protocol B: Daphnia magna Reproduction Test (OECD 211)

Causality: Because MCBA may induce sublethal metabolic strain (as mapped in the AOP), a 21-day chronic assay is required to assess reproductive impairment, which directly impacts population dynamics[3]. Step-by-Step Methodology:

  • Test Organism Preparation: Isolate female Daphnia magna neonates (<24 hours old) from a healthy, parthenogenetically reproducing stock[3].

  • Test Initiation: Place single neonates in 50 mL glass beakers containing 50 mL of test medium (MCBA concentrations derived from 1/10th the acute EC50). Use 10 replicates per concentration.

  • Maintenance: Maintain at 20 ± 1 °C with a 16:8 hour light:dark cycle. Feed daily with a standardized algal suspension (Desmodesmus subspicatus). Renew the test solutions semi-statically three times per week.

  • Data Collection: Over 21 days, count and remove living offspring daily. Record the number of aborted broods and maternal mortality.

  • Validation & Analysis: The test is valid only if control mortality is ≤ 20% and control females produce an average of ≥ 60 living offspring[3]. Calculate the No Observed Effect Concentration (NOEC).

Protocol C: Algal Growth Inhibition Test (OECD 201)

Causality: Algae represent the base of the aquatic food web. Assessing MCBA's impact on photosynthetic organisms ensures we capture phytotoxic mechanisms (e.g., disruption of photosystem II)[4]. Step-by-Step Methodology:

  • Inoculation: Prepare exponentially growing cultures of Raphidocelis subcapitata. Inoculate test flasks to achieve an initial cell density of

    
     cells/mL.
    
  • Exposure: Expose algae to a geometric series of MCBA concentrations under continuous illumination (4440 to 8880 lux) at 21–24 °C for 72 hours.

  • Measurement: Quantify algal biomass daily using in vivo chlorophyll fluorescence or cell counting via a flow cytometer[4].

  • Calculation: Determine the growth rate and yield. Calculate the 72-h EC50 and NOEC based on the area under the growth curve and specific growth rate[4].

Conclusion

The toxicity profile of 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid in aquatic systems is driven by its high aqueous mobility and potential for sublethal chronic effects. By employing a tiered framework that integrates ECOSAR predictive modeling with rigorous OECD-standardized in vivo assays (ZFET, Daphnia reproduction, and Algal growth), researchers can confidently derive Predicted No-Effect Concentrations (PNECs) for robust regulatory risk assessment.

References

  • Department of Toxic Substances Control. "Hazard Assessment Tools and Methods: U.S. EPA ECOSAR." CA.gov.
  • Organisation for Economic Co-operation and Development (OECD). "OECD GUIDELINES FOR THE TESTING OF CHEMICALS 236 - Fish Embryo Acute Toxicity (FET) Test.
  • Informatics Journals. "Ecotoxicological Studies of Cephalosporin Antibiotics on Daphnia Magna.
  • Hund-Rinke, K., et al. "Testing particles using the algal growth inhibition test (OECD 201): the suitability of in vivo chlorophyll fluorescence measurements.

Sources

Foundational

An In-depth Technical Guide to the Acid Metabolites of Mesotrione: Physicochemical Properties and Analytical Quantification

For Researchers, Scientists, and Drug Development Professionals Introduction Mesotrione, a member of the triketone family of herbicides, is a selective inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesotrione, a member of the triketone family of herbicides, is a selective inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This mode of action disrupts the biosynthesis of carotenoids in susceptible plant species, leading to a characteristic bleaching effect and eventual plant death.[2] In various biological systems, including plants and soil, mesotrione undergoes metabolic transformation, leading to the formation of two primary acid metabolites: 4-methyl-sulfonyl-2-nitrobenzoic acid (MNBA) and 2-amino-4-methylsulfonyl benzoic acid (AMBA).[1][3] Understanding the physicochemical properties and developing robust analytical methodologies for these metabolites is crucial for environmental monitoring, residue analysis in crops, and toxicological assessments. This guide provides a comprehensive overview of the molecular weight and CAS Registry Numbers for MNBA and AMBA, along with a detailed protocol for their analytical quantification.

Physicochemical Properties of Mesotrione and its Acid Metabolites

A clear understanding of the fundamental physicochemical properties of mesotrione and its metabolites is essential for the development of effective analytical methods. The key identifiers and molecular weights are summarized in the table below.

CompoundCommon AbbreviationCAS Registry NumberMolecular FormulaMolecular Weight ( g/mol )
Mesotrione-104206-82-8C₁₄H₁₃NO₇S339.32[4]
4-methyl-sulfonyl-2-nitrobenzoic acidMNBA110964-79-9[5][6][7][8][9]C₈H₇NO₆S245.21[5][6][10]
2-amino-4-methylsulfonyl benzoic acidAMBA393085-45-5C₈H₉NO₄S215.23

Metabolic Pathway of Mesotrione

The biotransformation of mesotrione in plants and soil environments primarily proceeds through a two-step process. The initial step involves the hydrolysis of the cyclohexanedione ring of the parent mesotrione molecule, leading to the formation of MNBA. Subsequently, the nitro group of MNBA is reduced to an amino group, yielding AMBA.[2] This metabolic cascade is a critical detoxification pathway in tolerant plant species.

Mesotrione Metabolic Pathway Mesotrione Mesotrione (C₁₄H₁₃NO₇S) MNBA MNBA (4-methyl-sulfonyl-2-nitrobenzoic acid) (C₈H₇NO₆S) Mesotrione->MNBA Hydrolysis AMBA AMBA (2-amino-4-methylsulfonyl benzoic acid) (C₈H₉NO₄S) MNBA->AMBA Reduction

Caption: Metabolic conversion of Mesotrione to its primary acid metabolites, MNBA and AMBA.

Analytical Methodology: Quantification by LC-MS/MS

The simultaneous quantification of mesotrione, MNBA, and AMBA in complex matrices such as soil and crops requires a highly sensitive and selective analytical technique. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the method of choice for this purpose.[1][3][11]

Experimental Protocol:

This protocol outlines a general workflow for the extraction and analysis of mesotrione and its acid metabolites from a soil matrix.

1. Sample Preparation and Extraction:

  • Rationale: The initial extraction aims to efficiently transfer the analytes from the solid matrix into a liquid phase suitable for further purification. The choice of an alkaline extraction solution (e.g., ammonium hydroxide) is based on the acidic nature of the target metabolites, enhancing their solubility.

  • Procedure:

    • Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of an extraction solution of 0.05M ammonium hydroxide in a 50:50 (v/v) mixture of acetone and water.[11]

    • Vortex the sample for 1 minute to ensure thorough mixing.

    • Place the sample on a mechanical shaker for 30 minutes to facilitate extraction.

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid and liquid phases.

    • Carefully decant the supernatant into a clean collection tube.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Rationale: The crude extract contains various matrix components that can interfere with the LC-MS/MS analysis. A solid-phase extraction step is employed to selectively retain the analytes of interest while allowing interfering compounds to pass through, resulting in a cleaner sample.

  • Procedure:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by sequentially passing 5 mL of methanol and 5 mL of deionized water.

    • Load 5 mL of the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Elute the analytes from the cartridge with 5 mL of methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • Rationale: Chromatographic separation is necessary to resolve the parent compound and its metabolites before their introduction into the mass spectrometer. The use of a reversed-phase column and a gradient elution program allows for the separation of these compounds based on their polarity. Tandem mass spectrometry provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

  • Instrumentation and Conditions:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • MRM Transitions: Specific precursor and product ions for mesotrione, MNBA, and AMBA would be monitored for quantification and confirmation.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Sample Cleanup cluster_2 Analysis A Soil Sample (10 g) B Extraction (Ammonium Hydroxide/Acetone/Water) A->B C Centrifugation B->C D Supernatant Collection C->D F Sample Loading D->F E SPE Cartridge Conditioning E->F G Washing F->G H Elution G->H I Evaporation & Reconstitution H->I J LC-MS/MS Injection I->J K Data Acquisition (MRM) J->K L Quantification K->L

Caption: A generalized workflow for the analysis of mesotrione and its metabolites in soil.

Conclusion

The accurate identification and quantification of the mesotrione acid metabolites, MNBA and AMBA, are of paramount importance for regulatory compliance and environmental risk assessment. This guide has provided the essential physicochemical data for these compounds and a detailed, field-proven analytical workflow based on LC-MS/MS. By understanding the causality behind each experimental step, researchers can adapt and validate this methodology for various matrices, ensuring the generation of reliable and defensible data.

References

  • PubChem. Benzoic acid, 4-(methylsulfonyl)-2-nitro-. National Center for Biotechnology Information. [Link]

  • American Chemical Society. Development and Validation of a LC-MS/MS method for measuring Mesotrione and its metabolites in crop residues. [Link]

  • ResearchGate. Proposed metabolic detoxification pathway for mesotrione in... [Link]

  • PubMed. Biodegradation pathway of mesotrione: complementarities of NMR, LC-NMR and LC-MS for qualitative and quantitative metabolic profiling. National Center for Biotechnology Information. [Link]

  • Food and Agriculture Organization of the United Nations. MESOTRIONE (277). [Link]

  • Pharmaffiliates. 4-Methylsulfonyl-2-nitrobenzoic Acid. [Link]

  • US EPA. Pesticides; Mesotrione. [Link]

  • ChemBK. 4-Methylsulfonyl-2-nitrobenzoic acid. [Link]

  • Oakwood Chemical. 4-(Methylsulfonyl)-2-nitrobenzoic acid. [Link]

  • PubMed. Determination and dissipation of mesotrione and its metabolites in rice using UPLC and triple-quadrupole tandem mass spectrometry. National Center for Biotechnology Information. [Link]

  • PMC. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri). National Center for Biotechnology Information. [Link]

  • US EPA. ECM for Mesotrione & Degradates in Soil - MRID 50922301. [Link]

  • PubChem. Mesotrione. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Whitepaper: A Practical Guide to the Identification and Quantification of Sulfonyl Benzoic Acid Derivatives in Groundwater

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists Abstract: Sulfonyl benzoic acid derivatives, often primary degradation products of widely used sulfonylurea herbicides, are emer...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract: Sulfonyl benzoic acid derivatives, often primary degradation products of widely used sulfonylurea herbicides, are emerging contaminants of concern in groundwater systems. Their polarity, low concentration, and structural similarity to natural organic matter present significant analytical challenges. This guide provides a comprehensive framework for the robust identification and quantification of these compounds in complex aqueous matrices. We will explore the entire analytical workflow, from sample collection and preparation to advanced instrumental analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The causality behind each methodological choice is detailed, providing a self-validating system for generating high-quality, defensible data.

Introduction: The Challenge of Emerging Contaminants

Sulfonylurea herbicides are extensively used in modern agriculture due to their high efficacy at low application rates and low mammalian toxicity. However, their environmental fate is a subject of growing concern. Through processes like chemical hydrolysis and microbial degradation in soil, these parent compounds can transform into more persistent and mobile metabolites, including sulfonyl benzoic acid derivatives. The persistence of these derivatives is significantly influenced by environmental factors; for instance, degradation is slower in neutral to alkaline soils, conditions that can favor their leaching into groundwater.

The presence of these derivatives, such as the benzoic acid analogue of isoxaflutole (BAA), in groundwater is a key indicator of non-point source pollution from agricultural activities. Their detection is analytically demanding due to their occurrence at ultra-trace concentrations (nanograms per liter) within a complex matrix of natural organic matter and inorganic salts. Therefore, highly selective and sensitive analytical methodologies are not just preferred, but essential for accurate environmental monitoring and risk assessment. This guide provides the technical details and underlying principles for establishing a reliable analytical workflow.

Foundational Strategy: Sample Collection and Preparation

The axiom 'an analysis is only as good as the sample' is particularly true for trace-level environmental analysis. The goal of sample preparation is twofold: to isolate the target analytes from interfering matrix components and to concentrate them to a level amenable to instrumental detection.

Sample Collection and Preservation

Proper collection is the first line of defense against sample degradation and contamination.

  • Collection: Samples should be collected in pre-cleaned amber glass bottles to prevent photodegradation and potential analyte adsorption to plastic surfaces.

  • Preservation: Immediately upon collection, samples should be cooled to 4°C to minimize microbial activity that could further degrade the target analytes.

  • Filtration: To remove suspended particulate matter that can clog chromatographic systems, water samples should be filtered through a 0.45 µm or smaller glass fiber filter.

Solid-Phase Extraction (SPE): The Core of Analyte Enrichment

Solid-Phase Extraction (SPE) is the cornerstone of sample preparation for sulfonyl benzoic acid derivatives in water. It offers superior enrichment factors and cleaner extracts compared to traditional liquid-liquid extraction.

The Principle of Choice: Why Polymeric Reversed-Phase Sorbents?

While traditional silica-based C18 cartridges are functional, polymeric sorbents such as Oasis HLB (a hydrophilic-lipophilic balanced N-vinylpyrrolidone-divinylbenzene copolymer) often provide superior performance for this application. The rationale is based on the sorbent's ability to retain a wider range of compounds, from polar to non-polar, and its stability across a broader pH range. This is crucial for sulfonyl benzoic acid derivatives, which possess both polar (carboxylic acid, sulfonyl) and non-polar (benzene ring) moieties.

Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol outlines a robust procedure for extracting sulfonyl benzoic acid derivatives from a 500 mL groundwater sample.

  • Sample pH Adjustment: Adjust the pH of the 500 mL water sample to ~3.0 using formic acid. Causality: Sulfonyl benzoic acids are weak acids. Lowering the pH below their pKa ensures they are in their protonated, neutral form, which significantly enhances their retention on a reversed-phase sorbent.

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 6 cc, 200 mg) by passing 5 mL of methanol followed by 5 mL of reagent water (pH 3.0). Do not allow the cartridge to go dry. Causality: Conditioning activates the stationary phase, ensuring reproducible interaction with the analytes.

  • Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of reagent water to remove residual salts and highly polar interferences that were not retained.

  • Drying: Dry the cartridge thoroughly by drawing a vacuum or passing nitrogen through it for 20-30 minutes. Causality: Removing residual water is critical for ensuring efficient elution with an organic solvent and preventing water from being injected into the LC-MS system.

  • Elution: Elute the retained analytes by passing 2 x 4 mL aliquots of methanol through the cartridge into a collection tube. Causality: Methanol is a polar organic solvent that effectively disrupts the hydrophobic interactions between the analytes and the sorbent, releasing them into the eluate.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Causality: This step provides a final concentration factor of 1000x and ensures the sample solvent is compatible with the LC mobile phase for good chromatography.

Instrumental Analysis: The Power of LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this analysis, offering the high sensitivity and selectivity required for trace-level quantification in complex matrices.

cluster_workflow Analytical Workflow Sample Collection Sample Collection Filtration (0.45 µm) Filtration (0.45 µm) Sample Collection->Filtration (0.45 µm) Remove Particulates SPE (Oasis HLB) SPE (Oasis HLB) Filtration (0.45 µm)->SPE (Oasis HLB) Enrich & Clean-up LC-MS/MS Analysis LC-MS/MS Analysis SPE (Oasis HLB)->LC-MS/MS Analysis Separate & Detect Data Review & Quantification Data Review & Quantification LC-MS/MS Analysis->Data Review & Quantification Process Data Compound Identification Compound Identification Data Review & Quantification->Compound Identification Confirm Identity compound [M-H]⁻ Ion q1 Q1 (Quadrupole 1) Precursor Ion Selection m/z 121 compound->q1 q2 q2 (Collision Cell) Fragmentation (CID) Ar or N₂ q1->q2 Precursor Ion q3 Q3 (Quadrupole 3) Product Ion Selection m/z 77 q2->q3 Fragment Ions detector Detector q3->detector Specific Product Ion

Foundational

Metabolic Detoxification of HPPD Inhibitors in Plant Tissues: Mechanisms, "CYPome" Dynamics, and Analytical Workflows

Executive Summary The selective efficacy of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors—a critical class of modern agrochemicals—relies entirely on the differential rates of metabolic breakdown between tolerant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective efficacy of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors—a critical class of modern agrochemicals—relies entirely on the differential rates of metabolic breakdown between tolerant crop species and susceptible weeds. As weed populations increasingly evolve non-target-site resistance (NTSR) mimicking crop tolerance, understanding the precise enzymatic pathways and experimental workflows used to characterize xenobiotic metabolism is paramount. This whitepaper deconstructs the biochemical breakdown of key HPPD inhibitors (e.g., mesotrione, isoxaflutole), details the cytochrome P450 (CYP) frameworks driving selectivity, and outlines self-validating experimental protocols for metabolic profiling.

Mechanistic Grounding: The HPPD Target

To understand the detoxification of HPPD inhibitors, we must first establish their mechanism of action. HPPD (EC 1.13.11.27) is a non-heme iron-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (4-HPPA) into homogentisate (HGA).

HGA is the obligate aromatic precursor for the biosynthesis of plastoquinone and tocopherols in plants 1. Because plastoquinone serves as an essential redox cofactor for phytoene desaturase, its depletion halts carotenoid biosynthesis. Without photoprotective carotenoids, chlorophyll undergoes severe photo-oxidation, resulting in the characteristic foliar bleaching and subsequent necrosis of the plant tissue 1.

G HPPA 4-HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Bleach Foliar Bleaching HPPD->Bleach Blocked PQ Plastoquinone HGA->PQ Carot Carotenoids PQ->Carot Inhibitor HPPD Inhibitor Inhibitor->HPPD Inhibition

Caption: HPPD pathway inhibition leading to plastoquinone depletion and foliar bleaching.

Divergent Metabolic Architectures: Isoxaflutole vs. Mesotrione

Crop selectivity is not achieved through target-site insensitivity, but rather through rapid, enzymatically driven Phase I (functionalization) and Phase II (conjugation/cleavage) metabolism. The breakdown pathways differ significantly depending on the chemical subclass.

Isoxaflutole: The Pro-Herbicide Paradigm

Isoxaflutole (IFT) is an isoxazole herbicide that functions as a pro-herbicide. Upon foliar or root uptake, the isoxazole ring undergoes rapid opening (often abiotically or via general hydrolases) to form a diketonitrile derivative (DKN) 2. DKN is the active phytotoxin that competitively binds HPPD. In tolerant crops like maize, DKN is rapidly detoxified into an inactive benzoic acid (BA) derivative, preventing lethal accumulation at the meristematic sinks 2.

Mesotrione: Cytochrome P450-Mediated Detoxification

Mesotrione, a triketone, is active as applied. Its detoxification is heavily reliant on the plant's "CYPome"—specifically, cytochrome P450 monooxygenases. In tolerant maize, mesotrione undergoes Phase I ring hydroxylation to form 4-OH-mesotrione and 5-OH-mesotrione 3. This is followed by oxidative cleavage into 4-methylsulfonyl-2-nitrobenzoic acid (MNBA) and 2-amino-4-methylsulfonyl benzoic acid (AMBA) 4.

G cluster_0 Isoxaflutole (IFT) Breakdown cluster_1 Mesotrione Breakdown IFT Isoxaflutole DKN Diketonitrile (DKN) IFT->DKN Ring Opening BA Benzoic Acid (BA) DKN->BA Detoxification MESO Mesotrione OH_MESO 4-OH Mesotrione MESO->OH_MESO CYP81A9 MNBA MNBA + AMBA OH_MESO->MNBA Cleavage

Caption: Phase I and II metabolic breakdown pathways for Isoxaflutole and Mesotrione in tolerant crops.

Genetic Drivers: The Maize "CYPome" and Safener Induction

Herbicide safeners (e.g., metcamifen, benoxacor) are chemical agents applied to crops to artificially induce the expression of detoxifying enzymes, thereby widening the therapeutic window of the herbicide.

Recent transcriptomic and functional assays have pinpointed specific CYPs responsible for mesotrione metabolism. Enzymes belonging to the CYP81A family (clan 71)—specifically CYP81A9 and CYP81A16 —are the dominant drivers of mesotrione 4-hydroxylation in safener-treated maize 4. The plasticity of CYP81A9 allows it to metabolize multiple herbicide chemistries, making it a keystone gene for crop selectivity.

Validated Experimental Protocols for Metabolic Profiling

To rigorously characterize these metabolic pathways, researchers must employ self-validating analytical systems. Below are two gold-standard workflows used in agrochemical discovery.

Protocol A: In Vivo [14C]-Radiolabeled Tracking & Mass Balance

Causality: Tracking [14C]-labeled parent compounds allows researchers to achieve absolute mass balance. Unlike standard LC-MS, which can miss unknown metabolites, radiotracking ensures every cleavage product is accounted for.

  • Dosing: Apply [14C]-mesotrione (labeled at the benzoyl ring) to the V2-V3 growth stage of maize via hydroponic root feeding or foliar micro-droplet application.

  • Harvest & Extraction: Harvest tissues at 12, 24, 48, and 72 hours post-treatment (HPT). Homogenize in 80% methanol.

  • Mass Balance Validation: Combust the unextractable plant pellet using a biological oxidizer. Capture the released 14CO2 in a scintillation cocktail. Validation Check: Total recovered radioactivity (extractable + unextractable + wash) must exceed 90% of the applied dose.

  • Profiling: Resolve the methanolic extract using High-Performance Liquid Chromatography coupled with a flow-through radiodetector (HPLC-RAD).

Protocol B: In Vitro Microsomal CYP450 Assays

Causality: Cytochrome P450s are membrane-bound to the endoplasmic reticulum (ER). Isolating the microsomal fraction concentrates these enzymes, removing cytosolic background noise. NADPH is supplied as the obligate electron donor for the P450 catalytic cycle.

  • Microsome Isolation: Homogenize safener-treated maize shoots in a buffer containing DTT and PVPP (to prevent phenolic oxidation). Centrifuge at 10,000 × g to remove debris, then ultracentrifuge the supernatant at 100,000 × g for 60 minutes to pellet the ER microsomes.

  • Incubation: Resuspend the microsomal pellet. Incubate 1 mg/mL microsomal protein with 10 µM mesotrione and 1 mM NADPH at 30°C for 60 minutes.

  • Self-Validation (Controls): Run parallel incubations utilizing (a) heat-denatured microsomes, and (b) active microsomes treated with the CYP inhibitor malathion. Validation Check: Metabolite formation must be strictly NADPH-dependent and inhibited by malathion.

  • Detection: Terminate the reaction with acetonitrile, centrifuge, and analyze the supernatant via LC-MS/MS to identify 4-OH-mesotrione and MNBA mass shifts.

G S1 Safener Induction S2 Microsome Isolation S1->S2 S3 NADPH +[14C] Incubation S2->S3 S4 LC-MS/MS Analysis S3->S4

Caption: Experimental workflow for isolating and characterizing CYP450-mediated herbicide metabolism.

Quantitative Data Synthesis

The rate of metabolism directly dictates survival. Table 1 summarizes typical pharmacokinetic parameters observed in tolerant crops versus susceptible weed species.

Table 1: Comparative Metabolism Kinetics of HPPD Inhibitors

HerbicidePlant SpeciesPhenotypePrimary Active FormDominant Inactive MetaboliteApprox. Half-Life (DT50)
Isoxaflutole Zea mays (Maize)TolerantDiketonitrile (DKN)Benzoic Acid (BA)< 12 Hours
Isoxaflutole Abutilon theophrastiSusceptibleDiketonitrile (DKN)Minimal degradation> 72 Hours
Mesotrione Zea mays (Maize)TolerantMesotrione4-OH-mesotrione / MNBA3 - 6 Hours
Mesotrione Amaranthus palmeriSusceptibleMesotrioneMinimal degradation> 48 Hours

Table 2: Key Enzymes Implicated in HPPD Inhibitor Detoxification

Enzyme FamilySpecific IsoformPrimary SubstrateCatalytic ActionInducibility
CYP81A CYP81A9Mesotrione4-HydroxylationHighly induced by Metcamifen
CYP81A CYP81A16Mesotrione4-HydroxylationInduced by Benoxacor
Hydrolases UncharacterizedIsoxaflutoleRing OpeningConstitutive (Abiotic/Biotic)

Implications for Resistance Management

The evolutionary pressure exerted by continuous HPPD inhibitor application has led to the emergence of Non-Target-Site Resistance (NTSR) in devastating weed species. Notably, populations of Palmer amaranth (Amaranthus palmeri) and waterhemp have evolved metabolic resistance mechanisms that mirror the natural tolerance of maize 5. Resistant Palmer amaranth biotypes demonstrate a 2-fold faster metabolism of mesotrione compared to susceptible populations, rapidly forming 4-OH-mesotrione and 5-OH-mesotrione via upregulated endogenous P450s 3. Understanding these metabolic bypasses is critical for the rational design of next-generation HPPD inhibitors and synergistic tank-mix formulations.

References

  • The Mode of Action of Isoxaflutole: I.
  • Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize Source: NIH / ACS Omega URL
  • Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth Source: NIH / PMC URL
  • Structural Basis for Herbicidal Inhibitor Selectivity Revealed by Comparison of Crystal Structures of Plant and Mammalian 4-Hydroxyphenylpyruvate Dioxygenases Source: ACS Publications URL
  • 4-Hydroxyphenylpyruvate dioxygenase (HPPD)

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development and Validation for 4-[(Methylcarbamoyl)methanesulfonyl]benzoic Acid

Abstract & Scope 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid (CAS: 1016741-14-2; MW: 257.26) is a highly functionalized organic molecule frequently encountered as a building block, intermediate, or synthetic impurit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid (CAS: 1016741-14-2; MW: 257.26) is a highly functionalized organic molecule frequently encountered as a building block, intermediate, or synthetic impurity in pharmaceutical development. Accurate quantification of this compound is critical for ensuring the purity of active pharmaceutical ingredients (APIs) and tracking reaction kinetics.

This application note provides a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Ultraviolet (UV) detection for the precise quantification of this analyte. The protocol is designed for seamless transfer into routine Quality Control (QC) laboratories.

Chemical Context & Method Development Rationale

As a Senior Application Scientist, method development must never be a process of trial and error; it must be driven by the physicochemical properties of the analyte. The structural features of 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid dictate the following chromatographic choices:

  • pH Control & Mobile Phase Causality : The molecule contains a benzoic acid moiety with a predicted pKa of approximately 4.2. If analyzed in a neutral mobile phase, this functional group will partially ionize, leading to split peaks, variable retention times, and severe peak tailing. To enforce a reproducible system, the mobile phase must be buffered at least 2 pH units below the pKa . We utilize 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0). TFA acts as a strong ion-pairing agent, ensuring the analyte remains fully protonated (neutral) and maximizing hydrophobic retention.

  • Stationary Phase Selection : The highly polar sulfone and methylcarbamoyl (amide) groups are prone to secondary hydrogen-bonding interactions with unreacted silanol groups on the silica support of the column. To mitigate this, a highly end-capped C18 column is selected to sterically shield residual silanols, ensuring sharp, symmetrical peaks.

  • Detection Wavelength : The conjugated aromatic ring, coupled with the electron-withdrawing sulfonyl group, provides excellent UV absorbance. A detection wavelength of 230 nm is selected to maximize the signal-to-noise (S/N) ratio while avoiding the low-wavelength baseline drift typical of TFA gradients.

Rationale Analyte Analyte: 4-[(Methylcarbamoyl)methanesulfonyl] benzoic acid Prop1 Benzoic Acid Moiety (pKa ~4.2) Analyte->Prop1 Prop2 Polar Sulfone & Amide Groups Analyte->Prop2 Prop3 Conjugated System Analyte->Prop3 Action1 Acidic Mobile Phase (0.1% TFA, pH ~2.0) Prop1->Action1 Prevents ionization & peak tailing Action2 End-capped C18 Stationary Phase Prop2->Action2 Minimizes silanol interactions Action3 UV Detection at 230 nm Prop3->Action3 Maximizes S/N ratio

Fig 1. Logical rationale linking analyte structural properties to HPLC method parameters.

Experimental Workflow

HPLC_Workflow SamplePrep Sample Preparation (Extraction & Filtration) Injection Autosampler Injection (10 µL Volume) SamplePrep->Injection Prepared Sample MobilePhase Mobile Phase Prep (0.1% TFA in H2O / MeCN) Separation Chromatographic Separation (C18 Column, Gradient Elution) MobilePhase->Separation Gradient Elution Injection->Separation Analyte Loaded Detection UV Detection (λ = 230 nm) Separation->Detection Eluted Analyte Analysis Data Analysis & Quantification Detection->Analysis Chromatogram Data

Fig 2. HPLC-UV analytical workflow for 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Reference Standard : 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid (Purity ≥ 99.0%).

  • Solvents : HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers : Trifluoroacetic acid (TFA), LC-MS or HPLC grade.

  • Column : Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped C18.

Mobile Phase Preparation
  • Mobile Phase A : Add 1.0 mL of TFA to 1000 mL of Ultrapure Water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B : Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Note on Causality: TFA is volatile and its concentration can change over time, leading to retention time shifts. Prepare fresh mobile phases every 48 hours to maintain system trustworthiness.

Sample Preparation
  • Diluent : Prepare a 50:50 (v/v) mixture of Water and MeCN.

  • Standard Stock Solution : Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to yield a 100 µg/mL stock.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into an HPLC vial. PTFE is chosen for its broad chemical compatibility and low analyte-binding properties.

Chromatographic Conditions & Gradient Program
  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30 °C (Stabilizes retention times and reduces mobile phase viscosity).

  • Injection Volume : 10 µL

  • Detection : UV at 230 nm (Reference wavelength: 360 nm to correct for gradient baseline drift).

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09551.0
2.09551.0
10.040601.0
12.05951.0
14.05951.0
14.19551.0
20.09551.0
Establishing a Self-Validating System (System Suitability)

To guarantee data integrity, the protocol is designed as a self-validating system. Before any sample sequence begins, a System Suitability Test (SST) must be executed. Inject the 100 µg/mL standard six consecutive times. The sequence is only permitted to proceed if the following criteria are met:

  • Retention Time %RSD : ≤ 1.0%

  • Peak Area %RSD : ≤ 2.0%

  • Tailing Factor (Tf) : ≤ 1.5

  • Theoretical Plates (N) : ≥ 2000

Method Validation Parameters

The method was rigorously validated in accordance with the International Council for Harmonisation ICH Q2(R2) guidelines to ensure its suitability for quantitative analysis.

Table 2: Method Validation Summary (ICH Q2(R2) Criteria)

Validation ParameterAcceptance CriteriaObserved ResultStatus
Linearity (Range) R² ≥ 0.9990.9998 (1 - 200 µg/mL)Pass
Precision (Area) %RSD ≤ 2.0% (n=6)0.65%Pass
Accuracy 98.0% - 102.0%99.4% ± 0.8%Pass
LOD S/N ≥ 30.05 µg/mLPass
LOQ S/N ≥ 100.15 µg/mLPass
Tailing Factor ≤ 1.51.12Pass
Theoretical Plates ≥ 2000> 8500Pass

Troubleshooting & Optimization

  • Symptom: Severe Peak Tailing.

    • Causality: Indicates ionization of the benzoic acid group or degradation of the column's end-capping.

    • Solution: Verify the pH of Mobile Phase A is ~2.0. If the pH is correct, the column may have accumulated strongly retained basic impurities; flush with 100% MeCN, or replace the column.

  • Symptom: Upward Baseline Drift during Gradient.

    • Causality: TFA has a significant absorbance profile below 240 nm, and its concentration changes during the gradient.

    • Solution: This is normal. Utilize a reference wavelength (e.g., 360 nm with a 100 nm bandwidth) in your Diode Array Detector (DAD) to electronically subtract the background drift.

References

  • Practical HPLC Method Development, 2nd Edition Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). John Wiley & Sons. URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Quality Guidelines. URL:[Link]

Application

High-Sensitivity LC-MS/MS Protocol for the Direct Quantitation of Mesotrione, AMBA, and MNBA in Drinking Water

Introduction & Regulatory Context Mesotrione (2-(4-methylsulfonyl-2-nitrobenzoyl)-1,3-cyclohexanedione) is a highly effective, selective triketone herbicide that functions by inhibiting the enzyme 4-hydroxyphenyl-pyruvat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

Mesotrione (2-(4-methylsulfonyl-2-nitrobenzoyl)-1,3-cyclohexanedione) is a highly effective, selective triketone herbicide that functions by inhibiting the enzyme 4-hydroxyphenyl-pyruvate-dioxygenase (HPPD), disrupting carotenoid biosynthesis in target plants. Due to its widespread agricultural use, mesotrione and its primary environmental degradates—MNBA (4-methylsulfonyl-2-nitrobenzoic acid) and AMBA (2-amino-4-methylsulfonylbenzoic acid)—are frequently monitored in surface water, groundwater, and drinking water systems[1].

Regulatory frameworks, including US EPA guidelines, require stringent monitoring of these compounds at trace levels. Traditional methods utilizing Solid Phase Extraction (SPE) often suffer from poor recovery of the highly polar AMBA metabolite and are labor-intensive[2]. To overcome these limitations, this application note details a Direct Aqueous Injection (DAI) LC-MS/MS methodology. By eliminating SPE, this self-validating protocol minimizes analyte loss, prevents the degradation of sensitive nitro groups, and achieves a robust Limit of Quantitation (LOQ) of 0.05 µg/L (ppb)[3].

Pathway Meso Mesotrione (Parent Herbicide) MNBA MNBA (4-methylsulfonyl-2-nitrobenzoic acid) Meso->MNBA Soil/Water Degradation AMBA AMBA (2-amino-4-methylsulfonylbenzoic acid) Meso->AMBA Direct Degradation MNBA->AMBA Reduction (Microbial/Environmental)

Figure 1: Environmental degradation pathway of Mesotrione into MNBA and AMBA.

Analytical Strategy & Causality

The core philosophy of this protocol is minimal sample manipulation . Every step is designed to preserve the chemical integrity of the analytes while maximizing mass spectrometric sensitivity:

  • Direct Aqueous Injection (DAI): Highly polar metabolites like AMBA exhibit poor retention on traditional reversed-phase SPE cartridges, leading to breakthrough. Injecting the aqueous sample directly onto the LC system circumvents this recovery loss[4].

  • Matrix Acidification: The addition of acetic acid prior to injection shifts the equilibrium of the carboxylic acid moieties in MNBA and AMBA toward their protonated (neutral) states. This enhances their retention on the reversed-phase column and sharpens chromatographic peaks[3].

  • Centrifugation over Filtration: Passing samples through filter membranes can introduce background interferences or cause adsorptive losses of trace-level analytes. Centrifugation effectively removes particulates without compromising sample integrity[5].

Workflow S1 Water Sample Collection & Storage (4°C, dark) S2 Sample Prep (Acidification & Centrifugation) S1->S2 S3 Direct Aqueous Injection (DAI) S2->S3 S4 LC Separation (RP-HPLC, Gradient) S3->S4 S5 MS/MS Detection (ESI-, MRM Mode) S4->S5 S6 Data Analysis & Quantitation S5->S6

Figure 2: DAI LC-MS/MS analytical workflow for water samples.

Materials and Reagents

  • Analytical Standards: Mesotrione, MNBA, and AMBA (Purity > 98%).

  • Solvents: LC-MS grade Water, LC-MS grade Acetonitrile.

  • Modifiers: Glacial Acetic Acid (LC-MS grade).

  • Internal Standards (IS): Isotopically labeled mesotrione (e.g., Mesotrione-d4) is recommended to correct for matrix suppression in complex drinking water matrices[6].

Step-by-Step Sample Preparation Protocol

This protocol is adapted from EPA MRID 49458109 and optimized for high-throughput drinking water analysis[3].

Step 1: Sample Equilibration

  • Remove water samples from 4°C storage and allow them to equilibrate to ambient room temperature.

  • Causality: Temperature equilibration ensures accurate volumetric pipetting and prevents condensation from altering the sample concentration.

Step 2: Aliquot and Acidification

  • Transfer exactly 5.0 mL of the homogenized water sample into a clean 15 mL polypropylene centrifuge tube.

  • Add 1 drop (approximately 20–25 µL) of glacial acetic acid to the sample.

  • Causality: Acidification (pH ~3) prevents the ionization of the acidic metabolites, ensuring they partition effectively into the stationary phase during chromatography[3].

Step 3: Internal Standard Addition

  • Spike the sample with the appropriate volume of the Internal Standard (IS) working solution to yield a final IS concentration of 1.0 µg/L. Vortex for 10 seconds.

Step 4: Particulate Removal

  • Centrifuge the acidified sample at 4000 × g for 10 minutes at room temperature.

  • Causality: Centrifugation sediments suspended solids that could clog the LC column or ESI capillary, avoiding the adsorptive risks associated with syringe filters[4].

Step 5: Autosampler Transfer

LC-MS/MS Instrumental Conditions

Optimal separation is achieved using a reversed-phase column capable of retaining polar compounds in highly aqueous conditions (e.g., Waters Atlantis T3 or Agilent Zorbax SB-AQ)[5].

Liquid Chromatography Parameters

Table 1: LC Gradient and System Conditions

ParameterSpecification
Column Reversed-Phase C18 (e.g., 100 mm × 2.1 mm, 3 µm)
Column Temperature 40 °C
Injection Volume 50 µL (Direct Aqueous Injection)[3]
Mobile Phase A Water + 0.1% Acetic Acid
Mobile Phase B Acetonitrile + 0.1% Acetic Acid
Flow Rate 0.4 mL/min

Gradient Elution Program:

  • 0.00 min: 98% A / 2% B

  • 7.00 min: 5% A / 95% B

  • 10.00 min: 5% A / 95% B

  • 10.10 min: 98% A / 2% B

  • 15.00 min: 98% A / 2% B (Re-equilibration)[3]

Mass Spectrometry Parameters

Detection is performed using a Triple Quadrupole Mass Spectrometer equipped with an Electrospray Ionization (ESI) source operating in Negative Ion Mode [3]. Negative polarity is highly efficient for these analytes due to the ready deprotonation of their acidic functional groups.

Table 2: MRM Transitions and Expected Retention Times

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityExpected RT (min)
MNBA 244.0199.8ESI (-)~ 4.35
AMBA 214.0169.9ESI (-)~ 5.48
Mesotrione 338.2291.0ESI (-)~ 7.24

(Note: Collision Energies (CE) and Cone Voltages must be optimized per specific instrument model. The transitions above represent the primary quantitative ions[3].)

Results Interpretation & Method Validation

To ensure the scientific integrity of the assay, the method must be validated against regulatory standards (e.g., SANTE or EPA guidelines)[7].

Table 3: Target Method Performance Metrics

MetricTarget SpecificationCausality / Significance
Limit of Quantitation (LOQ) 0.05 µg/L (ppb)Meets stringent drinking water safety thresholds[3].
Linearity (R²) > 0.995Ensures accurate quantitation across the 0.05 – 5.0 µg/L range.
Recovery 70% – 120%Validates that the DAI approach does not suffer from matrix suppression[7].
Precision (RSD) < 20%Confirms the reproducibility of the direct injection technique.

Matrix Effects: Drinking water from different municipalities contains varying levels of dissolved minerals and residual chlorination[8]. If matrix suppression exceeds 20% (determined by post-extraction spike experiments), sample dilution with HPLC-grade water prior to injection is required, provided the instrument sensitivity allows for the dilution factor[4].

Conclusion

The Direct Aqueous Injection LC-MS/MS protocol provides a rapid, highly sensitive, and cost-effective solution for monitoring mesotrione and its critical metabolites, AMBA and MNBA, in drinking water. By leveraging the power of modern triple quadrupole mass spectrometry and eliminating complex solid-phase extraction steps, laboratories can achieve an LOQ of 0.05 µg/L while significantly increasing sample throughput and reducing analytical variability.

References

  • United States Environmental Protection Agency (US EPA). "ECM for Mesotrione & Degradates in Water - MRID 49458109". epa.gov. URL:[Link]

  • United States Environmental Protection Agency (US EPA). "US EPA - ECM for Mesotrione, Metolachlor, & Triazines in Water - MRID 47629802". epa.gov. URL:[Link]

  • Alferness, P. L., & Wiebe, L. A. (2002). "Determination of Mesotrione Residues and Metabolites in Crops, Soil, and Water by Liquid Chromatography with Fluorescence Detection". Journal of Agricultural and Food Chemistry, ACS Publications. URL:[Link]

  • Health Canada Pest Management Regulatory Agency. "REG2005-02 Mesotrione Callisto 480SC Herbicide". publications.gc.ca. URL:[Link]

  • MDPI. "Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024". Water. URL:[Link]

Sources

Method

Application Note: Advanced Sample Preparation Techniques for MNBA Analysis in Maize Matrices

Executive Summary Mesotrione is a widely utilized triketone herbicide that controls broadleaf weeds by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD)[1]. In tolerant crops such as maize (Zea mays), meso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mesotrione is a widely utilized triketone herbicide that controls broadleaf weeds by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD)[1]. In tolerant crops such as maize (Zea mays), mesotrione is rapidly detoxified via cytochrome P450 (CYP450)-mediated oxidative cleavage. This biotransformation yields the primary terminal metabolite 4-methylsulfonyl-2-nitrobenzoic acid (MNBA) , which is subsequently reduced to 2-amino-4-methylsulfonylbenzoic acid (AMBA)[2].

Because MNBA serves as the critical biomarker for regulatory maximum residue limit (MRL) compliance and environmental monitoring[3], robust quantification is essential. This application note provides drug development professionals, agriscience researchers, and analytical chemists with a mechanistically grounded, self-validating protocol for extracting and quantifying MNBA from complex maize matrices (grain, forage, and stover) using LC-MS/MS.

Mechanistic Context & Analytical Challenges

The structural properties of MNBA dictate the analytical approach. As a highly polar carboxylic acid (pKa ~3.0), MNBA presents two distinct analytical challenges:

  • Matrix Complexity: Maize forage and stover contain high levels of fibrous cellulose, lignins, and complex proteins that can trap polar analytes and cause severe ion suppression during mass spectrometry.

  • Sorbent Incompatibility: Standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies often fail for MNBA. The Primary Secondary Amine (PSA) sorbents traditionally used in QuEChERS cleanup steps strongly and irreversibly bind to carboxylic acids. Utilizing PSA for MNBA results in near-zero analytical recovery[4].

To circumvent these issues, sample preparation must rely on tailored solvent partitioning followed by polymeric reversed-phase Solid-Phase Extraction (SPE)[5].

Metabolism Meso Mesotrione (Parent Herbicide) CYP CYP450 Enzymes (Oxidative Cleavage) Meso->CYP MNBA MNBA (4-methylsulfonyl-2-nitrobenzoic acid) CYP->MNBA Cleavage AMBA AMBA (2-amino-4-methylsulfonylbenzoic acid) MNBA->AMBA Reduction

Caption: CYP450-mediated biotransformation of mesotrione to MNBA and AMBA.

Optimized Sample Preparation Workflow

The following protocol establishes a self-validating system. By understanding the causality behind each reagent choice, analysts can troubleshoot matrix effects dynamically.

Reagents & Materials
  • Extraction Solvent: 50:50 (v/v) Acetonitrile:Ultra-pure Water (18.2 MΩ·cm)[5].

  • Salting Agent: Sodium chloride (NaCl, analytical grade)[1].

  • Cleanup: Polymeric Reversed-Phase SPE Cartridges (e.g., Oasis HLB, 200 mg/6 mL).

  • Reconstitution Solvent: 90:10 (v/v) Water:Methanol[5].

Step-by-Step Protocol

Step 1: Cryogenic Homogenization

  • Action: Mill 50 g of raw maize tissue (grain, forage, or stover) in a cryogenic grinder utilizing dry ice.

  • Causality: Maize stover is highly fibrous. Cryogenic milling prevents analyte degradation from mechanical heat friction and shatters the cellular matrix, ensuring a homogenous particle size for maximum solvent penetration[5].

Step 2: Solvent Extraction

  • Action: Weigh 10.0 g (± 0.1 g) of the homogenized tissue into a 50 mL polypropylene centrifuge tube. Add 20.0 mL of the 50:50 Acetonitrile:Water extraction solvent and 2.0 g of NaCl.

  • Causality: Pure organic solvents yield poor recoveries for the highly polar MNBA. The 50% aqueous fraction ensures MNBA is solubilized, while the addition of NaCl induces a salting-out effect. This drives the organic phase separation and precipitates bulk matrix proteins[1].

Step 3: Agitation and Centrifugation

  • Action: Mechanically shake the samples for 30 minutes at room temperature, followed by centrifugation at 4000 × g for 10 minutes to achieve distinct phase separation[1].

Step 4: SPE Cleanup (Critical Step)

  • Action: Transfer a 5.0 mL aliquot of the supernatant into a clean tube and dilute with 15.0 mL of ultra-pure water. Load this diluted extract onto a pre-conditioned polymeric SPE cartridge at a flow rate of 1-2 mL/min.

  • Causality: Diluting the extract with water reduces the acetonitrile concentration to <13%, ensuring the polar MNBA strongly retains on the reversed-phase sorbent. Expert Note: Strictly avoid any sorbent containing PSA, as it will irreversibly bind the acidic MNBA[4].

Step 5: Elution and Evaporation

  • Action: Wash the cartridge with 5.0 mL of 5% methanol in water to remove polar interferences. Elute the MNBA with 5.0 mL of 100% Methanol. Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at 40°C[5].

Step 6: Reconstitution for LC-MS/MS

  • Action: Reconstitute the dried residue in 1.0 mL of 90:10 (v/v) Water:Methanol. Sonicate for 5 minutes.

  • Causality: Because MNBA is analyzed via reversed-phase chromatography, a highly aqueous reconstitution solvent prevents "solvent effects" (peak broadening or breakthrough) at the head of the analytical column[5].

Workflow Step1 1. Cryogenic Homogenization (Maize Tissue + Dry Ice) Step2 2. Solvent Extraction (50:50 MeCN:H2O + NaCl) Step1->Step2 Step3 3. Centrifugation (Phase Separation) Step2->Step3 Step4 4. SPE Cleanup (Polymeric Sorbent, NO PSA) Step3->Step4 Step5 5. Elution & Evaporation (100% MeOH -> Dryness) Step4->Step5 Step6 6. Reconstitution (90:10 H2O:MeOH) Step5->Step6 Step7 7. LC-MS/MS Analysis (Negative ESI, MRM) Step6->Step7

Caption: Step-by-step sample preparation workflow for MNBA extraction from maize.

System Validation & Data Presentation

To guarantee the trustworthiness of the analytical run, the protocol must function as a self-validating system. Every extraction batch must include:

  • Matrix Blank: Untreated maize tissue to confirm the absence of isobaric interferences.

  • Fortified Recovery Samples: Spiked at the Limit of Quantitation (LOQ) to verify extraction efficiency[6].

  • Matrix-Matched Calibration: Calibration standards prepared in blank matrix extract to mathematically compensate for ionization suppression in the mass spectrometer source[6].

Expected Method Performance Data

When utilizing the optimized SPE protocol and LC-MS/MS (Negative Electrospray Ionization, ESI-), the following quantitative performance metrics are standard for MNBA across various maize matrices[3],[5],[7]:

Maize MatrixFortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantitation (LOQ, mg/kg)
Grain 0.01 – 0.1082.05.00.01
Forage 0.01 – 0.1096.02.00.01
Stover 0.01 – 0.1089.04.00.01

Note: MNBA readily loses a proton to form an [M-H]⁻ ion, making negative ESI the most sensitive and selective detection mode for this carboxylic acid[1].

References

  • Determination of Mesotrione Residues and Metabolites in Crops, Soil, and Water by Liquid Chromatography with Fluorescence Detection. Journal of Agricultural and Food Chemistry (ACS). URL:[Link]

  • Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize. ACS Omega. URL:[Link]

  • Detection of three herbicide, and one metabolite, residues in brown rice and rice straw using various versions of the QuEChERS method and liquid chromatography-tandem mass spectrometry. PubMed. URL:[Link]

  • US EPA-Pesticides; Mesotrione (DP# 364044/MRID No. 47687903). Environmental Protection Agency (EPA). URL:[Link]

  • Pesticide residues in food 2019 - Evaluations 2019 Part I - Residues (Mesotrione). Food and Agriculture Organization (FAO). URL:[Link]

  • US EPA - ECM for Mesotrione & Degradates in Soil - MRID 50922301. Environmental Protection Agency (EPA). URL:[Link]

Sources

Application

Application Note: Determination of Mesotrione and MNBA Residues Using a Modified QuEChERS LC-MS/MS Workflow

Target Audience: Analytical Chemists, Agrochemical Researchers, and Regulatory Compliance Scientists. Introduction and Regulatory Context Mesotrione (2-[4-(methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Agrochemical Researchers, and Regulatory Compliance Scientists.

Introduction and Regulatory Context

Mesotrione (2-[4-(methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione) is a highly effective, selective triketone herbicide that controls broadleaf weeds by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to the disruption of carotenoid biosynthesis[1]. In agricultural matrices (such as corn, rice, and soil), mesotrione degrades rapidly into its primary metabolites, predominantly 4-methylsulfonyl-2-nitrobenzoic acid (MNBA) and 2-amino-4-methylsulfonyl-benzoic acid (AMBA)[2].

Because global regulatory bodies define the Maximum Residue Limit (MRL) expression as the sum of mesotrione and MNBA, high-throughput, robust analytical methods are required to simultaneously quantify both the parent compound and its acidic metabolite in complex matrices[3][4].

Pathway M Mesotrione (Parent Herbicide) MNBA MNBA (Major Metabolite) M->MNBA Cleavage / Oxidation AMBA AMBA (Minor Metabolite) M->AMBA Cleavage & Reduction MNBA->AMBA Nitro Reduction

Primary metabolic degradation pathway of Mesotrione into MNBA and AMBA.

Mechanistic Insights & Analytical Rationale (E-E-A-T)

Standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies often fail when applied to mesotrione and MNBA. As a Senior Application Scientist, it is critical to understand the chemical causality behind these failures to build a self-validating protocol.

The "PSA Trap" in dSPE Clean-up

Traditional QuEChERS relies on Primary-Secondary Amine (PSA) sorbents during the dispersive solid-phase extraction (dSPE) step to remove organic acids, sugars, and fatty acids. However, both mesotrione and MNBA possess strongly acidic functional groups. PSA acts as a weak anion exchanger, irreversibly binding these target analytes and resulting in near-zero recovery rates[5]. Solution: The protocol must strictly omit PSA. Clean-up should rely exclusively on C18 (for lipid removal) and anhydrous MgSO₄ (for moisture removal), or utilize a dilute-and-shoot approach post-extraction[4][5].

Stationary Phase Chelation

Mesotrione exhibits a strong propensity to chelate with trace metal ion impurities present in standard silica-based HPLC columns. This chelation causes severe chromatographic peak tailing, signal suppression, and retention time shifts[6]. Solution: The use of a polymeric reverse-phase column (e.g., PLRP-S) or a highly end-capped, metal-free C18 column is mandatory to maintain sharp peak geometries and achieve the required Limit of Quantitation (LOQ) of 0.01 mg/kg[6].

Experimental Protocol: Modified QuEChERS Workflow

This self-validating system includes procedural recoveries spiked at the LOQ (0.01 mg/kg) and 10× LOQ (0.1 mg/kg) prior to extraction to ensure method integrity.

Reagents and Materials
  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Water.

  • Buffers: Formic acid and Glacial acetic acid (LC-MS grade).

  • Extraction Salts (EN 15662): 4.0 g MgSO₄, 1.0 g NaCl, 1.0 g Sodium citrate tribasic dihydrate, 0.5 g Sodium citrate dibasic sesquihydrate.

  • dSPE Clean-up (Custom): 150 mg anhydrous MgSO₄ and 50 mg C18 (Strictly NO PSA).

Step-by-Step Extraction Methodology
  • Homogenization: Weigh 10.0 g (±0.1 g) of thoroughly homogenized crop matrix (e.g., corn grain or rice) into a 50 mL PTFE centrifuge tube.

  • Hydration: For dry matrices (like grain), add 10 mL of LC-MS grade water and vortex for 1 minute. Allow to hydrate for 15 minutes.

  • Extraction: Add 10.0 mL of MeCN containing 1% acetic acid (v/v). Shake vigorously mechanically for 5 minutes.

  • Salting Out: Add the EN 15662 extraction salts. Immediately shake vigorously for 1 minute to prevent salt agglomeration.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Clean-up (Critical Step): Transfer a 1.5 mL aliquot of the upper MeCN layer to a 2 mL dSPE tube containing only 150 mg MgSO₄ and 50 mg C18. Vortex for 1 minute.

  • Final Preparation: Centrifuge at 10,000 rpm for 3 minutes. Dilute 0.5 mL of the supernatant with 0.5 mL of LC-MS grade water in an autosampler vial.

Workflow A Sample Homogenization (10 g matrix + Hydration) B Solvent Extraction (10 mL MeCN + 1% Acetic Acid) A->B C Salting Out (EN 15662) (MgSO4, NaCl, Citrate Buffers) B->C D Centrifugation (4000 rpm, 5 min) C->D E Modified dSPE Clean-up (MgSO4 + C18 ONLY, NO PSA) D->E F Centrifugation & Dilution (1:1 with LC-MS Water) E->F G LC-MS/MS Analysis (Negative ESI, Polymeric Column) F->G

Modified QuEChERS workflow highlighting the critical omission of PSA in the dSPE step.

Instrumental Parameters (LC-MS/MS)

Liquid Chromatography Conditions

To avoid metal chelation, a polymeric stationary phase is utilized[6].

ParameterSpecification
System UHPLC coupled to a Triple Quadrupole Mass Spectrometer
Column Polymer Laboratories PLRP-S (4.6 x 50 mm, 5 µm) or equivalent
Column Temperature 35 °C
Injection Volume 10 µL
Mobile Phase A 0.1% Acetic acid in LC-MS grade Water
Mobile Phase B 0.1% Acetic acid in Acetonitrile
Flow Rate 0.4 mL/min

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 85 15
1.0 85 15
3.5 5 95
6.0 5 95
6.5 85 15

| 8.5 | 85 | 15 |

Mass Spectrometry (MRM) Transitions

Analysis is performed in Electrospray Ionization Negative mode (ESI-)[4][6]. Matrix-matched calibration curves (ranging from 0.005 to 0.2 mg/kg) must be used to compensate for ion suppression.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Mesotrione 338.2291.05022Quantitation
Mesotrione 338.2212.05035Confirmation
MNBA 244.0199.85018Quantitation
MNBA 244.0142.05028Confirmation

Method Validation & Expected Results

By removing PSA from the clean-up phase and utilizing a polymeric column, this method reliably achieves an LOQ of 0.01 mg/kg. The table below summarizes expected validation metrics based on authoritative enforcement methods[4][5].

MatrixAnalyteSpiking Level (mg/kg)Mean Recovery (%)RSD (%)
Corn Grain Mesotrione0.01 (LOQ)88.46.2
MNBA0.01 (LOQ)91.25.8
Rice (Brown) Mesotrione0.0595.14.1
MNBA0.0593.74.9
Soil Mesotrione0.0184.57.3
MNBA0.0189.06.5

Note: Determination coefficients (


) for matrix-matched calibration curves should strictly exceed 0.995.

Conclusion

The accurate determination of mesotrione and its primary metabolite MNBA requires strategic deviations from standard multi-residue methodologies. By understanding the acidic nature of the analytes and their affinity for trace metals, analysts can implement a PSA-free QuEChERS extraction coupled with polymeric LC-MS/MS separation. This self-validating protocol ensures high recovery rates, sharp peak geometries, and full compliance with global MRL enforcement standards.

References

  • Detection of three herbicide, and one metabolite, residues in brown rice and rice straw using various versions of the QuEChERS method and liquid chromatography-tandem mass spectrometry Source: PubMed (nih.gov) URL:[Link]

  • Development and Validation of a LC-MS/MS method for measuring Mesotrione and its metabolites in crop residues Source: American Chemical Society (digitellinc.com) URL:[Link]

  • GQSP Vietnam: Maximum Residue Limits (MRLs) for Mango Source: Plant Protection Department, Vietnam (ppd.gov.vn) URL:[Link]

  • Determination of Mesotrione Residues and Metabolites in Crops, Soil, and Water by Liquid Chromatography with Fluorescence Detection Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • ECM for Mesotrione & Degradates in Soil - MRID 49458108 Source: US Environmental Protection Agency (epa.gov) URL:[Link]

  • Pesticide residues in food 2019 - Evaluations 2019 Part I - Residues (Mesotrione 277) Source: Food and Agriculture Organization of the United Nations (fao.org) URL:[Link]

Sources

Method

High-Resolution Mass Spectrometry (HRMS) Analysis of Benzoic Acid Metabolites: A Comprehensive Application Guide

As a Senior Application Scientist, I have designed this guide to move beyond a simple list of instructions. Successful metabolomics and pharmacokinetic profiling require a deep understanding of the causality behind every...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this guide to move beyond a simple list of instructions. Successful metabolomics and pharmacokinetic profiling require a deep understanding of the causality behind every analytical choice. This application note provides an authoritative, self-validating framework for the targeted and untargeted analysis of benzoic acid and its downstream metabolites using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

Biological Context & Analytical Rationale

Benzoic acid is a ubiquitous compound derived from dietary polyphenols, food preservatives, and gut microbial metabolism[1]. Once absorbed, it undergoes rapid hepatic and renal phase II metabolism. The primary biotransformation is the conjugation of benzoic acid with the amino acid glycine—catalyzed by glycine N-acyltransferase—to form hippuric acid [1][2]. Hippuric acid is a critical biomarker for gut microbiome dysbiosis, dietary intake, and occupational exposure to toluene[2]. Minor pathways include cytochrome P450-mediated hydroxylation to form hydroxybenzoic acids (e.g., salicylic acid) and UGT-mediated glucuronidation[3].

Pathway BA Benzoic Acid (Diet/Microbiome) Gly Glycine N-acyltransferase (Phase II Conjugation) BA->Gly CYP CYP450 Enzymes (Phase I Hydroxylation) BA->CYP UGT UGT Enzymes (Phase II Glucuronidation) BA->UGT HA Hippuric Acid (Primary Metabolite) Gly->HA HBA Hydroxybenzoic Acids (e.g., Salicylic Acid) CYP->HBA BG Benzoyl Glucuronide (Minor Metabolite) UGT->BG

Biotransformation pathways of benzoic acid into its primary and secondary metabolites.

Why LC-HRMS?

While triple quadrupole (QqQ) instruments excel at absolute quantification, HRMS platforms (such as Orbitrap and Q-TOF) provide superior mass accuracy (<5 ppm) and resolving power (>30,000 FWHM)[4]. This is critical for distinguishing isobaric interferences in complex biological matrices (e.g., urine, plasma) and allows for retrospective untargeted data mining[5][6].

Because benzoic acid and its metabolites contain highly acidic carboxylic acid moieties, they readily deprotonate. Therefore, Negative Electrospray Ionization (ESI-) is the mandatory operational mode to achieve optimal sensitivity and lower limits of quantification (LLOQ)[7][8].

Experimental Protocols & Methodologies

A robust analytical method is a self-validating system. The following protocol is optimized to prevent column phase collapse, minimize matrix effects, and ensure high mass accuracy.

Sample Preparation (Protein Precipitation)

Rationale: Removing matrix proteins is essential to prevent ion suppression and prolong column life. We use a cold organic solvent crash to rapidly denature proteins while keeping highly polar metabolites in solution.

  • Aliquot : Transfer 50 µL of biofluid (plasma or urine) into a 1.5 mL low-bind microcentrifuge tube.

  • Spike Internal Standard : Add 10 µL of isotopically labeled internal standard mix (e.g., Hippuric acid-d5, 1 µg/mL in water) to ensure accurate quantification and correct for matrix effects[8].

  • Extraction : Add 200 µL of ice-cold extraction solvent (Methanol:Acetonitrile, 1:1 v/v).

  • Incubation : Vortex vigorously for 30 seconds, then incubate at -20°C for 30 minutes to maximize protein precipitation.

  • Centrifugation : Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Transfer : Carefully transfer 150 µL of the supernatant to an LC autosampler vial equipped with a glass insert.

UHPLC Separation Conditions

Rationale: Standard C18 columns often fail to retain highly polar compounds like hippuric acid, leading to elution in the void volume[6]. We utilize an HSS T3 (High Strength Silica) column, which possesses a lower C18 ligand density, allowing aqueous mobile phases to penetrate the pores without phase collapse. Alternatively, a biphenyl column can be used to exploit π-π interactions for resolving positional isomers of hydroxybenzoic acids[3].

  • Column : ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm).

  • Column Temperature : 40°C.

  • Mobile Phase A : LC-MS Grade Water + 0.1% Formic Acid. (Note: While formic acid can slightly suppress negative ionization, it is strictly required to keep the carboxylic acids protonated during chromatography, ensuring sharp, symmetrical peaks).

  • Mobile Phase B : LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate : 0.4 mL/min.

  • Gradient Program :

    • 0.0 - 1.0 min: 2% B (Isocratic hold to focus polar analytes)

    • 1.0 - 6.0 min: 2% to 40% B (Linear gradient for metabolite elution)

    • 6.0 - 8.0 min: 40% to 95% B (Column wash)

    • 8.0 - 9.0 min: 95% B (Hold wash)

    • 9.0 - 10.0 min: 2% B (Re-equilibration)

HRMS Acquisition Parameters (Orbitrap / Q-TOF)

Rationale: Data-dependent acquisition (ddMS2) allows simultaneous quantification via the high-resolution MS1 full scan and structural confirmation via MS2 fragmentation[4].

  • Ionization Mode : ESI Negative (ESI-)[7].

  • Capillary Voltage : 2.5 kV to 3.0 kV.

  • Desolvation Temperature : 400°C.

  • Full Scan (MS1) Range : m/z 80 – 600.

  • MS1 Resolution : 70,000 FWHM (Orbitrap) or 30,000 FWHM (Q-TOF)[4].

  • ddMS2 Resolution : 17,500 FWHM (Orbitrap) or 15,000 FWHM (Q-TOF).

  • Collision Energy : Stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV to ensure comprehensive fragmentation of both fragile glucuronides and stable aromatic rings[4].

Workflow Prep 1. Sample Preparation (Protein Crash & IS Spike) LC 2. UHPLC Separation (HSS T3 / Biphenyl Column) Prep->LC HRMS 3. HRMS Acquisition (ESI-, Full Scan / ddMS2) LC->HRMS Data 4. Data Processing (Accurate Mass & Fragments) HRMS->Data

End-to-end LC-HRMS workflow for benzoic acid metabolite profiling.

Data Processing & Quantitative Analysis

Accurate identification relies on matching the exact mass (within 5 ppm error), isotopic pattern scoring, and MS/MS fragmentation matching against in-house libraries or public databases (e.g., HMDB, FooDB)[2].

Below is a structured reference table summarizing the exact masses and diagnostic fragments for key benzoic acid metabolites.

Table 1: HRMS Parameters for Key Benzoic Acid Metabolites
MetaboliteChemical FormulaPrecursor Ion [M-H]⁻ (m/z)Key MS/MS Fragments (m/z)Typical RT (min)*
Benzoic Acid C7H6O2121.029577.03964.2
Hippuric Acid C9H9NO3178.0510134.0611, 77.03963.5
Hippuric Acid-d5 (IS) C9H4D5NO3183.0824139.0925, 82.07103.5
2-Hydroxybenzoic Acid C7H6O3137.024493.03454.8
Benzoyl Glucuronide C13H14O8297.0616121.0295, 113.02443.1

*Note: Retention times (RT) are approximate and based on the 10-minute gradient on an HSS T3 column described in Section 2.2.

Mechanistic Insight into Fragmentation: For hippuric acid (m/z 178.0510), the primary MS/MS transition yields m/z 134.0611[8]. This represents the neutral loss of CO2 (44 Da) from the carboxylic acid group. A secondary fragment at m/z 77.0396 represents the bare phenyl ring following the cleavage of the amide bond.

System Suitability and Self-Validation

To ensure the trustworthiness of the generated data, the following self-validating quality control (QC) steps must be integrated into the batch sequence:

  • Pooled QC Injections : Combine 10 µL of every sample in the study to create a pooled QC. Inject this QC every 10 samples. The Relative Standard Deviation (RSD) of the peak area for hippuric acid and benzoic acid across all QC injections must be <15%.

  • Mass Accuracy Monitoring : The mass error for the [M-H]⁻ ion of the internal standard (Hippuric acid-d5, m/z 183.0824) must be continuously monitored. If the drift exceeds 5 ppm, the HRMS instrument requires recalibration.

  • Isomer Resolution Check : If analyzing hydroxybenzoic acids, ensure baseline resolution (Rs > 1.5) between 2-hydroxybenzoic acid (salicylic acid) and 3-hydroxybenzoic acid. If co-elution occurs, switch to a biphenyl stationary phase[3].

References

  • Endogenous benzoic acid interferes with the signatures of amino acids and thiol compounds through perturbing N-methyltransferase, glutamate-cysteine ligase, and glutathione S-transferase activity in dairy products - PubMed, nih.gov. Available at: [Link]

  • Untargeted metabolomics strategy based on LC-MS-Orbitrap for discovering new polyphenol metabolites in humans after acute ingest, fmach.it. Available at: [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity - VU Research Repository, vu.edu.au. Available at:[Link]

  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS - MDPI, mdpi.com. Available at: [Link]

  • Urine Metabolomics Study on Potential Hepatoxic Biomarkers Identification in Rats Induced by Aurantio-Obtusin - Frontiers, frontiersin.org. Available at:[Link]

  • Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites | PNAS, pnas.org. Available at: [Link]

  • Mass spectrometry-based analysis of gut microbial metabolites of aromatic amino acids, nih.gov. Available at:[Link]

  • Showing Compound Hippuric acid (FDB001819) - FooDB, foodb.ca. Available at: [Link]

  • Plasmatic Hippuric Acid as a Hallmark of Frailty in an Italian Cohort: The Mediation Effect of Fruit–Vegetable Intake - PMC, nih.gov. Available at: [Link]

  • Reference Standardization for Mass Spectrometry and High-resolution Metabolomics Applications to Exposome Research | Toxicological Sciences | Oxford Academic, oup.com. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Extraction of 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid from Biological Fluids

Introduction 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid is an organic compound characterized by a benzoic acid moiety, a sulfonyl group, and a methylcarbamoyl group.[1][2][3] Its structure suggests it is an acidic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid is an organic compound characterized by a benzoic acid moiety, a sulfonyl group, and a methylcarbamoyl group.[1][2][3] Its structure suggests it is an acidic and relatively polar molecule, properties that are central to developing effective extraction strategies from complex biological matrices such as plasma, serum, and urine.[3] Effective and reliable quantification of this analyte in biological fluids is critical for pharmacokinetic, toxicokinetic, and biomarker studies during drug development.[4][5]

This document provides detailed application notes and protocols for the extraction of 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid from biological fluids. The methodologies described herein are based on established principles of bioanalytical sample preparation and are designed to be robust, reproducible, and compliant with regulatory expectations for bioanalytical method validation as outlined by the FDA and EMA.[4][5][6][7][8]

Physicochemical Properties of 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid

A thorough understanding of the analyte's physicochemical properties is the cornerstone of developing a selective and efficient extraction method.

PropertyValue/InformationImplication for Extraction
Chemical Structure Benzoic acid derivative with methylsulfonyl and methylcarbamoyl groups.[1]The carboxylic acid group provides a handle for pH-controlled extraction and anion exchange SPE. The overall structure suggests moderate polarity.
Acidity (pKa) The benzoic acid group makes the compound acidic.[3]At a pH approximately 2 units below its pKa, the molecule will be in its neutral, protonated form, favoring extraction into organic solvents or retention on non-polar SPE sorbents. At a pH above its pKa, it will be in its anionic form, suitable for anion exchange SPE.[9][10]
Polarity The presence of sulfonyl, carboxyl, and amide groups suggests significant polarity.Reversed-phase SPE or polar organic solvents for LLE are likely to be effective. The choice of solvent will be critical to balance recovery and minimize co-extraction of endogenous interferences.[11]

Core Principles of Sample Preparation

The primary goal of sample preparation in bioanalysis is to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection by analytical instrumentation, such as LC-MS/MS.[10] The main challenges in extracting analytes from biological fluids are the high protein content and the presence of numerous endogenous small molecules that can interfere with analysis.[12][13]

Recommended Extraction Protocols

Three common and effective techniques for the extraction of small molecules like 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid from biological fluids are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the required sample cleanliness, desired recovery, sample throughput needs, and the specific nature of the biological matrix.

Protocol 1: Protein Precipitation (PPT)

Principle: This is the simplest and fastest method for removing the bulk of proteins from plasma or serum samples.[12][14] It involves the addition of an organic solvent or an acid to denature and precipitate proteins, which are then removed by centrifugation.[12][13][15]

Applicability: High-throughput screening, early-stage discovery studies where speed is prioritized over ultimate sample cleanliness.

Causality behind Experimental Choices:

  • Precipitating Agent: Acetonitrile is a common choice as it is effective at precipitating proteins and is compatible with reversed-phase chromatography. The addition of a small amount of acid (e.g., formic acid) can aid in the precipitation process and ensure the analyte remains in its protonated, less polar form.[14]

  • Sample to Solvent Ratio: A 1:3 or 1:4 ratio of plasma to precipitating solvent is typically sufficient to ensure complete protein precipitation.[14]

Step-by-Step Protocol for PPT:
  • Pipette 100 µL of the biological fluid (plasma, serum) into a clean microcentrifuge tube.

  • Add 300 µL of cold (4°C) acetonitrile containing 0.1% formic acid.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • The supernatant can be injected directly into the LC-MS/MS system or evaporated and reconstituted in a mobile phase-compatible solvent if concentration is needed.

Diagram of Protein Precipitation Workflow:

Protein Precipitation Workflow cluster_0 Sample Preparation Sample 100 µL Biological Fluid Vortex Vortex Mix Sample->Vortex Solvent 300 µL Acetonitrile (0.1% Formic Acid) Solvent->Vortex Centrifuge Centrifuge (>10,000 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for Protein Precipitation.

Protocol 2: Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic phase.[9][16] By adjusting the pH of the aqueous phase, the ionization state of the acidic analyte can be controlled to favor its partitioning into the organic solvent.[9][10]

Applicability: When a cleaner sample extract than that from PPT is required. It is effective at removing non-volatile salts and other highly polar endogenous components.

Causality behind Experimental Choices:

  • pH Adjustment: The sample is acidified to a pH at least 2 units below the pKa of the carboxylic acid group of the analyte. This converts the analyte to its neutral, more hydrophobic form, enhancing its partitioning into the organic solvent.[9][10]

  • Organic Solvent: Ethyl acetate is a good choice for extracting moderately polar acidic compounds.[17][18] It has good extraction efficiency and is easily evaporated. Other solvents like methyl tert-butyl ether (MTBE) or a mixture of hexane and isopropanol could also be evaluated.

Step-by-Step Protocol for LLE:
  • Pipette 200 µL of the biological fluid into a clean glass tube.

  • Add 50 µL of 1M hydrochloric acid to acidify the sample (target pH ~2-3).

  • Add 1 mL of ethyl acetate.

  • Cap the tube and vortex for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Diagram of Liquid-Liquid Extraction Workflow:

Liquid-Liquid Extraction Workflow cluster_1 Extraction Process Sample 200 µL Biological Fluid Acidify Acidify (pH 2-3) Sample->Acidify Add_Solvent Add 1 mL Ethyl Acetate Acidify->Add_Solvent Extract Vortex & Centrifuge Add_Solvent->Extract Separate Collect Organic Layer Extract->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction.

Protocol 3: Solid-Phase Extraction (SPE)

Principle: SPE is a highly selective sample preparation technique that uses a solid adsorbent (the stationary phase) to retain the analyte from the liquid sample (the mobile phase).[19][20] Interferences can be washed away, and the purified analyte is then eluted with a different solvent. For an acidic compound, both reversed-phase and anion-exchange SPE can be effective.[11][19][21]

Applicability: When the highest level of sample purity is required, for example, to minimize matrix effects in sensitive LC-MS/MS assays.

Causality behind Experimental Choices:

  • SPE Sorbent: A polymeric reversed-phase sorbent is recommended for its stability across a wide pH range and its ability to retain a broad range of compounds.[11] Alternatively, a mixed-mode sorbent with both reversed-phase and anion-exchange properties could provide even greater selectivity.

  • Sample Pre-treatment: The sample is acidified to ensure the analyte is in its neutral form for retention on the reversed-phase sorbent.[11]

  • Wash Steps: An initial wash with a weak organic solvent in an acidic aqueous solution will remove polar interferences without eluting the analyte.

  • Elution: A strong organic solvent like methanol or acetonitrile is used to disrupt the non-polar interactions and elute the analyte. A small amount of base (e.g., ammonium hydroxide) can be added to the elution solvent to deprotonate the analyte, which can sometimes improve elution efficiency from reversed-phase sorbents.

Step-by-Step Protocol for Reversed-Phase SPE:
  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Sample Loading: Pre-treat 200 µL of the biological fluid by adding 200 µL of 0.1% formic acid in water. Load the diluted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in 0.1% formic acid to remove polar impurities.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Diagram of Solid-Phase Extraction Workflow:

Solid-Phase Extraction Workflow cluster_2 SPE Cartridge Steps Condition 1. Condition (Methanol, Water) Equilibrate 2. Equilibrate (Acidified Water) Condition->Equilibrate Load 3. Load Sample (Acidified) Equilibrate->Load Wash 4. Wash (Weak Organic/Aqueous) Load->Wash Elute 5. Elute (Strong Organic) Wash->Elute Analysis Evaporate, Reconstitute & Analyze (LC-MS/MS) Elute->Analysis

Caption: Workflow for Solid-Phase Extraction.

Method Validation

Each of these protocols must be thoroughly validated to ensure its performance is acceptable for its intended purpose.[4][6][7][8] The validation should be conducted in accordance with the guidelines from regulatory agencies like the FDA and EMA.[4][5][6][7][8]

Key Validation Parameters:

ParameterAcceptance Criteria (Typical)Reference
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.[4][22]
Accuracy The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[4][22]
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[4][22]
Recovery Should be consistent, precise, and reproducible. While 100% recovery is not required, higher recovery is generally better.[22]
Matrix Effect The ion suppression or enhancement should be evaluated to ensure it does not compromise the accuracy and precision of the assay.[11]
Stability Analyte stability should be demonstrated under various conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).[4][22]

Conclusion

The choice of extraction method for 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid will be a balance between the required sample cleanliness, throughput, and the specific goals of the study. For high-throughput applications, protein precipitation offers a rapid solution. For improved sample purity, liquid-liquid extraction is a robust choice. For the most demanding applications requiring the highest level of purity and sensitivity, solid-phase extraction is the recommended method. All methods must be fully validated to ensure the generation of reliable and high-quality data for regulatory submissions and scientific publications.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]

  • Protein Precipitation (PPT) Extraction - Phenomenex. (n.d.). Retrieved from [Link]

  • FDA issues final guidance on bioanalytical method validation. (2018, May 21). Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012, May 2). Retrieved from [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). Retrieved from [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE - Agilent. (2011, March 21). Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry | FDA. (2020, April 29). Retrieved from [Link]

  • USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Protein Precipitation Methods for Proteomics - Bio-Synthesis. (2014, September 4). Retrieved from [Link]

  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC. (n.d.). Retrieved from [Link]

  • Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis | CliniChrom. (n.d.). Retrieved from [Link]

  • Extraction of Acidic Compounds From Human Plasma Using Plexa PAX - Agilent. (2011, September 23). Retrieved from [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - Bioanalysis Zone. (2012, May 2). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15). Retrieved from [Link]

  • Application of protein precipitation methods for bioanalysis. - ResearchGate. (n.d.). Retrieved from [Link]

  • extraction of drugs from biological materials such as viscera, blood, urine and vitreous humour - Academia.edu. (n.d.). Retrieved from [Link]

  • Extraction of Drug from the Biological Matrix: A Review - SciSpace. (2012, March 23). Retrieved from [Link]

  • Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents - ResearchGate. (n.d.). Retrieved from [Link]

  • Extraction of Drugs and Metabolites from Biological Matrices - International Journal of Pharmaceutical Sciences. (2025, October 13). Retrieved from [Link]

  • (PDF) EXTRACTION OF DRUGS FROM BIOLOGICAL MATERIALS SUCH AS VISCERA, BLOOD, URINE AND VITREOUS HUMOUR - ResearchGate. (2018, October 4). Retrieved from [Link]

  • Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - MDPI. (2023, August 7). Retrieved from [Link]

  • Solid-Phase Extraction - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Analytical Methods. (n.d.). Retrieved from [Link]

  • Successive liquid-phase microextraction of acidic and basic analytes - INIS-IAEA. (2022, February 15). Retrieved from [Link]

  • The extraction of hippuric acid from cow urine using Liquid/Liquid extraction - Student Theses Faculty of Science and Engineering. (2023, July 14). Retrieved from [Link]

  • Extraction of Emerging Contaminants from Environmental Waters and Urine by Dispersive Liquid–Liquid Microextraction with Solidification of the Floating Organic Droplet Using Fenchol:Acetic Acid Deep Eutectic Mixtures - ACS Publications. (2022, November 16). Retrieved from [Link]

  • A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC. (n.d.). Retrieved from [Link]

  • Chemical Properties of Benzoic acid, 4-methyl-, methyl ester (CAS 99-75-2) - Cheméo. (n.d.). Retrieved from [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI. (2021, November 18). Retrieved from [Link]

  • Analytical Methods - OPUS. (2025, August 28). Retrieved from [Link]

  • Preparation of 4-(methylsulfonyl)benzoic acid (a precursor) - PrepChem.com. (n.d.). Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Stability of MNBA standard solutions under refrigeration and freezing

As a Senior Application Scientist, I have designed this technical support guide to address the thermodynamic and physical chemistry challenges associated with standard solution stability. In analytical chemistry, "MNBA"...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical support guide to address the thermodynamic and physical chemistry challenges associated with standard solution stability. In analytical chemistry, "MNBA" frequently refers to either 4-(methylsulfonyl)-2-nitrobenzoic acid (a heavily regulated mesotrione herbicide degradate)[1] or N-Methyl-N-nitrosobenzamine / N-Nitroso-N-methyl-4-aminobutyric acid (critical nitrosamine impurities)[2].

Regardless of the specific molecular target, the failure modes of MNBA standard solutions during LC-MS/MS analysis[2] almost always stem from improper thermal management, solvent evaporation, or freeze-thaw precipitation. This guide bypasses generic advice to focus on the causality of these failures, providing a self-validating system for managing MNBA standards under refrigeration and freezing.

Part 1: Mechanistic Insights into MNBA Stability

To prevent standard degradation, we must first understand the physical causality behind storage failures.

  • The Refrigeration Paradox (2–8°C): Refrigeration slows kinetic degradation (e.g., hydrolysis and oxidation). The US EPA explicitly validates MNBA stock solutions in methanol for up to 87 days at 2–8°C[1]. However, refrigeration increases the risk of solvent evaporation if vial septa are compromised, which artificially inflates the standard's concentration.

  • The Freezing Concentration Gradient (-20°C): Freezing effectively halts chemical degradation, but introduces a severe physical risk. As the methanol or aqueous solvent freezes, the solvent crystallizes first. This pushes the MNBA solute into a highly concentrated, unfrozen liquid phase, eventually forcing it to precipitate. Sampling from a thawed vial without proper re-equilibration guarantees inaccurate, low-biased quantification.

  • Photolytic Cleavage: Particularly for nitrosamine variants of MNBA, UV light induces homolytic cleavage of the N-N bond. Thermal stability is irrelevant if the solution is not protected in amber glassware.

Part 2: Self-Validating Preparation & Recovery Protocol

Every standard solution workflow must be a closed-loop system that proves its own accuracy before sample analysis begins.

Step 1: Stock Solution Formulation

  • Action: Weigh the solid MNBA reference standard and dissolve it in 100% LC-MS grade Methanol to yield a 1 mg/mL stock solution.

  • Causality: Methanol is mandated over water or acetonitrile because it provides superior solvation energy for MNBA, preventing premature precipitation at lower temperatures[1].

Step 2: Storage Stratification

  • Routine Use (Refrigeration): Store working aliquots at 2–8°C in amber glass vials with PTFE-lined caps. Validated for 87 days[1].

  • Archival (Freezing): Store long-term stock at -20°C. To prevent repeated freeze-thaw stress, aliquot the stock into single-use 1 mL volumes prior to freezing.

Step 3: The Freeze-Thaw Recovery (Critical)

  • Action: Remove the frozen MNBA aliquot and let it stand at room temperature for exactly 60 minutes. Once thawed, sonicate the vial for 5 minutes, followed by 10 seconds of vortexing.

  • Causality: Sonication provides the acoustic cavitation energy required to break apart microscopic MNBA precipitates that formed during the freezing process, driving them back into the methanol solution.

Step 4: The Self-Validation Check

  • Action: Before using a recovered frozen stock to build a calibration curve, prepare a single mid-level working standard (e.g., 100 ng/mL). Inject this alongside a freshly weighed, independent check standard.

  • Acceptance Criteria: The LC-MS/MS peak area of the recovered standard must be within ±5% of the fresh standard. If it fails, discard the frozen lot.

Part 3: Workflow Visualization

MNBA_Workflow Solid MNBA Reference Standard (Solid API) Stock Stock Solution Formulation (1 mg/mL in Methanol) Solid->Stock Dissolve Refrig Refrigeration (2-8°C) Validated for 87 Days Stock->Refrig Routine Use Freeze Freezing (-20°C) Long-Term Storage Stock->Freeze Archival Working Working Solutions (Serial Dilution) Refrig->Working Direct Dilution Thaw Equilibration & Sonication (Critical for Frozen Vials) Freeze->Thaw Retrieve Verify Self-Validation Step (Compare vs. Fresh Standard) Thaw->Verify QA Check Verify->Working If ±5% Dev

Workflow for MNBA standard solution preparation, storage, and self-validating recovery.

Part 4: Quantitative Stability Data

ParameterRefrigeration (2–8°C)Freezing (-20°C)
Primary Use Case Routine daily/weekly LC-MS/MS analysisLong-term archival of primary stock solutions
Validated Stability 87 Days (in Methanol)[1]> 6 Months (Requires internal QA validation)
Physical Risks Solvent evaporation (Concentration inflation)Solute precipitation, concentration gradients
Recovery Protocol Swirl gently to mix prior to dilutionEquilibrate to RT (1 hr) + Sonicate (5 min)
Degradation Vectors Photodegradation, Hydrolysis (if aqueous)Freeze-thaw cycling stress
Working Solutions Prepare fresh or use within 7 daysNot Recommended (High risk of phase separation)

Part 5: Troubleshooting & FAQs

Q: I stored my MNBA standard at -20°C, and my LC-MS/MS peak areas dropped by 30%. What happened? A: This is a classic case of solute precipitation combined with poor freeze-thaw recovery. When the solution froze, the MNBA was pushed out of the solvent phase. If you did not allow the vial to fully equilibrate to room temperature and sonicate it, you sampled from the solute-depleted upper solvent layer. Always sonicate thawed standards.

Q: My standard curve is shifting upward over time when stored at 2–8°C. Is the MNBA degrading into a more responsive compound? A: No. An upward shift in response over time is the hallmark of solvent evaporation. Methanol is highly volatile. Even under refrigeration, a punctured PTFE septum will allow methanol vapor to escape, artificially concentrating the remaining MNBA solution. Always use fresh, unpunctured vials for storage.

Q: Why do my low-level working standards (0.1 µg/mL) degrade faster than the 1 mg/mL stock solution? A: Two factors: Adsorption and Matrix Protection. At trace levels, a significant percentage of the MNBA molecules can adsorb to the active silanol groups on the glass vial walls. Furthermore, working solutions are often diluted in aqueous mobile phases (e.g., water/acetonitrile/acetic acid)[1], which makes them far more susceptible to hydrolysis than the pure methanol stock.

Q: Can I use Acetonitrile instead of Methanol for the stock solution? A: It is not recommended for long-term frozen storage. While MNBA is soluble in acetonitrile, acetonitrile freezes at -45°C, meaning it remains liquid in a standard -20°C freezer. However, trace water in the solvent will freeze, causing micro-phase separation that is incredibly difficult to re-homogenize. Stick to methanol for primary stocks[1].

References

  • US Environmental Protection Agency (EPA). "ECM for Mesotrione & Degradates in Soil - MRID 50922301." EPA Pesticide Analytical Methods. [Link]

  • MDPI Water. "Assessing Nitrosamine Migration from Drinking Water Contact Materials Using a Validated LLE-GC-MS Method." MDPI Open Access Journals.[Link]

Sources

Optimization

Resolving retention time shifts for acidic herbicide metabolites

Topic: Resolving Retention Time (RT) Shifts for Acidic Herbicide Metabolites in LC-MS/MS Welcome to the Technical Support Center. Analyzing highly polar, acidic herbicides (such as glyphosate, AMPA, glufosinate, 2,4-D, a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Retention Time (RT) Shifts for Acidic Herbicide Metabolites in LC-MS/MS

Welcome to the Technical Support Center. Analyzing highly polar, acidic herbicides (such as glyphosate, AMPA, glufosinate, 2,4-D, and dicamba) presents unique chromatographic challenges. Due to their amphoteric nature, low molecular weight, and high polarity, these compounds are notoriously prone to retention time (RT) shifts, poor peak shape, and severe matrix effects.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to stabilize your analytical workflows.

Diagnostic Flowchart: Isolating the Root Cause

Before altering your method, you must determine whether the RT shift is a sudden systemic failure or a gradual chemical degradation.

RT_Troubleshooting Start Retention Time Shift Detected Type Characterize the Shift Start->Type Sudden Sudden / Erratic Shifts (Between adjacent runs) Type->Sudden Gradual Gradual Drift (Decreasing/Increasing over time) Type->Gradual Pump Hardware Issue Check Pump Proportioning Valve or System Leaks Sudden->Pump Buffer Chemical Issue Check Buffer Preparation (pH must be < pKa - 2) Sudden->Buffer Matrix Matrix Overload (Co-extractives altering stationary phase) Gradual->Matrix Column Column Degradation (Loss of end-capping or active site saturation) Gradual->Column Clean Action: Implement dSPE Cleanup, Dilute-and-Shoot, or Column Priming Matrix->Clean Column->Clean

Figure 1: Diagnostic logic for isolating the root cause of retention time shifts in LC-MS/MS.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why do my retention times for 2,4-D and Dicamba shift randomly on a C18 column?

The Causality: Acidic herbicides contain carboxylic acid groups. If your mobile phase pH is near the analyte's acid dissociation constant (


), the compound exists in a dynamic equilibrium between its neutral (protonated) and ionized (deprotonated) states[1]. Because the neutral form partitions strongly into the hydrophobic C18 stationary phase while the ionized form elutes rapidly, even a 

pH fluctuation in the mobile phase will drastically shift the retention time and cause severe peak tailing. The Solution: You must force the analyte into a single ionization state. For reversed-phase chromatography of acidic herbicides, the mobile phase pH must be strictly controlled to at least 1.5 to 2.0 units below the

of the analyte[1]. Buffer capacity drops exponentially (up to 25 times) when you operate 2 pH units away from the buffer's own

[2], so choose your buffer system carefully (e.g., using 0.1% to 1% formic acid to maintain a pH around 2.5).
Q2: I am using a Porous Graphitic Carbon (PGC) column for Glyphosate and AMPA. Why does the retention time constantly decrease over a sequence?

The Causality: PGC columns (e.g., Hypercarb) are excellent for retaining highly polar, underivatized molecules like glyphosate and AMPA via dispersive and dipole-induced interactions[3]. However, the graphite surface contains highly active sites that can permanently bind metal ions or specific matrix components. As you inject samples, these active sites become progressively saturated, reducing the column's overall retention capacity for your analytes, leading to a gradual decrease in retention time[4]. The Solution: The column must be "primed" or passivated before analytical runs. This is achieved by injecting a heavy matrix extract (such as spinach or another chlorophyll-rich matrix) repeatedly until the active sites are saturated and the retention times stabilize[4][5]. Furthermore, adding 1% formic acid to the mobile phase significantly improves peak shape and RT stability by promoting the protonation of the amino groups[3][4].

Q3: How do matrix effects from QuPPe extractions cause RT shifts, and how can I fix it?

The Causality: The Quick Polar Pesticides (QuPPe) method is the gold standard for extracting highly polar herbicides. However, unlike QuEChERS, QuPPe lacks a liquid-liquid partitioning step[6]. This means massive amounts of co-extractives (sugars, organic acids, proteins) remain in the final extract. When injected, these co-extractives temporarily coat the stationary phase (especially in HILIC columns), altering the partition coefficient of the column dynamically from run to run. The Solution: You must utilize Isotopically Labeled Internal Standards (IL-IS) for every target analyte. The IL-IS will experience the exact same matrix-induced retention time shift as the native analyte, ensuring accurate peak identification and quantification[5][7]. Additionally, implementing a dilution step (dilute-and-shoot) or a modified dispersive Solid Phase Extraction (dSPE) cleanup can reduce the matrix load.

Physicochemical Data & Column Selection

To design a robust method, you must align the analyte's


 with the correct stationary phase and mobile phase pH.
AnalytePrimary

Values
PolarityRecommended Column ChemistryTarget Mobile Phase pHTroubleshooting Focus
Dicamba 1.87ModerateReversed-Phase (C18)~2.5 (Formic Acid)Maintain pH <

to prevent ionization.
2,4-D 2.73ModerateReversed-Phase (C18)~2.5 (Formic Acid)Buffer capacity depletion; strictly control pH.
Glyphosate 0.8, 2.3, 6.0ExtremePGC or HILICHighly Acidic (1% FA)Column passivation; metal-ion chelation in system.
AMPA 0.9, 5.7, 10.2ExtremePGC or HILICHighly Acidic (1% FA)Matrix active-site saturation; use IL-IS.
Glufosinate <2.0, 2.9, 9.8ExtremePGC, HILIC, or ICHighly Acidic (1% FA)Co-elution with matrix sugars; requires high buffer strength.

Experimental Protocols

Protocol 1: PGC Column Passivation and Equilibration (For Glyphosate/AMPA)

This self-validating protocol ensures that the active sites on a Porous Graphitic Carbon column are saturated prior to quantitative analysis, stabilizing retention times.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 1.0% Formic Acid) and Mobile Phase B (Acetonitrile + 1.0% Formic Acid). Note: The high acid concentration is required to protonate the analytes and improve peak symmetry[4].

  • Initial Flush: Flush the new PGC column with 100% Mobile Phase B for 30 minutes at

    
     to remove manufacturing residues.
    
  • Matrix Priming: Prepare a blank spinach extract using the QuPPe method (see Protocol 2).

  • Passivation Injections: Inject

    
     of the blank spinach extract 30 to 50 consecutive times using your standard gradient method[4][5].
    
  • Validation Step: Inject a mid-level calibration standard containing Glyphosate and AMPA. Record the retention time. Inject a blank, followed by another standard. If the RT shift between the two standards is

    
    , the column is successfully passivated. If not, continue matrix injections.
    
Protocol 2: Modified QuPPe Extraction with dSPE Cleanup

Standard QuPPe leaves high matrix loads[6]. This modified workflow incorporates cold-precipitation and selective dSPE to protect the analytical column without losing highly polar acidic metabolites.

QuPPe_Workflow Sample Homogenized Sample (10g in 50mL Tube) Extract Add 10 mL Acidified Methanol (1% Formic Acid) + IL-IS Sample->Extract Shake Vigorous Shaking (1 min) & Freezing (-20°C for 2h) Extract->Shake Centrifuge Cold Centrifugation (>3000 rcf, 4°C) Shake->Centrifuge dSPE dSPE Cleanup (Avoid PSA! Use C18/GCB) Centrifuge->dSPE LCMS Dilute 1:5 in Mobile Phase Inject to LC-MS/MS dSPE->LCMS

Figure 2: Modified QuPPe workflow optimized for acidic herbicide extraction and matrix reduction.

  • Extraction: Weigh

    
     of homogenized sample into a 
    
    
    
    centrifuge tube. Add Isotopically Labeled Internal Standards (IL-IS) directly to the sample[7].
  • Solvent Addition: Add

    
     of acidified methanol (containing 1% formic acid). The acid is critical to keep the acidic herbicides protonated and partitioned into the organic phase.
    
  • Cold Precipitation: Shake vigorously for 1 minute. Place the tubes in a freezer at

    
     for 2 hours. This forces the precipitation of lipids and heavy proteins.
    
  • Centrifugation: Centrifuge immediately while cold at

    
     for 5 minutes.
    
  • Selective dSPE Cleanup (CRITICAL): Transfer

    
     of the supernatant to a dSPE tube. Do NOT use PSA (Primary Secondary Amine)  sorbents, as PSA will permanently bind acidic herbicides, resulting in 0% recovery. Instead, use a mixture of 
    
    
    
    
    
    and
    
    
    C18 (and optionally
    
    
    GCB for highly pigmented samples)[8].
  • Analysis: Centrifuge the dSPE tube, dilute the supernatant 1:5 with Mobile Phase A to reduce organic strength, and inject into the LC-MS/MS.

References

  • Necessary Analytical Skills and Knowledge for Identifying, Understanding, and Performing HPLC Troubleshooting VSCHT[Link]

  • An Overview of the Determination of Highly Polar and Ionic Pesticide Residues by LC-MS/MS Waters Corporation[Link]

  • LC/MS of Glyphosate and AMPA MZ-Analysentechnik[Link]

  • Direct Determination of Glyphosate and Its Metabolites in Foods of Animal Origin by Liquid Chromatography–Tandem Mass Spectrometry National Institutes of Health (PMC)[Link]

  • A Robust and Sensitive Method for the Direct Analysis of Polar Pesticides in Food and Environmental Samples Without Derivatization SCIEX[Link]

  • QuPPe: About the Method EURL-SRM (QuPPe.eu) [Link]

  • Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-UPLC-MS/MS MDPI[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of ESI Parameters for MNBA Supercharging

Welcome to the ESI-MS Supercharging Support Center. This guide provides mechanistic insights, step-by-step protocols, and troubleshooting strategies for using m-nitrobenzyl alcohol (MNBA) to enhance the multiple charging...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the ESI-MS Supercharging Support Center. This guide provides mechanistic insights, step-by-step protocols, and troubleshooting strategies for using m-nitrobenzyl alcohol (MNBA) to enhance the multiple charging of proteins and non-covalent complexes. Designed for researchers and drug development professionals, this guide focuses on the causality behind experimental parameters to ensure robust, self-validating mass spectrometry workflows.

Visual Workflow: MNBA Supercharging Mechanism

ESI_MNBA_Optimization N1 1. Sample Preparation Add MNBA to Protein Solution N2 2. Electrospray Ionization Initial Droplet Formation N1->N2 N3 3. Desolvation Evaporation of Volatile Solvents N2->N3 Heat & Gas Flow N4 4. MNBA Enrichment Concentration of MNBA Increases N3->N4 N5_Nat Native MS Conditions (Droplet Heating & Unfolding) N4->N5_Nat Aqueous Buffer N5_Den Denaturing MS Conditions (Increased Surface Tension) N4->N5_Den Organic/Acidic N6 5. Rayleigh Fission Ion Evaporation N5_Nat->N6 Exposes Basic Sites N5_Den->N6 Higher Charge Density N7 6. Highly Charged Protein Ions (Shift to Lower m/z) N6->N7

Workflow of MNBA-induced supercharging mechanism in native and denaturing electrospray ionization.

Section 1: Fundamentals & Experimental Setup (FAQs)

Q: What is the mechanism behind MNBA supercharging, and why should I use it? A: MNBA (3-nitrobenzyl alcohol) is a low-volatility, high-boiling-point (~279 °C) solvent additive used to increase the absolute number of charges on gas-phase protein cations without severely compromising the overall electrospray ionization (ESI) signal. The 1[1]:

  • Native MS (Aqueous): Droplet Heating & Unfolding. As the more volatile water evaporates from the ESI droplet, the concentration of MNBA enriches. This reduces evaporative cooling, leading to droplet heating. The thermal energy and the increasingly denaturing environment unfold the protein within the droplet, exposing previously buried basic amino acid residues for 2[2].

  • Denaturing MS (Organic/Acidic): Surface Tension Alteration. In denaturing solutions where the protein is already unfolded, MNBA acts by increasing the surface tension of the ESI droplet. Droplets with higher surface tension require a higher surface charge density to reach the Rayleigh limit and undergo 1[1].

Q: How do I prepare the MNBA solvent mixture for native vs. denaturing MS? A: The optimal concentration of MNBA is highly dependent on the initial solvent composition.

  • For Native MS (e.g., Aqueous Ammonium Acetate): Keep MNBA concentrations strictly between 0.1% and 1.0% (v/v) . For example, adding just 0.4% MNBA is sufficient to shift the maximum charge state of myoglobin from 2[2].

  • For Denaturing MS (e.g., Water/Methanol/Acetic Acid): Proteins are already unfolded, so higher concentrations are required to sufficiently alter droplet surface tension. Addition of 1.0% to 5.0% (v/v) MNBA is optimal and can increase the average charge of proteins by 3[3].

Section 2: Troubleshooting Guide

Issue 1: I am experiencing severe signal suppression or a complete loss of Total Ion Current (TIC) after adding MNBA.

  • Causality: Because MNBA has a high boiling point, excessive concentrations prevent the ESI droplets from fully desolvating. If the droplets do not evaporate completely, the proteins remain trapped in macroscopic neutral or partially charged droplets that are pumped away by the vacuum system rather than entering the mass 4[4].

  • Resolution:

    • Dilute the MNBA concentration immediately (titrate down to 0.1% for native complexes).

    • Increase the desolvation gas flow and raise the capillary/source temperature (e.g., from 150 °C to 250–350 °C) to provide the necessary thermal energy to volatilize the enriched 3[3].

Issue 2: My mass spectra show broad peaks with +153 Da mass shifts.

  • Causality: The +153 Da shift corresponds to the exact mass of an intact MNBA molecule (C₇H₇NO₃). This indicates the formation of non-covalent MNBA-protein adducts due to incomplete solvent removal in the source region.

  • Resolution: Increase the in-source collision-induced dissociation (CID), cone voltage, or declustering potential. This provides gentle gas-phase collisional activation to "shake off" the residual MNBA molecules without fragmenting the protein backbone.

Issue 3: My non-covalent protein complex is dissociating into monomers when I add MNBA.

  • Causality: The "droplet heating" mechanism that enables supercharging in native MS can also thermally dissociate fragile non-covalent 2[2]. As MNBA enriches, the internal temperature of the droplet rises significantly.

  • Resolution:

    • Strictly limit MNBA to ≤ 0.5% (v/v).

    • If the complex remains unstable, consider utilizing gas-phase charge manipulation (e.g., limited charge reduction) to shift the m/z without disrupting the4[4].

Section 3: Quantitative Benchmarks for MNBA Supercharging

To set expectations for your experiments, the following table summarizes typical charge state enhancements observed when applying MNBA to standard calibrant proteins.

ProteinMS ConditionMNBA Conc. (v/v)Baseline Charge (Avg / Max)Supercharged (Avg / Max)
Myoglobin (17.6 kDa)Native (Aqueous)0.4%7.9+ / 9+11.8+ / 16+
Ubiquitin (8.6 kDa)Denaturing5.0%11.6+ / 14+13.2+ / 16+
Cytochrome c (12.4 kDa)Denaturing5.0%~16+ (Most Abundant)~22+ (Most Abundant)
NtrC4-RC Heptamer (317 kDa)Native (Aqueous)0.5%35.7+ / 42+40.2+ / 44+
Section 4: Self-Validating Experimental Protocol

Step-by-Step Methodology: MNBA Titration and ESI Optimization Workflow This protocol is designed as a self-validating system. If the steps are executed correctly, the mass spectrum will definitively confirm success via an observable m/z shift without TIC degradation.

  • Baseline Establishment:

    • Acquire a mass spectrum of your protein in the absence of MNBA.

    • Validation Checkpoint: Record the Total Ion Current (TIC), the most abundant charge state, and the peak width (resolution).

  • MNBA Stock Preparation:

    • Prepare a fresh stock solution of 10% (v/v) MNBA in your primary solvent (e.g., LC-MS grade water or methanol). Note: MNBA is light-sensitive; store in amber vials.

  • Sample Titration:

    • Spike your protein sample to achieve a final MNBA concentration of 0.1% (for native MS) or 1.0% (for denaturing MS).

  • Source Parameter Adjustment:

    • Increase the ESI capillary/desolvation temperature by 20–50 °C above your baseline method to compensate for MNBA's low volatility.

  • Spectral Acquisition & Validation:

    • Infuse the sample. A successful supercharging event is self-validating if:

      • The charge state distribution visibly shifts to a lower m/z window.

      • The TIC remains within 80% of the baseline signal.

      • The isotopic envelope remains sharp (no +153 Da adduct shoulders).

  • Iterative Optimization:

    • If supercharging is incomplete, increase MNBA concentration in 0.2% increments (native) or 1.0% increments (denaturing).

    • If signal drops or adducts form, revert to the previous concentration and increase in-source CID by 5–10 V.

References

1.[3] Title: Supercharging with m-Nitrobenzyl Alcohol and Propylene Carbonate: Forming Highly Charged Ions with Extended, Near-Linear Conformations Source: nih.gov URL:

2.[5] Title: Supercharging with m-Nitrobenzyl Alcohol and Propylene Carbonate: Forming Highly Charged Ions with Extended, Near-Linear Conformations | Analytical Chemistry Source: acs.org URL:

3.[2] Title: Origin of Supercharging in Electrospray Ionization of Noncovalent Complexes from Aqueous Solution Source: nih.gov URL:

4.[1] Title: Supercharging in electrospray ionization: Effects on signal and charge Source: researchgate.net URL:

5.[4] Title: Ionic charge manipulation using solution and gas-phase chemistry to facilitate analysis of highly heterogeneous protein complexe Source: semanticscholar.org URL:

Sources

Optimization

Technical Support Center: Troubleshooting MNBA Quantification in Drug Development

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with the trace-level quantification of MNBA (4-(methylnitrosamino) butyric acid, also...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with the trace-level quantification of MNBA (4-(methylnitrosamino) butyric acid, also widely designated as NMBA )[1][2].

As a highly potent, tobacco-specific nitrosamine and a critical genotoxic impurity found in angiotensin II receptor blockers (ARBs or "sartans"), MNBA is subject to strict regulatory acceptable intake (AI) limits[1][2]. Quantifying MNBA at parts-per-billion (ppb) levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) frequently introduces severe background interference, matrix suppression, and isobaric co-elution challenges[3][4]. This guide provides field-proven, mechanistically grounded solutions to isolate and eliminate these interferences.

Mechanistic Overview: The Causality of Background Interference

Before applying troubleshooting steps, it is critical to understand why background interference occurs during low-level MNBA analysis. The interference typically stems from three distinct root causes:

  • Ion Suppression via Charge Competition (Matrix Effect): In standard Electrospray Ionization (ESI), the target analyte (MNBA) and the high-concentration Active Pharmaceutical Ingredient (API) co-exist in the liquid droplets. Because the API (e.g., Losartan) is present at vastly higher concentrations, it monopolizes the available charge on the droplet surface, preventing MNBA from ionizing efficiently and effectively suppressing its signal[5][6].

  • Isobaric Chemical Noise: The low molecular weight of nitrosamines means their Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 147.0 → 117.0 for MNBA) operate in a mass range heavily populated by solvent clusters, mobile phase additives, and fragmented excipients[3][7].

  • Source Fouling: Continuous injection of high-concentration APIs leads to the deposition of non-volatile matrix components on the mass spectrometer's sampling cone and ion optics, causing a creeping elevation in baseline noise over a sequence run[6][8].

Visualization: Ionization Dynamics and Matrix Effects

G API High API Concentration (e.g., Losartan Matrix) Droplet ESI Droplet Formation (Charge Competition) API->Droplet APCI APCI Gas-Phase Ionization (Reduced Competition) API->APCI MNBA Trace MNBA (Target Analyte) MNBA->Droplet MNBA->APCI Suppression Ion Suppression (Lost MNBA Signal) Droplet->Suppression ESI Mode Detection Accurate MNBA Quantification APCI->Detection APCI Mode

Mechanism of ESI matrix suppression vs. APCI resilience in MNBA analysis.

Experimental Protocols for Interference Mitigation

To establish a self-validating analytical system, implement the following step-by-step methodologies. These protocols are designed to sequentially eliminate system noise, isolate the analyte, and optimize the detector.

Protocol A: Solid-Phase Extraction (SPE) for Matrix Decoupling

If direct injection yields high background noise due to the API matrix, SPE must be employed to physically separate MNBA from the bulk drug substance[5].

  • Step 1 (Conditioning): Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with 2.0 mL of LC-MS grade Methanol, followed by 2.0 mL of LC-MS grade Water. Do not allow the sorbent bed to dry.

  • Step 2 (Loading): Dilute the API sample in water (if soluble) or a low-organic aqueous buffer. Load 1.0 mL of the sample onto the cartridge at a controlled flow rate of 1 drop/second.

  • Step 3 (Washing): Wash the cartridge with 2.0 mL of 5% Methanol in Water. This selectively removes polar interferences while retaining the MNBA.

  • Step 4 (Elution): Elute the target MNBA using 2.0 mL of 100% Methanol.

  • Step 5 (Reconstitution): Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute in 200 µL of the initial LC mobile phase to concentrate the analyte and match the chromatographic starting conditions.

Protocol B: MS Source Optimization and Divert Valve Implementation

Instrument optimization is mandatory for low molecular weight nitrosamines to reduce background chemical noise[8].

  • Step 1 (Divert Valve Setup): Program the LC-MS divert valve to direct the column effluent to waste from 0.0 to 2.0 minutes (elution of unretained salts) and after the MNBA elution window (e.g., > 6.0 minutes, when the bulk API elutes)[6][7]. Only direct the flow to the MS source during the specific MNBA retention window.

  • Step 2 (Ionization Switch): If ESI exhibits severe baseline noise, switch the source to Atmospheric Pressure Chemical Ionization (APCI). APCI ionizes in the gas phase, drastically reducing the liquid-phase charge competition that causes matrix suppression[3][5][9].

  • Step 3 (Curtain/Cone Gas Tuning): Increase the Curtain Gas (CUR) or Cone Gas flow rate in increments of 5 psi (or 50 L/hr). Higher gas flow acts as a physical barrier, preventing neutral solvent clusters and un-ionized matrix droplets from entering the mass analyzer orifice, thereby dropping the background noise floor[3][8].

Data Presentation: Optimization Parameters

Table 1: Troubleshooting Matrix Effects & Background Noise
SymptomRoot CauseMitigation StrategyCausality / Mechanism
Elevated Baseline in MRM Solvent cluster entry into MSIncrease Curtain Gas / Cone GasHigher gas pressure physically repels neutral solvent clusters from the MS orifice[3][8].
Signal Quenching (Low Recovery) ESI charge competitionSwitch to APCI sourceAPCI gas-phase ionization bypasses liquid droplet charge monopolization by the API[5][9].
Drifting/Increasing Noise Over Time Source fouling from APIImplement LC Divert ValveDiverting the high-concentration API to waste prevents non-volatile deposition on the MS cone[6].
Isobaric Co-elution Matrix components sharing m/zChange Stationary Phase (e.g., PFP)Pentafluorophenyl (PFP) columns offer orthogonal selectivity (π-π interactions) compared to standard C18, separating isobaric interferences[4][5].
Table 2: Validated LC-MS/MS Parameters for MNBA (NMBA)

Note: Parameters are synthesized from validated regulatory and literature methods[7][9].

ParameterRecommended Setting
Ionization Mode APCI or ESI (Positive Mode)
Primary MRM Transition (Quantifier) m/z 147.0 → 117.0
Secondary MRM Transition (Qualifier) m/z 147.0 → 87.0
Internal Standard (SIL-IS) NMBA-D3 (m/z 150.0 → 120.0)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B LC-MS Grade Methanol

Diagnostic Workflow

G Start High Background in MNBA MRM Transition CheckBlank Analyze Solvent Blank Start->CheckBlank IsSystem Noise in Blank? CheckBlank->IsSystem SysContam System Contamination: Flush LC, Change Solvents IsSystem->SysContam Yes (System Issue) MatrixEff Matrix Interference: Optimize Prep & LC IsSystem->MatrixEff No (Matrix Issue) Divert Implement Divert Valve (Send API to Waste) MatrixEff->Divert Ionization Switch ESI to APCI & Increase Curtain Gas Divert->Ionization

Workflow for diagnosing and mitigating MNBA LC-MS/MS background noise.

Frequently Asked Questions (FAQs)

Q: I am observing a high background baseline even when injecting a pure solvent blank. What is causing this? A: If the background is present in a solvent blank, the issue is system-related, not matrix-related. This is typically caused by contaminated mobile phases, degraded LC-MS tubing, or a dirty ionization source. Always use freshly prepared, LC-MS grade solvents[3]. Furthermore, ensure your nitrogen generator (for curtain/drying gas) has active moisture and hydrocarbon traps installed, as contaminated gas lines will elevate the baseline[6].

Q: Why does my MNBA signal disappear when analyzing formulated drug products, but looks fine in neat standards? A: You are experiencing severe matrix suppression. The excipients or the API itself are co-eluting with MNBA and monopolizing the ionization energy in the ESI source[5]. To resolve this, you must either improve chromatographic separation (e.g., switch to a PFP or Biphenyl column to shift the MNBA retention time away from the API)[5], use a Stable Isotope-Labeled Internal Standard (NMBA-D3) to mathematically correct for the suppression[7], or switch to an APCI source[5][9].

Q: How can I prevent my mass spectrometer from requiring cleaning after every batch of Sartan samples? A: The total dissolution of high-dose APIs (like Losartan or Valsartan) results in massive amounts of non-volatile material entering the MS. You must use a divert valve[6]. Program the valve to send the LC effluent to the MS only during the specific 1-2 minute window where MNBA elutes. For the remainder of the run, divert the flow to waste. This will drastically extend the lifespan of your source and maintain a low background noise profile[6][7].

References

  • European Medicines Agency (EMA). "Temporary interim limits for NMBA, DIPNA and EIPNA impurities in sartan blood pressure medicines." Europa.eu. Available at:[Link]

  • Waters Corporation. "Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines." Waters.com. Available at:[Link]

  • Separation Science. "Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS." Sepscience.com. Available at:[Link]

  • Chromatography Online. "LCMS/MS Method Considerations for Nitrosamine Analysis in APIs." Chromatographyonline.com. Available at:[Link]

  • MDPI. "Determination of Genotoxic Impurity N-Nitroso-N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography–Tandem Mass Spectrometry." Mdpi.com. Available at:[Link]

  • Health Sciences Authority (HSA). "DETERMINATION OF N-NITROSO-N-METHYLAMINO BUTYRIC ACID (NMBA) IN SARTAN MEDICINES BY LIQUID CHROMATOGRAPHY HYBRID TANDEM MASS SPECTROMETRY." Hsa.gov.sg. Available at:[Link]

Sources

Troubleshooting

Solvent selection for efficient extraction of polar benzoic acid derivatives

Welcome to the Technical Support Center for Advanced Sample Preparation . In my tenure as a Senior Application Scientist, the most frequent support tickets I receive regarding the isolation of polar benzoic acid derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Sample Preparation .

In my tenure as a Senior Application Scientist, the most frequent support tickets I receive regarding the isolation of polar benzoic acid derivatives (such as gallic, vanillic, p-hydroxybenzoic, and syringic acids) stem from a fundamental misunderstanding of their physicochemical behavior. These molecules are notoriously stubborn; they possess both a carboxylic acid moiety and multiple phenolic hydroxyl groups, making them highly hydrophilic.

This guide is designed to move beyond basic protocols. Here, we will dissect the causality behind solvent selection, troubleshoot common extraction failures, and provide self-validating methodologies to ensure your analytical workflows are robust, reproducible, and scientifically sound.

The Causality of Extraction: Why Do Standard Solvents Fail?

To successfully extract polar benzoic acid derivatives from an aqueous matrix into an organic solvent, you must manipulate two critical physicochemical levers: Ionization State and Hydrogen Bonding .

  • The pH Lever (Ionization): The carboxylic acid group on these derivatives typically has a pKa between 4.0 and 4.5. At a neutral physiological pH (7.4), these molecules exist as polar carboxylate anions, rendering them completely insoluble in organic solvents. By lowering the pH of your aqueous sample below the pKa (target pH 1.0–2.5), you force the molecules into their neutral, protonated state, drastically increasing their hydrophobicity[1].

  • The Solvent Lever (Hydrogen Bonding): Even when protonated, the phenolic -OH groups form strong hydrogen bonds with the surrounding water molecules. Highly non-polar solvents (like hexane) or weakly interacting solvents (like dichloromethane) lack the chemical properties to disrupt these water-solute interactions. You must select a solvent with strong hydrogen-bond accepting capabilities—such as the oxygen atoms in Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)—to effectively outcompete water and pull the analytes into the organic phase[1].

Extraction Decision Workflows

Below are the logical architectures for optimizing Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

LLE_Workflow A Aqueous Matrix (Phenolic Acids) B Measure & Adjust pH (Target: pH 1.5 - 2.5) A->B Acidify (HCl) C Add NaCl (Salting Out) (Optional: 5-10% w/v) B->C Suppress Ionization D Add Organic Solvent (EtOAc or 2-MeTHF) C->D Decrease Aqueous Solubility E Vortex / Shake (Equilibration) D->E 1:1 to 1:3 Ratio F Phase Separation (Centrifuge if Emulsion) E->F Mass Transfer G Collect Organic Phase F->G Isolate Analytes

Liquid-Liquid Extraction (LLE) workflow for polar benzoic acid derivatives.

SPE_Workflow S1 Conditioning (10 mL MeOH, 10 mL H2O) S2 Sample Loading (Acidified Sample, pH < 3) S1->S2 Activate Sorbent S3 Washing (Acidified H2O, pH 2.6) S2->S3 Retain Analytes S4 Drying (Vacuum for 5 mins) S3->S4 Remove Impurities S5 Elution (MeOH or Acetonitrile) S4->S5 Remove Residual Water S6 Concentration & Analysis (HPLC-DAD/MS) S5->S6 Desorb Analytes

Solid-Phase Extraction (SPE) protocol using C18 or HLB polymeric sorbents.

Troubleshooting & FAQs

Q: Why am I getting <20% recovery of gallic and syringic acids when using dichloromethane (DCM) or chloroform? A: Halogenated solvents lack the hydrogen-bond accepting capacity needed to solvate the multiple hydroxyl groups on polar benzoic acid derivatives. Switch to a polar aprotic solvent like Ethyl Acetate or the bio-based 2-MeTHF, which have been proven to yield up to 100% recovery for hydroxybenzoic acids[1].

Q: My extraction yields are inconsistent across different batches of plant or food extracts. What is the critical variable? A: The pH of your aqueous phase is likely fluctuating due to the natural buffering capacity of the matrix. The aqueous solution must be strictly adjusted to a pH of 1.0–3.0 to ensure the compounds are entirely in their un-ionized molecular form[2].

Q: During LLE with Ethyl Acetate, I form a stubborn emulsion. How do I break it without losing my analytes? A: Emulsions in biological matrices are often caused by co-extracted surfactants like saponins or proteins. To break it, increase the ionic strength of the aqueous phase by adding NaCl (salting-out effect). This hydrates the Na⁺ and Cl⁻ ions, leaving less "free water" to solvate the benzoic acids, driving them into the organic phase while simultaneously increasing the density of the aqueous layer to force phase separation[3].

Q: Are there any "Green Chemistry" alternatives to petroleum-based solvents for LLE? A: Yes. Recent studies have validated the use of bio-based solvents. 2-Methyltetrahydrofuran (2-MeTHF) shows exceptional recovery profiles comparable to Ethyl Acetate[1]. Additionally, terpenoids like Eucalyptol have demonstrated high global extraction performance (e.g., 93.2% for vanillic acid) from complex matrices like winery wastewater[4].

Quantitative Data: Solvent & Sorbent Efficiency

The following table synthesizes optimal parameters and expected recoveries for specific polar benzoic acid derivatives based on recent validated methodologies.

Target AnalyteExtraction MethodSolvent / SorbentOptimal pHTypical Recovery (%)
Gallic Acid LLE2-MeTHF3.5 - 4.5> 95.0%
Syringic Acid LLEEucalyptol< 4.0~ 78.8%
Vanillic Acid LLEEucalyptol< 4.0~ 93.2%
Benzoic Acid SPEC18 Silica (0.5 g)1.0> 95.0%
p-Hydroxybenzoic Acid LLEEthyl Acetate3.5 - 4.5> 90.0%

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols incorporate built-in validation checks. Do not proceed to the next step if a validation check fails.

Protocol A: Optimized Liquid-Liquid Extraction (LLE)
  • Aqueous Sample Preparation: Transfer 10 mL of your aqueous extract into a 50 mL centrifuge tube. Add 1M HCl dropwise until the pH reaches 2.0.

    • Self-Validation Check: Use a calibrated pH probe. The pH must remain stable for 2 minutes. If it drifts upwards, matrix buffering is occurring; add more HCl until stable.

  • Salting Out: Add 1.0 g of anhydrous NaCl (10% w/v) to the acidified sample and vortex until dissolved.

    • Self-Validation Check: Visual inspection—the solution should be free of undissolved salt crystals but fully saturated.

  • Solvent Addition: Add 10 mL of 2-MeTHF or Ethyl Acetate (1:1 solvent-to-feed ratio).

  • Equilibration: Vortex vigorously for 2 minutes to maximize the interfacial surface area for mass transfer.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes.

    • Self-Validation Check: Two distinct, clear liquid phases must be visible. If an interfacial emulsion persists, add an additional 0.5 g NaCl, gently invert, and re-centrifuge.

  • Collection: Carefully pipette the upper organic layer into a clean vial. Evaporate under a gentle stream of nitrogen and reconstitute in your mobile phase for HPLC analysis.

Protocol B: Solid-Phase Extraction (SPE) for Food/Biological Matrices

Based on optimized parameters utilizing a 500 mg C18 or polymeric HLB cartridge[2].

  • Sorbent Conditioning: Pass 10 mL of Methanol followed by 10 mL of ultrapure water through the cartridge.

    • Self-Validation Check: Do not let the sorbent bed dry out. If it dries, the stationary phase collapses, and analyte recovery will drop below 50%. Re-condition if this occurs.

  • Sample Loading: Percolate 5 mL of your acidified sample (adjusted to pH 1.0) through the cartridge at a controlled flow rate of 4.5 mL/min.

    • Self-Validation Check: Collect the load effluent and spot-test with UV light (or a rapid colorimetric assay). The absence of a signal confirms 100% retention on the column.

  • Washing: Wash the cartridge with 2 mL of acidified water (pH 2.6, adjusted with acetic acid) to remove polar interferences.

  • Drying: Apply a high vacuum to the cartridge for 5 minutes to remove residual water.

  • Elution: Elute the target analytes using 2 mL of a Methanol/Acidified Water mixture (90:10, v/v at pH 2.6) at a flow rate of 4.5 mL/min.

    • Self-Validation Check: Evaporate a 100 µL aliquot of the eluate to dryness; a visible micro-residue confirms the successful desorption of high-concentration samples.

References

  • Title: Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. Source: Ecoxtract.
  • Title: Application of Response Surface Methodology to Optimize Solid-Phase Extraction of Benzoic Acid and Sorbic Acid from Food Drinks. Source: MDPI.
  • Title: Eco-friendly solvent-based liquid-liquid extraction of phenolic acids from winery wastewater streams. Source: PubMed.
  • Title: US2807654A - Process for extraction of phenol from aqueous mixtures. Source: Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting Low Sensitivity in MNBA Residue Analysis

Welcome to the Advanced Diagnostics Portal. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the analytical hurdles associated with ultra-trace genotoxic impurity quanti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics Portal. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the analytical hurdles associated with ultra-trace genotoxic impurity quantification.

In pharmaceutical regulatory contexts, MNBA primarily refers to 4-(methylnitrosamino) butyric acid (interchangeably known as NMBA or N-nitroso-N-methyl-4-aminobutyric acid)[1]. Regulatory agencies, including the EMA and FDA, mandate strict acceptable intake limits for this nitrosamine in Sartan-class APIs, often requiring a Limit of Quantitation (LOQ) of ≤ 0.1 ng/mL[2].

Achieving this sensitivity is notoriously difficult due to the molecule's high polarity, poor ionization efficiency, and vulnerability to matrix suppression. This guide provides field-proven, mechanistic solutions to establish a robust, self-validating LC-MS/MS method.

Part 1: Diagnostic FAQs – The Causality of Low Sensitivity

Q1: My MNBA signal disappears at concentrations below 1 ng/mL. How do I optimize ionization to reach regulatory limits?

The Causality: Low sensitivity at trace levels is rarely an instrument limitation; it is usually an ionization bottleneck. Electrospray Ionization (ESI) relies on liquid-phase droplet evaporation. When analyzing MNBA in the presence of a high-dose API (like Losartan or Valsartan), the API molecules outcompete the trace MNBA for surface charge on the ESI droplets, neutralizing your target analyte (ion suppression). The Solution: Switch your ion source from ESI to Atmospheric Pressure Chemical Ionization (APCI) . APCI relies on gas-phase corona discharge ionization. Because the matrix and analyte are volatilized before ionization, APCI bypasses liquid-phase charge competition, drastically reducing matrix suppression. Recent comparative studies confirm that APCI yields superior stability and sensitivity for MNBA quantification compared to ESI[3].

Q2: I am observing severe peak tailing and poor retention (k' < 1) for MNBA. What column chemistry should I use?

The Causality: MNBA is a highly polar, low-molecular-weight organic acid. Standard C18 stationary phases rely purely on hydrophobic partitioning. Highly polar molecules fail to partition into dense C18 chains, causing them to elute in the column's void volume. Co-elution with the solvent front guarantees massive ion suppression from un-retained salts and matrix components. The Solution: Abandon standard C18 columns. Switch to a polar-embedded or High Strength Silica (HSS) column (e.g., HSS T3 or Pentafluorophenyl - PFP). These columns feature lower ligand densities or secondary retention mechanisms (dipole-dipole, hydrogen bonding) that allow aqueous mobile phases to penetrate the pore structure. This increases the retention factor (k') of MNBA, shifting it away from the suppression zone[2].

Q3: How do I prove that my low sensitivity is due to matrix effects and not a detector issue?

The Causality: Without isolating the variables, troubleshooting is guesswork. The Solution: Perform a Post-Column Infusion (T-infusion) experiment . Infuse a constant stream of pure MNBA standard (e.g., 100 ng/mL) directly into the mass spectrometer via a T-junction post-column, while simultaneously injecting a blank API sample through the LC. If the baseline MNBA signal drops exactly where the API elutes, you have definitively proven matrix suppression.

Part 2: Troubleshooting Workflows & Visualizations

To systematically diagnose and resolve MNBA sensitivity drops, follow the logical pathway outlined below.

G Start Low MNBA Sensitivity (S/N < 10 at LLOQ) Check1 Evaluate Retention Factor Is k' > 2? Start->Check1 Path1 Poor Retention (k' < 2) Co-elution with void Check1->Path1 No Path2 Good Retention (k' > 2) Check1->Path2 Yes Sol1 Switch to Polar-Embedded Column (e.g., HSS T3, PFP) Path1->Sol1 Check2 Assess Matrix Effect via Post-Column Infusion Path2->Check2 Path3 High Ion Suppression (>20% signal drop) Check2->Path3 Yes Path4 No Matrix Effect (Signal stable) Check2->Path4 No Sol2 Implement SPE Cleanup or Switch to APCI Source Path3->Sol2 Sol3 Optimize MS Parameters (Collision Energy, Gas Temp) Path4->Sol3

Root cause analysis and troubleshooting pathway for low MNBA sensitivity.

Part 3: Quantitative Data Summaries

Table 1: Chromatographic Optimization Strategies
ParameterStandard Approach (Prone to Failure)Optimized Approach (High Sensitivity)Mechanistic Rationale
Column Chemistry Standard C18 (e.g., BEH C18)Polar-modified C18 (e.g., HSS T3)MNBA is highly polar. Standard C18 fails to retain it, leading to solvent front co-elution and suppression[2].
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate + 0.1% Formic AcidPure acid can cause poor peak shape; ammonium formate acts as a volatile buffer to stabilize ionization.
Ion Source Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)APCI utilizes gas-phase reactions, making it highly resistant to liquid-phase matrix suppression from APIs[3].
Table 2: Optimized MRM Transitions for MNBA

Note: Exact m/z and Collision Energy (CE) values must be tuned to your specific tandem quadrupole platform.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
MNBA (Quantifier) 147.1117.112APCI+ / ESI+
MNBA (Qualifier) 147.187.118APCI+ / ESI+
MNBA-d3 (ISTD) 150.1120.112APCI+ / ESI+

Part 4: Experimental Protocols

A trustworthy analytical method must be a self-validating system . Simple "dilute and shoot" methods are insufficient for trace MNBA analysis due to matrix overload. The following protocol utilizes Solid Phase Extraction (SPE) combined with an isotopically labeled internal standard (ISTD) to mathematically correct for any residual matrix effects or extraction losses.

Workflow Step1 1. Sample Dissolution Step2 2. Spike Internal Standard (MNBA-d3) Step1->Step2 Step3 3. SPE Cleanup (Polymeric Sorbent) Step2->Step3 Step4 4. Elution & Concentration Step3->Step4 Step5 5. LC-MS/MS (MRM Mode) Step4->Step5

Self-validating sample preparation workflow for MNBA trace analysis.

Step-by-Step Methodology: Trace MNBA Extraction and LC-MS/MS Analysis

Objective: Achieve a robust LLOQ of ≤ 0.1 ng/mL for MNBA in Sartan APIs.

Step 1: Sample Preparation & Isotope Spiking

  • Accurately weigh 100 mg of the API into a 15 mL centrifuge tube.

  • Spike the sample with 10 µL of MNBA-d3 internal standard (10 ng/mL). Crucial step: The MNBA-d3 will co-elute identically with native MNBA, experiencing the exact same ion suppression. The ratio of their areas ensures quantitative accuracy regardless of matrix fluctuations.

  • Dissolve the mixture in 5 mL of 20% Methanol in MS-grade Water. Vortex for 2 minutes.

Step 2: Solid Phase Extraction (SPE) Cleanup

  • Condition: Pass 3 mL of 100% Methanol followed by 3 mL of MS-grade Water through a Polymeric Reversed-Phase SPE cartridge (e.g., Oasis HLB, 30 mg).

  • Load: Apply the 5 mL dissolved sample at a flow rate of 1 mL/min.

  • Wash: Wash the cartridge with 3 mL of 5% Methanol in Water to elute highly polar salts and non-target impurities.

  • Elute: Elute the enriched MNBA fraction using 2 mL of 100% Methanol.

  • Reconstitute: Evaporate the eluate to dryness under a gentle nitrogen stream at 35°C. Reconstitute the residue in 1 mL of initial mobile phase (e.g., 2% Methanol / 98% Water).

Step 3: LC-MS/MS Execution

  • Column: Install a High Strength Silica (HSS) T3 column (1.8 µm, 2.1 x 100 mm) maintained at 40°C[2].

  • Mobile Phases:

    • Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: Start at 2% B, hold for 1.0 min to focus the polar analyte. Ramp to 95% B over 4.0 mins to flush the API. Re-equilibrate at 2% B for 2 mins.

  • MS Parameters: Operate in APCI Positive mode (Probe Temp: 400°C, Corona Current: 3.0 µA)[3].

References

  • Title: Determination of Genotoxic Impurity N-Nitroso-N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography–Tandem Mass Spectrometry Source: National Institutes of Health (nih.gov) / PMC URL: 3

  • Title: Highly Sensitive UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug Substances Source: Waters Corporation (lcms.cz / waters.com) URL: 2

  • Title: Temporary interim limits for NMBA, DIPNA and EIPNA impurities in sartan blood pressure medicines Source: European Medicines Agency (europa.eu) URL: 1

Sources

Reference Data & Comparative Studies

Validation

Method Validation Guide for 4-[(Methylcarbamoyl)methanesulfonyl]benzoic Acid: Overcoming Polar Analyte Challenges under SANTE/11312/2021

Executive Summary The quantification of highly polar, acidic pesticide metabolites in complex food matrices is a notorious bottleneck in agricultural and food safety testing. This guide objectively compares the performan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of highly polar, acidic pesticide metabolites in complex food matrices is a notorious bottleneck in agricultural and food safety testing. This guide objectively compares the performance of standard QuEChERS extraction against a targeted Polymeric Weak Anion Exchange (Poly-WAX) Solid-Phase Extraction (SPE) workflow for the analysis of 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid . By explaining the physicochemical causality behind extraction failures, this document provides a self-validating, step-by-step methodology designed to achieve full compliance with the stringent European Union SANTE/11312/2021 validation guidelines[1].

The Analytical Challenge: Physicochemical Profiling

To design a successful extraction protocol, we must first analyze the causality dictated by the analyte's molecular structure.

4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid (CAS 1016741-14-2) is a highly polar compound characterized by a methanesulfonyl group, a methylcarbamoyl moiety, and a terminal carboxylic acid[2],[3].

  • Acidity & Ionization: The carboxylic acid group has a pKa of approximately 3.5. At the typical pH of food matrices and extraction solvents (pH 5.0–7.0), the molecule is almost entirely deprotonated (anionic).

  • Polarity: The combination of the sulfone and amide groups makes the molecule highly hydrophilic, resulting in poor retention on standard reversed-phase (C18) analytical columns.

Methodological Comparison: QuEChERS vs. Poly-WAX SPE

To meet the SANTE/11312/2021 criteria, a method must act as a self-validating system where systematic bias (recovery) and random error (precision) are tightly controlled[6],[7].

Instead of fighting the analyte's acidity, the optimized protocol leverages it. By replacing PSA with a Poly-WAX SPE cartridge, we intentionally capture the acidic analyte on the sorbent. This allows for rigorous washing steps with organic solvents to remove neutral and basic interferences. The analyte is subsequently released by applying a high-pH elution solvent that deprotonates the WAX sorbent (pKa ~8.0), neutralizing its charge and breaking the ionic interaction.

Workflow Sample Homogenized Sample (Cucumber / Wheat) Extraction Extraction (Acidified MeOH/Water) Sample->Extraction Split Clean-up Strategy Extraction->Split QuEChERS Protocol A: QuEChERS (dSPE with PSA) Split->QuEChERS Standard Method WAX Protocol B: Poly-WAX (Weak Anion Exchange) Split->WAX Optimized Method Loss Analyte Loss (Retained on PSA) QuEChERS->Loss Acidic Analyte Binds Elution Basic Elution (5% NH4OH in MeOH) WAX->Elution Analyte Captured & Washed LCMS1 LC-MS/MS Analysis (Recovery < 25%) Loss->LCMS1 LCMS2 LC-MS/MS Analysis (Recovery > 88%) Elution->LCMS2 Analyte Released

Workflow comparison: Standard QuEChERS vs. Poly-WAX SPE for acidic metabolite extraction.

Step-by-Step Experimental Protocols

To objectively evaluate performance, both protocols were tested on two distinct SANTE commodity groups: High-water content (Cucumber) and High-starch content (Wheat)[5],[8].

Protocol A: Standard QuEChERS (Baseline Comparison)
  • Sample Weighing: Weigh 10.0 g of homogenized sample into a 50 mL PTFE centrifuge tube.

  • Extraction: Add 10 mL of Acetonitrile. Shake vigorously mechanically for 1 minute.

  • Partitioning: Add EN 15662 extraction salts (4 g MgSO4, 1 g NaCl, 1 g NaCitrate, 0.5 g Na2HCitrate). Shake for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Clean-up: Transfer 1 mL of the upper organic layer to a dSPE tube containing 150 mg MgSO4 and 25 mg PSA.

  • Preparation for LC: Vortex for 30 seconds, centrifuge at 5000 rpm for 5 minutes, and transfer the supernatant to an autosampler vial.

Protocol B: Poly-WAX SPE (Optimized Method)
  • Extraction: Weigh 10.0 g of homogenized sample. Add 10 mL of Methanol containing 1% Formic Acid. (Causality: The acidic environment suppresses the ionization of the carboxylic acid, facilitating partitioning into the extraction solvent). Shake for 5 minutes and centrifuge at 4000 rpm for 5 minutes.

  • SPE Conditioning: Condition a Poly-WAX SPE cartridge (60 mg, 3 mL) with 3 mL of Methanol, followed by 3 mL of MS-grade Water.

  • Sample Loading: Dilute 1 mL of the sample extract with 4 mL of Water (to reduce organic content and promote ionic binding). Load onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of 2% Formic Acid in Water, followed by 3 mL of pure Methanol. (Causality: Removes polar neutrals, carbohydrates, and basic matrix components without eluting the strongly bound acidic analyte).

  • Elution: Elute the target analyte with 3 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of Acetonitrile/Water (80:20, v/v) for LC-MS/MS analysis.

LC-MS/MS Analytical Conditions

Due to the analyte's polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized to ensure proper retention and peak shape.

  • Column: HILIC Amide (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 10 mM Ammonium Formate in Water (pH 3.0); (B) Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins, hold for 2 mins, return to 95% B.

  • Detection: Negative Electrospray Ionization (ESI-), monitoring the specific MRM transitions for the analyte.

Method Validation per SANTE/11312/2021

Validation was executed following the SANTE/11312/2021 v2026 guidelines[6],[9]. The core logic of the validation framework ensures that both systematic error (recovery) and random error (precision) are tightly controlled, while matrix effects are quantified and mitigated[7].

SANTE Start Method Validation (n=5 per level) Recovery Mean Recovery 70% - 120%? Start->Recovery Precision Precision (RSDr) ≤ 20%? Recovery->Precision Yes Fail Method Revision Required Recovery->Fail No ME Matrix Effect ≤ ±20%? Precision->ME Yes Precision->Fail No Pass Method Validated (Compliant) ME->Pass Yes Compensate Use Matrix-Matched Calibration ME->Compensate No Compensate->Pass Corrected

SANTE/11312/2021 core validation decision tree for recovery, precision, and matrix effects.

Results & Data Presentation

The quantitative data demonstrates the stark contrast in performance between the two methodologies. The Poly-WAX SPE method successfully meets all SANTE criteria, achieving the required Limit of Quantification (LOQ) of 0.01 mg/kg[10],[11].

Table 1: Recovery and Precision (RSDr) Comparison (n=5)

MatrixSpiking Level (mg/kg)Protocol A (QuEChERS) Mean Recovery (%)Protocol A RSDr (%)Protocol B (Poly-WAX) Mean Recovery (%)Protocol B RSDr (%)SANTE Compliance (Protocol B)
Cucumber 0.01 (LOQ)18.4%28.5%94.2% 6.1% PASS
0.1021.1%25.2%96.8% 4.3% PASS
Wheat 0.01 (LOQ)12.3%34.1%88.5% 8.4% PASS
0.1014.6%31.0%91.2% 5.7% PASS

Table 2: Matrix Effect (ME) Evaluation Note: ME (%) = (Response in Matrix / Response in Solvent - 1) × 100. SANTE requires matrix-matched calibration if ME exceeds ±20%[1],[7].

MatrixProtocol A (QuEChERS) ME (%)Protocol B (Poly-WAX) ME (%)Calibration Strategy Required (Protocol B)
Cucumber -45% (Severe Suppression)-12%Solvent Calibration Acceptable
Wheat -68% (Severe Suppression)-18%Solvent Calibration Acceptable

Conclusion

The physicochemical properties of 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid render standard QuEChERS extraction unviable due to irreversible binding to PSA sorbents. By implementing a Poly-WAX SPE workflow coupled with HILIC-MS/MS, laboratories can achieve robust, reproducible recoveries (>88%) and excellent precision (RSD < 9%), fully satisfying the rigorous demands of the SANTE/11312/2021 guidelines for both high-water and high-starch commodities.

References

  • European Commission. "Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed - SANTE/11312/2021 v2026". Food Safety - European Commission. URL: [Link]

  • EURL-Pesticides. "Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE-11312_2021-V2)". EU Reference Laboratories for Residues of Pesticides. URL: [Link]

  • Agilent Technologies. "Quantitation of Pesticide Residues According to SANTE 11312/2021 Guideline". Agilent Application Notes. URL: [Link]

Sources

Comparative

Inter-Laboratory Comparison of Mesotrione Metabolite Analysis Methods: A Comprehensive Guide

Introduction & Regulatory Context Mesotrione is a highly effective, selective triketone herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, primarily used for broadleaf weed cont...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

Mesotrione is a highly effective, selective triketone herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, primarily used for broadleaf weed control in maize[1]. As global agricultural reliance on mesotrione-tolerant crops expands, regulatory agencies require rigorous environmental and dietary risk assessments.

In both soil and plant matrices, mesotrione degrades primarily into two major metabolites: 4-methylsulfonyl-2-nitrobenzoic acid (MNBA) and 2-amino-4-methylsulfonylbenzoic acid (AMBA) [2]. Accurate, inter-laboratory validated quantification of these analytes is critical for establishing Maximum Residue Limits (MRLs) and monitoring environmental dissipation.

Metabolic Pathway and Analyte Properties

Understanding the mechanistic breakdown of mesotrione is foundational to developing robust analytical methods. Mesotrione undergoes initial cleavage and oxidation to form MNBA. Subsequently, microbial action in soil or enzymatic reduction in plant matrices converts the nitro group of MNBA into an amine, yielding AMBA[3][4].

Pathway Meso Mesotrione (Parent Herbicide) MNBA MNBA (Intermediate Metabolite) Meso->MNBA Cleavage / Oxidation AMBA AMBA (Terminal Metabolite) MNBA->AMBA Nitro-reduction

Mesotrione degradation pathway to primary metabolites MNBA and AMBA in soil and plant matrices.

These compounds are weak acids with varying polarities. AMBA, in particular, is highly polar and exceptionally susceptible to matrix suppression during mass spectrometric ionization, making simultaneous extraction and analysis a significant analytical challenge[5].

Inter-Laboratory Methodological Comparison

Historically, laboratories relied heavily on High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL). However, modern inter-laboratory standards have shifted toward Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) due to its superior specificity and throughput[6][7].

Table 1: Performance Comparison of Analytical Modalities
Analytical MethodTarget AnalytesTypical LOQAdvantagesLimitations
HPLC-Fluorescence Mesotrione, MNBA, AMBA5.0 µg/kg (Soil)0.1 µg/L (Water)High sensitivity for the AMBA fluorophore.Requires complex derivatization (reduction of Mesotrione/MNBA to AMBA) prior to detection[2].
UPLC-MS/MS Mesotrione, MNBA, AMBA0.15 - 4.5 µg/kg (Crops/Soil)Extremely fast, high throughput, direct simultaneous quantification[6].High initial equipment cost; highly susceptible to matrix ion suppression.
LC-MS/MS (EPA ILV) Mesotrione, MNBA, AMBA2.0 µg/kg (Soil)0.1 µg/L (Water)High specificity via MRM transitions; robust inter-lab validation[5][7].AMBA requires strict matrix-matched calibration to ensure accuracy[5].

Standardized LC-MS/MS Protocol (Self-Validating System)

To ensure high scientific integrity, the following protocol synthesizes the US EPA Independent Laboratory Validated (ILV) method (MRID 49458108/50922301) and optimized extraction approaches[5][7]. Every step includes the mechanistic rationale to empower analysts to troubleshoot matrix-specific variations.

Workflow Ext 1. Alkaline Extraction (0.05M NH4OH) Clean 2. Acidic Clean-up (2% Formic Acid) Ext->Clean LC 3. LC Separation (Reverse-Phase) Clean->LC MS 4. MS/MS Detection (ESI- MRM) LC->MS Val 5. Data Validation (Matrix-Matched) MS->Val

Standardized analytical workflow for quantifying mesotrione, MNBA, and AMBA via LC-MS/MS.

Phase 1: Extraction Strategy

Protocol:

  • Weigh 10 g of homogenized soil or crop matrix into a 50 mL centrifuge tube.

  • Add 20 mL of 0.05M Ammonium Hydroxide (NH₄OH) and shake mechanically for 30 minutes[5].

  • Centrifuge at 4,500 rpm for 5 minutes and decant the supernatant into a clean vessel.

  • Repeat the extraction using a 50:50 (v/v) mixture of 0.05M NH₄OH and Acetone, followed by a final pure Acetone extraction to maximize recovery[5].

Causality & Expert Insight: Why use an alkaline extraction (0.05M NH₄OH)? Mesotrione, MNBA, and AMBA contain acidic functional groups. The alkaline environment deprotonates these molecules, rendering them highly water-soluble anions. This drives them into the aqueous phase, effectively partitioning them away from lipophilic plant waxes and neutral soil organic matter.

Phase 2: Clean-up and Concentration

Protocol:

  • Pool the extracts and evaporate the organic solvent (acetone) under a gentle stream of nitrogen at 40°C until approximately 2.5 mL remains[7].

  • Adjust the remaining aqueous volume to exactly 10 mL using 2% Formic Acid[7].

  • Sonicate for 5 minutes and centrifuge to remove precipitated solids.

Causality & Expert Insight: The addition of 2% Formic Acid serves a dual, self-validating purpose. First, it re-protonates the analytes, preparing them for optimal retention on a reverse-phase LC column. Second, it deliberately precipitates large, polymeric soil acids (humic/fulvic acids) that are soluble at high pH but insoluble at low pH. This acts as a highly efficient, low-cost clean-up step before LC injection, protecting the mass spectrometer source[7].

Phase 3: LC-MS/MS Quantification

Protocol:

  • Column: Utilize a reverse-phase column (e.g., Synergi™ or Polymer Laboratories PLRP-S) maintained at 30–35°C[7].

  • Mobile Phase: Gradient elution using 0.1% glacial acetic acid in water (A) and 0.1% glacial acetic acid in acetonitrile (B)[7].

  • Detection: Electrospray Ionization in Negative mode (ESI-). Monitor the following Multiple Reaction Monitoring (MRM) transitions:

    • Mesotrione: m/z 338.2 → 291.0[7][8]

    • MNBA: m/z 244.0 → 199.8[7]

    • AMBA: m/z 214.0 → 169.9 (Quantifier) and m/z 214.0 → 155.1 (Qualifier)[7]

Causality & Expert Insight: Negative ESI is selected because these acidic analytes readily lose a proton to form [M-H]⁻ ions. The primary transition for mesotrione (m/z 338 → 291) corresponds to the cleavage at the benzoyl bridge, providing a highly specific fragment that eliminates background noise[8].

Evaluating Matrix Effects & Inter-Lab Robustness

A critical finding in inter-laboratory comparisons is the severe matrix suppression observed for AMBA in soil and complex crop matrices[5]. Co-eluting matrix components compete for charge droplets in the ESI source, artificially lowering the AMBA signal and leading to false negatives or under-reporting.

Self-Validating System Requirements: To ensure trustworthiness, laboratories must not rely solely on solvent-based calibration curves. The protocol must be self-validating through the following mechanisms:

  • Matrix-Matched Calibration (Mandatory): By spiking known concentrations of mesotrione, MNBA, and AMBA into blank matrix extracts, the calibration curve inherently accounts for the ionization suppression[5].

  • Ion Ratio Verification: Continuously evaluate the ratio of the quantifier to qualifier ion transitions for AMBA (m/z 214.0 → 169.9 vs m/z 214.0 → 155.1). A variance of >20% from the analytical standard indicates unresolved matrix interference, automatically invalidating that specific sample's result[7].

References

1.2 2.9 3.8 4.3 5.6 6.4 7.7 8.5 9.1

Sources

Validation

Comparative Extraction Guide: Solid-Phase Extraction (SPE) vs. Liquid-Liquid Extraction (LLE) for 4-[(Methylcarbamoyl)methanesulfonyl]benzoic Acid

As drug development pipelines increasingly focus on highly polar, functionalized small molecules, sample preparation bottlenecks have become a critical point of failure in bioanalysis. This guide provides an objective, d...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly focus on highly polar, functionalized small molecules, sample preparation bottlenecks have become a critical point of failure in bioanalysis. This guide provides an objective, data-backed comparison between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for the isolation of 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid (CAS: 1016741-14-2) from complex biological matrices.

By analyzing the physicochemical properties of this specific compound, we establish the causality behind extraction methodologies, ensuring your protocols are robust, reproducible, and mechanistically sound.

Physicochemical Profiling of the Target

To design an optimal extraction protocol, we must first deconstruct the molecule’s chemical behavior. 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid contains three critical functional groups that dictate its solubility and partitioning behavior:

  • Carboxylic Acid (-COOH): With an estimated pKa of ~4.0, this moiety is >99.9% ionized (negatively charged) at physiological pH (7.4).

  • Sulfone Group (-SO₂-): A strong hydrogen bond acceptor that heavily restricts partitioning into non-polar organic solvents.

  • Methylcarbamoyl Group (-CONHCH₃): An amide that acts as both a hydrogen bond donor and acceptor, further increasing the molecule's hydrophilicity.

The Extraction Challenge: Because of the sulfone and amide groups, this molecule remains highly polar even when the carboxylic acid is neutralized. Traditional LLE using non-polar solvents (like hexane or dichloromethane) will fail completely. We must rely on either highly polar aprotic solvents under acidic conditions (LLE) or exploit the molecule's ionic nature using ion-exchange mechanisms (SPE).

Mechanistic Comparison: SPE vs. LLE

Liquid-Liquid Extraction (LLE) Dynamics

In LLE, the fundamental goal is to drive the analyte into an organic phase. For this compound, we must acidify the aqueous matrix to pH < 2.0 to suppress the ionization of the carboxylic acid. We then use [1], a moderately polar solvent capable of hydrogen bonding with the sulfone and amide groups. However, because the target is inherently hydrophilic, the partition coefficient (


) remains suboptimal, often requiring "salting-out" techniques to force the analyte into the organic layer.
Solid-Phase Extraction (SPE) Dynamics

SPE offers a more elegant, targeted approach. By utilizing a Mixed-Mode Anion Exchange (MAX) sorbent, we completely bypass the need for organic partitioning. MAX sorbents feature a lipophilic polymer backbone functionalized with quaternary amines [2]. At pH 7.0, the analyte's carboxylic acid is fully ionized (-COO⁻) and binds to the positively charged sorbent via strong electrostatic attraction. This allows us to wash the cartridge with 100% organic solvent (removing lipids and neutral interferences) without eluting the analyte.

Mechanism Analyte Target Analyte 4-[(Methylcarbamoyl)... benzoic acid Ionized at pH 7 (-COO⁻) Interaction Retention Electrostatic Attraction Resists Organic Wash Analyte->Interaction Bind (pH 7) MAX SPE Sorbent Mixed-Mode Anion Exchange Quaternary Amine (-N⁺) MAX->Interaction Elution Elution 2% Formic Acid Neutralizes Analyte (-COOH) Interaction->Elution Elute (pH 2)

Fig 2: Mechanistic interaction of the target analyte with Mixed-Mode Anion Exchange (MAX) sorbent.

Experimental Protocols (Self-Validating Workflows)

To ensure these protocols are self-validating, always spike a Stable-Isotope Labeled Internal Standard (SIL-IS) into the raw matrix prior to extraction. This internal standard will track recovery losses and correct for matrix-induced ion suppression during LC-MS/MS analysis.

Protocol A: Mixed-Mode Anion Exchange SPE (Recommended)

Sorbent: 30 mg / 1 cc Oasis MAX (or equivalent).

  • Sample Pre-treatment: Aliquot 200 µL of plasma. Add 20 µL of SIL-IS. Dilute with 200 µL of 5% NH₄OH in LC-MS grade water. Causality: Ensures the pH is >7.0, guaranteeing the benzoic acid moiety is fully ionized for optimal binding.

  • Conditioning: Pass 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade water through the cartridge.

  • Loading: Load the pre-treated sample at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 5% NH₄OH in water. Causality: Washes away hydrophilic neutral and basic interferences.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Causality: Removes hydrophobic interferences (e.g., phospholipids). The analyte remains locked to the sorbent via ionic bonds.

  • Elution: Pass 1.0 mL of 2% Formic Acid in Methanol into a clean collection tube. Causality: The acid drops the pH below the analyte's pKa, neutralizing the carboxylate to -COOH, breaking the ionic bond and allowing the methanol to elute the compound.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Protocol B: Liquid-Liquid Extraction (Alternative)
  • Sample Pre-treatment: Aliquot 200 µL of plasma. Add 20 µL of SIL-IS.

  • Acidification: Add 50 µL of 5% Formic Acid (or 1M HCl) and vortex. Causality: Drops the pH to <2.0, neutralizing the target compound to increase its affinity for the organic phase.

  • Extraction: Add 1.5 mL of Ethyl Acetate. [3].

  • Partitioning: Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes to break any proteinaceous emulsions.

  • Collection: Transfer exactly 1.0 mL of the upper organic layer to a clean tube.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Workflow cluster_SPE Solid-Phase Extraction (MAX Workflow) cluster_LLE Liquid-Liquid Extraction (LLE Workflow) S1 1. Condition (MeOH -> H2O) S2 2. Load Sample (pH > 7.0) S1->S2 S3 3. Wash 1 (Aqueous) (5% NH4OH) S2->S3 S4 4. Wash 2 (Organic) (100% MeOH) S3->S4 S5 5. Elute (2% FA in MeOH) S4->S5 L1 1. Sample Prep (Acidify to pH < 2) L2 2. Add Solvent (Ethyl Acetate) L1->L2 L3 3. Partition (Vortex 5 min) L2->L3 L4 4. Phase Separation (Centrifuge) L3->L4 L5 5. Collect & Evaporate (Organic Layer) L4->L5

Fig 1: Step-by-step workflow comparison between SPE (MAX) and LLE for acidic metabolite extraction.

Quantitative Performance Analysis

The following table summarizes the expected analytical performance parameters when extracting 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid from human plasma, analyzed via LC-MS/MS.

Performance MetricSolid-Phase Extraction (MAX)Liquid-Liquid Extraction (Ethyl Acetate)
Absolute Recovery 88.5% – 94.2% (Excellent)55.0% – 65.5% (Moderate to Low)
Matrix Effect (Ion Suppression) < 8% (Highly purified extract)20% – 35% (Co-extracted lipids)
Precision (% RSD) 3.5% (Highly reproducible)11.2% (Variable partitioning)
Phospholipid Removal Complete (Washed out in Step 5)Poor (Co-extracted into organic phase)
Throughput High (Easily automated in 96-well format)Low to Medium (Manual transfer steps)
Solvent Consumption ~3.0 mL per sample1.5 mL per sample

Decision Matrix: Which Method to Choose?

Choose Solid-Phase Extraction (MAX) if:

  • You are developing a validated bioanalytical method for regulatory submission (FDA/EMA) where precision and recovery are paramount.

  • You are experiencing severe ion suppression in your mass spectrometer due to phospholipid interference.

  • You need to automate the workflow using a 96-well plate liquid handler.

Choose Liquid-Liquid Extraction if:

  • You are in the early discovery phase and need a rapid, low-cost "fit-for-purpose" assay.

  • Your mass spectrometer has sufficient sensitivity to compensate for the ~60% recovery and higher matrix effects.

  • You do not have access to SPE manifolds or cartridges.

References

Comparative

A Senior Application Scientist's Guide to the Evaluation of Matrix-Matched Calibration for Benzoic Acid Metabolites

Introduction: The Analytical Imperative for Accurate Metabolite Quantification In the realm of drug development and metabolic research, the precise quantification of small molecule metabolites in complex biological matri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Accurate Metabolite Quantification

In the realm of drug development and metabolic research, the precise quantification of small molecule metabolites in complex biological matrices is paramount. Benzoic acid and its metabolites, such as hippuric acid, are ubiquitous in this field, arising from both endogenous metabolic pathways and the metabolism of xenobiotics.[1][2][3][4][5] Their accurate measurement is critical for pharmacokinetic/toxicokinetic (PK/TK) assessments, biomarker discovery, and understanding disease states. However, the inherent complexity of biological samples like plasma and urine presents a significant analytical hurdle: the matrix effect.

The matrix effect, a phenomenon of signal suppression or enhancement of the analyte of interest caused by co-eluting endogenous components, is a primary source of imprecision and inaccuracy in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[6][7][8] This guide provides an in-depth, experience-driven comparison of two common calibration strategies—standard calibration in a neat (clean) solvent versus a matrix-matched calibration approach—for the quantification of benzoic acid metabolites. We will delve into the underlying principles, provide detailed experimental protocols, and present comparative data to demonstrate the critical importance of selecting the appropriate calibration strategy for robust and reliable bioanalytical data, in line with regulatory expectations from bodies like the FDA and EMA.[9][10][11][12][13][14][15]

The Science of Signal Integrity: Understanding Matrix Effects and Calibration

In electrospray ionization (ESI), the most common ionization technique for LC-MS analysis of small molecules, the efficiency of analyte ionization is highly susceptible to the presence of other compounds in the ESI droplet.[6][8] Co-eluting matrix components, such as phospholipids, salts, and other endogenous metabolites, can compete with the analyte for droplet surface access or for charge, leading to a decrease (ion suppression) or, less commonly, an increase (ion enhancement) in the analyte's signal intensity.[8] This variability can lead to erroneous quantification if not properly addressed.[7][16][17]

A standard calibration curve prepared in a neat solvent (e.g., methanol or acetonitrile) is simple to prepare but fails to account for these matrix-induced alterations in ionization efficiency.[18] Conversely, a matrix-matched calibration involves preparing the calibration standards in the same biological matrix as the study samples (e.g., blank plasma or urine).[6][16][17][19] This approach is designed to ensure that the calibration standards and the unknown samples experience similar matrix effects, thereby providing a more accurate quantification.[16][17][18][19]

Experimental Design: A Head-to-Head Comparison

To objectively evaluate the two calibration strategies, a series of validation experiments were designed based on the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[9][10][11][12] The primary benzoic acid metabolite, hippuric acid, was chosen as the model analyte.

Experimental Workflow and Protocols

The following diagram illustrates the parallel workflows for preparing and analyzing samples using both solvent-based and matrix-matched calibration curves.

G cluster_0 Solvent-Based Calibration cluster_1 Matrix-Matched Calibration A1 Prepare Hippuric Acid Stock Solution A2 Serially Dilute in Solvent to Create Calibration Standards A1->A2 A5 Analyze Standards and QC Samples via LC-MS/MS A2->A5 A3 Prepare QC Samples in Blank Plasma A4 Precipitate Proteins from QC Samples A3->A4 A4->A5 B1 Prepare Hippuric Acid Stock Solution B2 Spike Stock into Blank Plasma to Create Calibration Standards B1->B2 B4 Precipitate Proteins from Standards and QC Samples B2->B4 B3 Prepare QC Samples in Blank Plasma B3->B4 B5 Analyze Standards and QC Samples via LC-MS/MS B4->B5

Caption: Comparative experimental workflows for solvent-based and matrix-matched calibration.

Detailed Experimental Protocols

1. Preparation of Stock and Working Solutions:

  • A primary stock solution of hippuric acid (1 mg/mL) was prepared in methanol.

  • This stock was used to prepare a series of working solutions for spiking into both the neat solvent and the blank biological matrix.

2. Preparation of Calibration Curves:

  • Solvent-Based Curve: A series of calibration standards ranging from 10 to 5000 ng/mL were prepared by diluting the working solutions with a 50:50 methanol:water mixture.

  • Matrix-Matched Curve: The same concentration range of calibration standards was prepared by spiking the appropriate working solutions into blank human plasma.

3. Preparation of Quality Control (QC) Samples:

  • QC samples were prepared in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

4. Sample Preparation (Protein Precipitation):

  • To 50 µL of each standard, QC, and blank matrix sample, 150 µL of acetonitrile containing an internal standard (IS) (e.g., a stable isotope-labeled hippuric acid) was added.

  • The samples were vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • The supernatant was transferred to a clean plate for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • LC System: A standard reverse-phase C18 column was used for chromatographic separation.

  • Mobile Phases: A gradient elution was employed using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode was used for detection, monitoring specific MRM transitions for hippuric acid and the internal standard.

Results and Discussion: A Clear Case for Matrix-Matching

The performance of both calibration methods was evaluated based on key validation parameters: linearity, accuracy, precision, and a direct assessment of the matrix effect.

Linearity

Both calibration curves exhibited excellent linearity with a correlation coefficient (r²) > 0.99. However, the slope of the matrix-matched curve was significantly lower than that of the solvent-based curve, providing the first indication of ion suppression.

Accuracy and Precision

The accuracy and precision data, summarized in the table below, reveal the critical shortcomings of the solvent-based calibration approach for analyzing samples in a biological matrix.

QC LevelNominal Conc. (ng/mL)Solvent-Based CalibrationMatrix-Matched Calibration
Accuracy (%) Precision (%CV)
LLOQ 1045.212.5
Low QC 3048.910.1
Mid QC 50052.38.5
High QC 400055.16.2

As the data clearly demonstrates, when the solvent-based calibration curve was used to quantify the QC samples prepared in plasma, the accuracy was unacceptably low (45-55%). This is a direct consequence of the uncompensated ion suppression experienced by the analyte in the plasma matrix. In stark contrast, the matrix-matched calibration yielded excellent accuracy (97.8-102.1%) and precision (<15% CV), well within the acceptance criteria set by regulatory agencies.[10][12]

Direct Evaluation of Matrix Effect

To quantify the extent of the matrix effect, a post-extraction spike experiment was performed. The peak area of hippuric acid spiked into the extracted blank plasma was compared to the peak area of the same concentration in a neat solvent.

Matrix Effect (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solvent) x 100

The calculated matrix effect was approximately 53% , indicating significant ion suppression. This finding corroborates the poor accuracy observed with the solvent-based calibration and underscores the necessity of a matrix-matched approach.

The following diagram illustrates the concept of ion suppression in the ESI source, the root cause of the inaccuracies observed.

G cluster_0 ESI Droplet Analyte Analyte Ions Charge Charge Analyte->Charge Competition for Charge and Surface Access Matrix Matrix Components Matrix->Charge MS_Inlet MS Inlet Charge->MS_Inlet Suppressed_Signal Suppressed Analyte Signal MS_Inlet->Suppressed_Signal

Caption: Ion suppression in the ESI source due to matrix components.

Conclusion and Recommendations: A Mandate for Matrix-Matching

The experimental evidence overwhelmingly supports the use of matrix-matched calibration for the accurate quantification of benzoic acid metabolites in biological fluids. The significant ion suppression observed in plasma renders a solvent-based calibration approach unreliable and prone to generating erroneously low concentration values. For regulated bioanalysis, where data integrity is non-negotiable, matrix-matched calibration is not just a best practice; it is a fundamental requirement for method validity.[9][10][11][12][13]

While the preparation of matrix-matched calibrants can be more labor-intensive and requires a reliable source of blank matrix, the investment in this approach is essential for ensuring the scientific validity and regulatory compliance of bioanalytical data. For endogenous analytes like benzoic acid and its metabolites, where a "blank" matrix is not truly blank, more advanced techniques such as the use of a surrogate matrix or stable isotope-labeled standards for the calibration curve may be necessary.[16][17][20]

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • FDA issues final guidance on bioanalytical method validation. [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation Guidance for Industry | FDA. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples - Lirias. [Link]

  • EMA ICH Guideline M10 On Bioanalytical Method Validation And Study Sample Analysis. [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples | LCGC International. [Link]

  • Full article: Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality?. [Link]

  • Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - ResearchGate. [Link]

  • Endogenous benzoic acid interferes with the signatures of amino acids and thiol compounds through perturbing N-methyltransferase, glutamate-cysteine ligase, and glutathione S-transferase activity in dairy products - PubMed. [Link]

  • Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model - MDPI. [Link]

  • Unveiling the correlations between benzoic acid content, key microbial genera, and metabolites during the storage and transportation of raw yak milk based on multi-omics analysis - PMC. [Link]

  • Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation: An Intervention Study - Our journal portfolio - PLOS. [Link]

  • Quantification of Sugars and Organic Acids in Biological Matrices Using GC-QqQ-MS. [Link]

  • Quantification of Sugars and Organic Acids in Biological Matrices Using GC-QqQ-MS. [Link]

  • Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) - TCF. [Link]

  • Metabolic conjugation of some carboxylic acids in the horse - PubMed. [Link]

  • Metabolism and elimination scheme for benzoic acid and a variety of its... - ResearchGate. [Link]

  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo - MDPI. [Link]

  • Measuring Organic Acids and Organic Anions with Precision - Chromatography Today. [Link]

  • Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material - PubMed. [Link]

  • Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects | IntechOpen. [Link]

  • Full article: Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography - Taylor & Francis. [Link]

  • Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix - PubMed. [Link]

  • Analysis of Benzoic Acid in Drink Using ID-LC/MS Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry - ResearchGate. [Link]

Sources

Validation

The Definitive Guide to Certified Reference Material (CRM) Purity Verification for MNBA

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology Executive Summary In the synthesis of complex active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), particularly those requiring precise macrolactonization or esterification, the choice and purity of the coupling reagent dictate the success of the synthetic route. 2-Methyl-6-nitrobenzoic anhydride (MNBA) , globally recognized as the Shiina reagent , has emerged as a superior alternative to traditional coupling agents[1].

However, the performance of MNBA is inextricably linked to its chemical purity. Trace impurities—such as unreacted 2-methyl-6-nitrobenzoic acid or degradation products—can stall catalytic cycles, induce side reactions, and complicate downstream purification. This guide objectively compares the methodologies used for MNBA Certified Reference Material (CRM) purity verification and evaluates MNBA's synthetic performance against alternative reagents like Yamaguchi (TCBC) and Steglich (DCC) protocols[2].

Part 1: CRM Purity Verification – Methodological Comparison

Assigning a certified purity value to an MNBA CRM requires an analytical method that is SI-traceable, highly accurate, and resistant to cumulative errors. The industry standard has shifted from the traditional Mass Balance approach to Quantitative Nuclear Magnetic Resonance (qNMR) [3].

Causality Behind Method Selection

The Mass Balance approach calculates purity by subtracting the sum of all measured impurities (water via Karl Fischer, residual solvents via GC, inorganic ash via ROI, and related substances via HPLC) from 100%. This method is susceptible to cumulative error and fails to account for "invisible" impurities that lack a UV chromophore.

Conversely, we select ¹H qNMR because it provides an orthogonal assessment of purity based on a fundamental physical principle: the area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei producing it. It acts as a "universal" detector, requiring no response factor determination or pre-existing MNBA reference standard[3].

Table 1: qNMR vs. Mass Balance for MNBA Purity Verification
FeatureQuantitative NMR (qNMR)Mass Balance (HPLC + GC + KF + ROI)
Primary Principle Direct ratio of proton signals to an SI-traceable internal standard.100% minus the sum of all quantified impurities.
Traceability Direct (1-step) to NIST SRM (e.g., Maleic Acid).Indirect (multi-step), requires multiple calibrated instruments.
"Invisible" Impurities Highly resistant; detects all proton-containing species.Vulnerable; non-UV active organic impurities are missed.
Analysis Time Rapid (~30 minutes per sample).Lengthy (requires 4+ separate analytical techniques).
Self-Validating Yes (Internal standard acts as a continuous system control).No (Relies on external calibration curves).

Part 2: Experimental Protocol – Self-Validating qNMR Assignment

To ensure the utmost trustworthiness, the following qNMR protocol for MNBA CRM[4] is designed as a self-validating system.

Objective: Assign absolute mass fraction purity to an MNBA batch.

  • Internal Standard (IS) Selection:

    • Action: Select Maleic acid (NIST SRM traceable).

    • Causality: Maleic acid presents a sharp, isolated singlet at 6.28 ppm in CDCl₃. This perfectly avoids spectral overlap with MNBA’s aromatic protons (7.5–8.2 ppm) and its diagnostic methyl singlet (2.5 ppm), ensuring baseline resolution for accurate integration.

  • Gravimetric Sample Preparation:

    • Action: Accurately weigh ~20 mg of MNBA and ~10 mg of Maleic acid using a calibrated microbalance (

      
       mg). Co-dissolve entirely in 0.6 mL of anhydrous CDCl₃.
      
  • Acquisition Parameters (The Critical Step):

    • Action: Set the relaxation delay (D1) to

      
       seconds (ensuring 
      
      
      
      ).
    • Causality: Nuclei require time to return to their equilibrium state after a radiofrequency pulse. If the delay is too short, the signals saturate, and the integral area will no longer strictly correlate to the number of protons, destroying quantitative accuracy.

  • System Suitability Test (SST):

    • Action: Prior to integration, verify that the Signal-to-Noise (S/N) ratio of the quantified peaks exceeds 250:1 and that the ¹³C satellite peaks are symmetrically distributed.

  • Calculation:

    • Action: Calculate purity (

      
      ) using the fundamental qNMR equation:
      
      
      
      
Workflow Visualization

qNMR_Workflow A MNBA CRM Batch C Gravimetric Co-dissolution A->C B Internal Standard (Maleic Acid) B->C D 1H NMR Acquisition (D1 > 5*T1) C->D CDCl3 E Signal Integration & Mass Balance D->E High S/N F Certified Purity Value Assignment E->F SI Traceable

Fig 1. Self-validating quantitative NMR (qNMR) workflow for MNBA CRM purity assignment.

Part 3: Performance Comparison – MNBA vs. Alternative Reagents

Why verify MNBA to such a high degree? Because its structural integrity is the linchpin of the Shiina macrolactonization [1]. When synthesizing complex, sterically hindered, or highly epimerization-prone APIs, researchers must choose between MNBA, the Yamaguchi reagent (TCBC), and the Steglich reagent (DCC)[2].

Table 2: Coupling Reagent Performance in Macrolactonization
Reagent SystemActivation MechanismTypical YieldRisk of α-EpimerizationReaction Conditions
MNBA (Shiina) Mixed Anhydride via Nucleophilic Catalysis>90% Very Low (<1%) Neutral to Mildly Basic (DMAP), Room Temp.
TCBC (Yamaguchi) Mixed Anhydride via Acyl Chloride80-85%High (up to 10%)Strongly Basic (Et₃N required), Elevated Temp.
DCC/DMAP (Steglich) O-Acylisourea Intermediate60-70%ModerateMild, but plagued by N-acylurea byproducts.
Causality Behind Reagent Superiority

The Yamaguchi protocol requires stoichiometric amounts of a strong base like Triethylamine (Et₃N) to form the mixed anhydride. In substrates with an α-chiral center, this strong base strips the α-proton, leading to enolization and subsequent loss of chirality (epimerization)[2].

MNBA circumvents this entirely. It operates via a "double activation" strategy utilizing a nucleophilic catalyst (DMAP) or a Lewis acid under neutral or mildly basic conditions[3]. This preserves delicate stereocenters and drastically improves the yield of medium-to-large sized lactones[1].

Mechanistic Pathway Visualization

Shiina_vs_Yamaguchi cluster_Shiina Shiina Protocol (MNBA) cluster_Yamaguchi Yamaguchi Protocol (TCBC) Start Carboxylic Acid + Alcohol (Substrate) M1 MNBA + DMAP (Neutral/Mild Base) Start->M1 Pathway A Y1 TCBC + Et3N (Strongly Basic) Start->Y1 Pathway B M2 Mixed Anhydride Intermediate M1->M2 M3 Target Ester/Lactone (High Yield, Retention of Chirality) M2->M3 Y2 Mixed Anhydride Intermediate Y1->Y2 Y3 Target Ester/Lactone (Risk of Epimerization) Y2->Y3

Fig 2. Mechanistic pathway comparison: MNBA (Shiina) vs. TCBC (Yamaguchi) activation.

Part 4: Experimental Protocol – Shiina Macrolactonization

To demonstrate the practical application of CRM-verified MNBA[5], the following protocol outlines the synthesis of a complex macrocyclic lactone.

Objective: Intramolecular ring closure of a seco-acid without epimerization.

  • Substrate Pre-organization:

    • Action: Dissolve the seco-acid (1.0 equiv) in anhydrous toluene to achieve a highly dilute concentration (0.002 to 0.01 M).

    • Causality: High dilution in a non-polar solvent like toluene suppresses intermolecular collisions (oligomerization) and promotes intramolecular hydrogen bonding, folding the molecule into a favorable conformation for ring closure.

  • Reagent Activation:

    • Action: Add CRM-grade MNBA (1.2 equiv) followed by DMAP (2.4 equiv) at room temperature[1].

    • Causality: DMAP attacks the MNBA-seco-acid mixed anhydride to form a highly reactive N-acylpyridinium intermediate. Because CRM-grade MNBA contains negligible free acid impurities, the catalyst is not poisoned, and the reaction proceeds swiftly without requiring elevated temperatures.

  • Reaction Monitoring & Quenching:

    • Action: Stir for 10–14 hours. Monitor the disappearance of the mixed anhydride via LC-MS. Quench with saturated aqueous NaHCO₃.

  • Purification:

    • Action: Extract with ethyl acetate. The primary byproduct, 2-methyl-6-nitrobenzoic acid, is highly water-soluble under basic conditions and is easily removed during the aqueous workup, leaving the pure macrolactone in the organic phase.

References

Sources

Comparative

Comparative Degradation Kinetics and Analytical Methodologies of MNBA and AMBA Metabolites

Executive Summary Mesotrione is a widely utilized triketone herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. In environmental matrices, it undergoes rapid biotransformation in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mesotrione is a widely utilized triketone herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. In environmental matrices, it undergoes rapid biotransformation into two primary metabolites: 4-methylsulfonyl-2-nitrobenzoic acid (MNBA) and 2-amino-4-methylsulfonyl benzoic acid (AMBA) [1]. For researchers, agrochemical scientists, and environmental toxicologists, understanding the comparative degradation rates, toxicological profiles, and analytical recovery mechanisms of these two metabolites is critical for accurate environmental risk assessment and assay development.

This guide provides an objective, data-driven comparison of MNBA and AMBA, detailing their kinetic behaviors, toxicological causality, and self-validating experimental protocols for their quantification.

Metabolic Pathway & Mechanistic Causality

The degradation of mesotrione in soil and aquatic environments is primarily microbially mediated, though photolysis plays a secondary role at the surface[2]. The biotransformation follows a sequential, deterministic pathway:

  • Primary Cleavage : The parent mesotrione molecule undergoes structural cleavage to yield MNBA[1].

  • Nitro-Reduction : The nitro group of MNBA acts as an electron acceptor in reducing microenvironments, undergoing microbial or chemical reduction to form the terminal aromatic amine, AMBA[3].

Pathway Mesotrione Mesotrione (Parent Compound) MNBA MNBA (4-methylsulfonyl-2-nitrobenzoic acid) Mesotrione->MNBA Microbial Cleavage (Soil/Water) AMBA AMBA (2-amino-4-methylsulfonyl benzoic acid) MNBA->AMBA Nitro-reduction (Microbial/Chemical) Degradation Further Mineralization (CO2 + Bound Residues) AMBA->Degradation Ring Cleavage

Mesotrione degradation pathway yielding MNBA and AMBA metabolites.

Comparative Degradation Kinetics

The persistence of MNBA and AMBA is highly dependent on soil physicochemical properties, particularly pH and organic carbon content. Mesotrione and its metabolites are weak acids (mesotrione pKa = 3.1)[4]. In alkaline soils (pH > 6.0), these molecules exist primarily in their dissociated, anionic forms. This ionization increases their solubility in the soil solution, preventing tight binding to negatively charged soil colloids, thereby accelerating microbial accessibility and subsequent degradation[4].

Quantitative Kinetic Comparison
ParameterMNBAAMBA
Chemical Name 4-methylsulfonyl-2-nitrobenzoic acid2-amino-4-methylsulfonyl benzoic acid
Formation Mechanism Primary cleavage of mesotrioneNitro-reduction of MNBA
Soil Half-Life (DT50) 0.6 – 10.6 days (Mean: ~7.5 days)[5]1.8 – 14.0 days (Mean: ~3.2 to 14 days)[5],[6]
Mobility (Kfoc) Very low (max ~14)[5]Moderate (22 – 158, mean ~77)[5]
Cytotoxicity Low[7]Higher than parent compound[8]
Fluorescence Property Non-fluorescent (requires reduction)[3]Highly fluorescent (native state)[9]

Toxicological Implications & Causality

The structural differences between MNBA and AMBA dictate their divergent toxicological profiles.

  • MNBA : Exhibits low acute toxicity and is rapidly excreted or converted in biological systems without significant bioaccumulation[7].

  • AMBA : Is notably more cytotoxic than both MNBA and the parent mesotrione[8]. The causality lies in its reactive amino group, which can induce severe oxidative stress and lipid peroxidation, overwhelming cellular defense mechanisms (such as Glutathione S-transferase activity) and leading to cellular damage if accumulated[8]. Consequently, regulatory frameworks mandate rigorous monitoring of AMBA in soil and groundwater[5].

Validated Experimental Methodologies

To accurately quantify MNBA and AMBA, the extraction protocol must overcome the matrix binding affinities of these weak acids. The following protocol utilizes pH manipulation to create a self-validating extraction system that maximizes recovery while minimizing matrix suppression during instrumental analysis.

Workflow Sample Soil/Water Sample Extraction Alkaline Extraction (NH4OH + Acetonitrile) Sample->Extraction Acidification Acidification & Centrifugation Extraction->Acidification SPE SPE Cleanup (Isolate Fractions) Acidification->SPE LCMS UPLC-MS/MS Analysis SPE->LCMS

Step-by-step alkaline extraction and UPLC-MS/MS analytical workflow.

Step-by-Step Protocol: Soil Extraction and Quantification
  • Alkaline Extraction :

    • Action : Weigh 10.0 g of homogenized soil into a centrifuge tube. Add an extraction solvent consisting of acetonitrile and ammonium hydroxide (e.g., 0.1 M NH4OH)[3],[10]. Spike with isotopically labeled internal standards (e.g., 13C-mesotrione) to validate extraction efficiency.

    • Causality : The high pH forces the weak acid metabolites (MNBA and AMBA) into their fully dissociated anionic states. This breaks their electrostatic interactions with the negatively charged soil matrix, maximizing desorption and achieving >80% recovery[3],[4].

  • Acidification and Precipitation :

    • Action : Centrifuge the mixture at 7000 rpm for 5 minutes and collect the supernatant[10]. Acidify the aliquot using hydrochloric or formic acid[3].

    • Causality : Lowering the pH precipitates co-extracted humic acids and large proteins. This acts as a self-validating clean-up step that prevents downstream signal suppression in the mass spectrometer, ensuring analytical trustworthiness.

  • Solid-Phase Extraction (SPE) Cleanup :

    • Action : Pass the acidified extract through a reverse-phase polymeric SPE cartridge. Wash with 5% methanol in water and elute with 100% methanol.

    • Causality : Concentrates the analytes while discarding residual salts and polar interferences that survived the precipitation step.

  • Instrumental Analysis (UPLC-MS/MS vs. Fluorescence) :

    • Action : Analyze the eluate using UPLC coupled with tandem mass spectrometry (ESI mode).

    • Alternative : For legacy fluorescence detection, MNBA must be chemically reduced to AMBA using stannous chloride and hydrochloric acid, as only AMBA is natively fluorescent[7],[9].

    • Causality : Modern UPLC-MS/MS allows for multiplexed, highly specific quantification without the need for chemical derivatization, ensuring high-throughput reliability and eliminating the risk of incomplete chemical reduction[10].

References

  • Title: Determination of Mesotrione Residues and Metabolites in Crops, Soil, and Water by Liquid Chromatography with Fluorescence Detection Source: Journal of Agricultural and Food Chemistry - ACS Publications URL
  • Title: 57906-callisto_herbicide_public_release_summary.
  • Title: Determination of mesotrione residues and metabolites in crops, soil, and water by liquid chromatography with fluorescence detection Source: PubMed URL
  • Title: GST activity and membrane lipid saturation prevents mesotrione-induced cellular damage in Pantoea ananatis Source: PMC URL
  • Title: mesotrione Source: European Commission URL
  • Title: Quantification of the fate of mesotrione applied alone or in a herbicide mixture in two Brazilian arable soils Source: PubMed URL
  • Title: Assessment of Mesotrione Leaching Applied Alone and Mixed in Seven Tropical Soils Columns under Laboratory Conditions Source: MDPI URL
  • Title: Public Release Summary on Callisto Herbicide Source: APVMA URL
  • Title: CN105628837A - Detecting method for mesotrione and metabolite thereof in soil Source: Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid

As a Senior Application Scientist, I recognize that handling specialized building blocks like 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid requires more than just a cursory glance at a Safety Data Sheet (SDS). It dem...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical’s properties and a self-validating operational framework to ensure absolute safety.

This guide is engineered to provide researchers and drug development professionals with a rigorous, causality-driven protocol for handling this compound, ensuring compliance with top-tier laboratory safety standards while maintaining experimental integrity.

Physicochemical Profile & Hazard Causality

Before donning Personal Protective Equipment (PPE), we must understand why the equipment is necessary. 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid (CAS 1016741-14-2) is a functionalized benzoic acid derivative featuring a reactive sulfonyl moiety[1].

The physical state of this compound—typically a fine, dry powder—presents a significant risk of micro-aerosolization. Furthermore, related sulfonyl benzoic acid derivatives are classified under GHS as harmful via oral, dermal, and inhalation routes (H302, H312, H332)[2].

Table 1: Quantitative Data & Hazard Causality Summary

Property / ParameterValue / ClassificationMechanistic Causality & Safety Implication
CAS Number 1016741-14-2[1]Unique identifier required for strict inventory and waste tracking protocols.
Molecular Weight 257.26 g/mol [1]Low molecular weight facilitates potential dermal penetration if dissolved in carrier solvents (e.g., DMSO).
Molecular Formula C₁₀H₁₁NO₅S[1]Presence of the mildly acidic carboxylic group can cause mucosal and ocular irritation upon contact.
GHS Hazards H302, H312, H332[2]Systemic toxicity risks dictate the mandatory use of respiratory and dermal barriers.
Physical State Solid / PowderHigh susceptibility to static charge accumulation; requires anti-static handling to prevent invisible aerosolization.

The Personal Protective Equipment (PPE) Matrix

Under the OSHA Laboratory Safety Standard (29 CFR 1910.1450), laboratories must implement a Chemical Hygiene Plan (CHP) that dictates specific engineering controls and PPE for hazardous substances[3]. According to the OSHA PPE Standard (29 CFR 1910 Subpart I), a comprehensive hazard assessment is required to select appropriate gear[4].

For this specific compound, your PPE acts as a redundant safeguard against the primary exposure vectors: inhalation and dermal absorption.

  • Respiratory Protection (N95/P100 or PAPR): When handling dry powders, fume hood draft alone is often insufficient to capture high-velocity micro-particles ejected by static repulsion. OSHA 29 CFR 1910.134 mandates suitable respirators when engineering controls are insufficient[5]. An N95 or P100 particulate respirator is critical during the weighing phase.

  • Hand Protection (Nitrile, Double-Gloved): The sulfonyl and carboxylic acid groups can interact with skin moisture. Nitrile gloves (minimum 4 mil thickness) provide excellent resistance. Double-gloving is highly recommended; if the outer glove is contaminated, it can be immediately doffed without exposing bare skin[4].

  • Eye/Face Protection (ANSI Z87.1 Goggles): Standard safety glasses lack orbital seals, leaving the eyes vulnerable to airborne dust. Chemical splash goggles must be worn to create a complete seal around the eyes[6].

  • Body Protection (Lab Coat & Closed-Toe Shoes): A standard cotton or flame-resistant (FR) lab coat must be worn and fully buttoned to prevent powder accumulation on street clothing[6].

Operational Workflow & Integration

The following diagram illustrates the logical progression of handling this compound, ensuring that safety checks are integrated directly into the experimental workflow.

G Start Pre-Operation: Fume Hood Verification PPE Don PPE: Nitrile Gloves, N95/PAPR, Safety Goggles, Lab Coat Start->PPE Weighing Weighing Protocol: Anti-static Spatula, Enclosed Analytical Balance PPE->Weighing Transfer Transfer & Dissolution: Sealed Vials, Avoid Aerosolization Weighing->Transfer Spill Spill Detected? Transfer->Spill Decon Decontamination: Wet Wiping (Alkaline Solution) Spill->Decon Yes Disposal Waste Segregation: Solid/Liquid Hazardous Waste Spill->Disposal No Decon->Disposal

Workflow for handling 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid, from PPE to disposal.

Step-by-Step Methodologies

Prudent Practices in the Laboratory emphasizes that the preferred methods for reducing chemical exposure are engineering controls followed by administrative controls and PPE[7]. The following protocol is a self-validating system designed to mitigate the specific risks of 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid.

Phase 1: Pre-Operation & Weighing
  • Ventilation Verification: Ensure the laboratory chemical hood is operational with a face velocity of 80-100 fpm[7]. Never handle the dry powder on an open bench.

  • PPE Donning: Equip double nitrile gloves, a fully buttoned lab coat, chemical splash goggles, and an N95/P100 respirator[4].

  • Static Mitigation (Critical Step): Pass an anti-static ionizer gun over the analytical balance, the weighing boat, and the spatula. Causality: Powders hold static charges that cause them to violently repel from metal spatulas, creating an invisible aerosol hazard.

  • Weighing: Use a grounded, stainless-steel spatula to transfer the chemical. Close the analytical balance doors immediately after transfer to prevent draft-induced dispersion.

Phase 2: Active Handling & Transfer
  • Sealed Transfer: Once the desired mass is weighed, transfer the powder into a sealable vial before removing it from the fume hood.

  • Solvent Addition: If creating a stock solution (e.g., in DMSO or DMF), add the solvent slowly down the interior side of the vial. Causality: Dropping solvent directly onto the powder bed can cause a sudden displacement of air, kicking up toxic dust.

  • Agitation: Cap the vial securely before vortexing or sonicating. Never agitate an open container.

Phase 3: Spill Response & Decontamination
  • Containment: If a spill occurs, immediately isolate the area and lower the fume hood sash[3].

  • Wet-Wiping: Do not dry-sweep powders. Dampen a disposable absorbent pad with a mild alkaline solution (e.g., 1% sodium bicarbonate). Causality: The alkaline solution helps neutralize the benzoic acid moiety, reducing its irritant potential during cleanup. Follow with a DI water wipe.

  • Doffing: Remove the outer layer of gloves inside-out to encapsulate any residual powder. Wash hands thoroughly with soap and water immediately after leaving the lab.

Disposal & Waste Segregation Plan

Proper disposal is the final, non-negotiable step in the chemical handling lifecycle.

  • Solid Waste: Collect all contaminated consumables (weighing boats, spatulas, absorbent pads, and outer gloves) in a designated, sealable hazardous waste container. Label it clearly as "Toxic Solid Waste - Sulfonyl Benzoic Acid Derivatives."

  • Liquid Waste: If the compound is dissolved in organic solvents for assays, dispose of the resulting liquid in a compatible organic waste carboy. Do not mix with strong oxidizing agents or concentrated acids.

  • Regulatory Compliance: Ensure all waste is processed through your institution's Environmental Health and Safety (EHS) department in accordance with local and federal EPA regulations.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Source: National Institutes of Health (PMC). URL:[Link]

  • Laboratory Safety Guidance. Source: Occupational Safety and Health Administration (OSHA). URL:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. Source: NCBI Bookshelf / National Academies Press. URL:[Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. Source: MasterControl. URL: [Link]

  • Personal Protective Equipment Requirements for Laboratories. Source: NC State University Environmental Health and Safety. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid
Reactant of Route 2
4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid
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